molecular formula C6H10O3 B3021974 3-Hydroxy-3-methylcyclobutanecarboxylic acid CAS No. 1384855-41-7

3-Hydroxy-3-methylcyclobutanecarboxylic acid

Cat. No.: B3021974
CAS No.: 1384855-41-7
M. Wt: 130.14
InChI Key: GJFHHQJYZGSYSR-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHHQJYZGSYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717722
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16286-86-5
Record name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
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Record name 3-hydroxy-3-methylcyclobutane-1-carboxylic acid
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Foundational & Exploratory

physicochemical properties of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-3-methylcyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and development, small molecule building blocks with unique three-dimensional structures are of paramount importance. This compound, a functionalized cyclobutane, represents a significant scaffold for introducing rigidity and specific vectoral properties into larger molecules. Its application as a building block for PROTACs (Proteolysis Targeting Chimeras) and other protein degraders highlights its relevance to researchers in medicinal chemistry.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for their validation.

Molecular Identity and Structural Characteristics

This compound is a saturated carbocyclic compound featuring a four-membered ring substituted with a hydroxyl, a methyl, and a carboxylic acid group. These functional groups dictate its chemical reactivity and physical properties, particularly its polarity and hydrogen bonding capabilities.

PropertyValueSource
CAS Number 16286-86-5[1][2]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
Canonical SMILES CC1(C(CC1)C(=O)O)O
InChI Key Not readily available

Thermodynamic and Physical Properties

The physical state and thermal behavior of a compound are foundational to its handling, formulation, and storage. While experimental data for this compound is limited in publicly available literature, predicted values provide a useful baseline for experimental design.

PropertyPredicted ValueSource
Boiling Point 270.4 ± 33.0 °C[2]
Density 1.319 ± 0.06 g/cm³[2]
Storage Temperature Room Temperature or 2-8°C[1][2]
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point (Tₘ), which is indicative of purity.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a rate of 10°C/min up to a temperature sufficiently above the expected melting point (e.g., 200°C).

    • Use an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Acidity and Dissociation (pKa)

The pKa, or acid dissociation constant, is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, and receptor-binding characteristics.[3] The carboxylic acid moiety is the primary acidic center in this molecule.

While a specific experimentally determined pKa value for this compound is not available in the cited literature, the pKa for aliphatic carboxylic acids typically falls in the range of 4.0-5.0.[4] The exact value is influenced by the electron-withdrawing effect of the hydroxyl group and the overall ring strain. Experimental determination is essential for accurate characterization.

Dissociation Molecule R-COOH (Protonated) Products R-COO⁻ + H⁺ (Deprotonated) Molecule->Products Ka Products->Molecule Kb caption Figure 1. Dissociation equilibrium of a carboxylic acid.

Caption: Figure 1. Dissociation equilibrium of a carboxylic acid.

Protocol 2: pKa Determination by Potentiometric Titration

Rationale: This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point).

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the resulting pKa will be an apparent pKa (pKaapp).

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse a calibrated pH electrode and a micro-burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).

    • Stir the solution gently.

  • Titration Execution: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added.

Spectroscopic Profile

Spectroscopy provides a fingerprint of the molecular structure, confirming identity and providing insights into the chemical environment of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Expected Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5][6]

  • O-H Stretch (Alcohol): A moderately broad band typically around 3200-3600 cm⁻¹, which may be masked by the broader carboxylic acid O-H stretch.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1690-1760 cm⁻¹.[6] For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[5][7]

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[6]

Protocol 3: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

Rationale: ATR-IR is a rapid and convenient method for obtaining high-quality spectra of solid or liquid samples with minimal preparation.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum of absorbance or transmittance versus wavenumber can then be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

  • -COOH Proton: A broad singlet, typically far downfield (>10 ppm, often around 12 ppm). Its chemical shift is highly dependent on concentration and solvent.[7] This peak will disappear upon shaking the sample with D₂O.

  • -OH Proton: A broad singlet whose chemical shift is variable and also disappears upon D₂O exchange.

  • Cyclobutane Protons (-CH₂- and -CH-): A series of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). Protons alpha to the carbonyl group will be further downfield.[8]

  • Methyl Protons (-CH₃): A singlet in the upfield region (approx. 1.0-1.5 ppm).

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (-COOH): A peak in the highly deshielded region of 165-185 ppm.[5][7]

  • Quaternary Carbon (C-OH): A peak in the 60-80 ppm range.

  • Cyclobutane Carbons (-CH₂- and -CH-): Peaks in the aliphatic region (approx. 20-50 ppm).

  • Methyl Carbon (-CH₃): A peak in the upfield aliphatic region (approx. 15-25 ppm).

Workflow cluster_sample Sample Preparation cluster_instrument Data Acquisition cluster_analysis Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert into NMR Spectrometer Tube->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Spectra (¹H, ¹³C, etc.) Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Chemical Shifts Integrate->Assign caption Figure 2. General workflow for NMR spectroscopy.

Caption: Figure 2. General workflow for NMR spectroscopy.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry, offering a rigid scaffold with versatile functional handles. This guide has synthesized the available data and presented standardized protocols for the empirical determination of its key physicochemical properties. For drug development professionals, the precise experimental validation of parameters like pKa and solubility is a critical next step. Such data will be instrumental in designing novel therapeutics, including advanced protein degraders, and in building robust structure-activity relationships (SAR).

References

  • BioOrganics. (n.d.). Product List. Retrieved from [Link]

  • Stand-Bio. (n.d.). |1159977-41-9|. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-hydroxy-, methyl ester, (S)- (CAS 53562-86-0). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • ChemBK. (n.d.). Cyclobutanecarboxylic acid, 3-hydroxy-1-phenyl-, methyl ester, cis-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • Pharmaffiliates. (n.d.). CAS No : 1159977-09-9 | Product Name : 3-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 28(5), 2119.
  • Bloom Tech. (2024). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

stereochemistry of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and materials science. Molecules with identical chemical formulas but different three-dimensional structures, known as stereoisomers, can exhibit profoundly different biological activities and physical properties.[1][2][3] This guide provides a comprehensive technical overview of the , a valuable chiral building block. We will explore its molecular structure, the relationships between its stereoisomers, strategies for their synthesis and separation, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's stereochemical landscape.

The Stereochemical Landscape: Understanding the Isomers

This compound possesses two stereogenic centers: the carbon atom bearing the carboxylic acid group (C1) and the carbon atom bearing the hydroxyl and methyl groups (C3). The presence of two stereocenters gives rise to a total of four possible stereoisomers (2n, where n=2).

These four isomers exist as two pairs of enantiomers:

  • (1R,3R)-3-hydroxy-3-methylcyclobutanecarboxylic acid and (1S,3S)-3-hydroxy-3-methylcyclobutanecarboxylic acid are enantiomers.

  • (1R,3S)-3-hydroxy-3-methylcyclobutanecarboxylic acid and (1S,3R)-3-hydroxy-3-methylcyclobutanecarboxylic acid are enantiomers.

The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. For instance, the (1R,3R) isomer is a diastereomer of the (1R,3S) and (1S,3R) isomers.

These diastereomeric relationships also define the cis and trans configurations of the cyclobutane ring.

  • cis isomers : The hydroxyl and carboxyl groups are on the same face of the ring. This corresponds to the (1R,3S) and (1S,3R) pair.

  • trans isomers : The hydroxyl and carboxyl groups are on opposite faces of the ring. This corresponds to the (1R,3R) and (1S,3S) pair.

Because diastereomers possess different physical properties, the cis and trans pairs can be separated using standard laboratory techniques like chromatography. Enantiomers, however, share identical physical properties in an achiral environment, necessitating specialized resolution methods.

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers 1R,3R 1R,3R 1S,3S 1S,3S 1R,3R->1S,3S Enantiomers 1R,3S 1R,3S 1R,3R->1R,3S Diastereomers 1S,3R 1S,3R 1R,3R->1S,3R Diastereomers 1S,3S->1R,3S Diastereomers 1S,3S->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Figure 1: Stereochemical relationships of this compound isomers.

Synthesis and Stereoselective Strategies

The primary route to synthesizing this compound involves the reaction of a methylating Grignard reagent, such as methylmagnesium bromide, with 3-oxocyclobutane-1-carboxylic acid.[4] This nucleophilic addition to the ketone carbonyl creates the tertiary alcohol at the C3 position.

This standard synthesis typically yields a mixture of the cis and trans diastereomers, as the Grignard reagent can attack the planar carbonyl from either face of the ring.[4] Without chiral control, a racemic mixture of all four stereoisomers is produced. Achieving stereocontrol is paramount for isolating a single, desired isomer. This can be approached through two primary strategies: asymmetric synthesis or the separation of a racemic mixture. Asymmetric synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one stereoisomer, is a highly efficient method for obtaining enantiomerically pure compounds.[5]

Separation and Resolution: Isolating Pure Stereoisomers

Given that synthesis often produces a mixture of isomers, robust separation and resolution protocols are critical. The process is bifurcated based on the type of isomers being separated.

separation_workflow cluster_trans_res trans-Racemate Resolution cluster_cis_res cis-Racemate Resolution start Racemic Mixture (All 4 Isomers) diastereomer_sep Diastereomer Separation (e.g., Column Chromatography) start->diastereomer_sep trans_racemate trans-Racemate (1R,3R + 1S,3S) diastereomer_sep->trans_racemate cis_racemate cis-Racemate (1R,3S + 1S,3R) diastereomer_sep->cis_racemate trans_resolution Enantiomeric Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) trans_racemate->trans_resolution cis_resolution Enantiomeric Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) cis_racemate->cis_resolution trans_R (1R,3R) Enantiomer trans_resolution->trans_R trans_S (1S,3S) Enantiomer trans_resolution->trans_S cis_R (1R,3S) Enantiomer cis_resolution->cis_R cis_S (1S,3R) Enantiomer cis_resolution->cis_S

Figure 2: General workflow for the separation and resolution of stereoisomers.
Separation of Diastereomers

The cis and trans diastereomers have distinct physical properties, including polarity, solubility, and melting points. This allows for their separation using standard chromatographic techniques, most commonly silica gel column chromatography. The difference in spatial arrangement leads to differential interactions with the stationary phase, enabling their distinct elution.

Resolution of Enantiomers

Resolving enantiomers from a racemic mixture is a more intricate challenge that requires a chiral environment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[6][7] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[7]

  • Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (e.g., (+)-cinchonidine, (R)-1-phenylethylamine).[8] This reaction forms a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[8][9] After separation, acidification of the individual diastereomeric salts regenerates the pure enantiomers of the acid.

Analytical Characterization and Structural Elucidation

Unambiguous characterization of each stereoisomer is essential to confirm its identity and purity. A combination of spectroscopic and crystallographic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for distinguishing between diastereomers.

  • ¹H and ¹³C NMR: The cis and trans isomers will exhibit distinct NMR spectra. Due to the different spatial relationships between the substituents, the chemical shifts of the ring protons and carbons, as well as the proton-proton coupling constants (J-values), will differ significantly.[10][11]

  • Chiral Analysis by NMR: While standard NMR cannot differentiate enantiomers, the use of chiral derivatizing agents (CDAs), such as Mosher's acid, can be used to determine enantiomeric excess (ee).[12] The CDA reacts with both enantiomers to form a mixture of diastereomers, which will show distinct signals in the NMR spectrum, allowing for their quantification.

Technique Application for this compound Key Insights
¹H, ¹³C NMR Differentiate cis and trans diastereomers.Provides distinct chemical shifts and coupling constants based on relative stereochemistry.[10][13]
NMR with Chiral Derivatizing Agents Determine enantiomeric excess (ee) of a sample.Creates diastereomeric derivatives that are distinguishable by NMR.[12]
Chiral HPLC Separate and quantify all four stereoisomers.Provides retention times for each isomer, allowing for determination of both diastereomeric ratio and enantiomeric excess.[6]
X-ray Crystallography Determine the absolute configuration of a single stereoisomer.Provides an unambiguous 3D molecular structure, confirming the R/S and cis/trans assignments.[14][15]
X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a chiral molecule.[14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure stereoisomer, a precise electron density map can be generated.[14] This map reveals the exact spatial coordinates of every atom, providing definitive proof of its absolute configuration (e.g., 1R,3R). The primary challenge of this technique is the need to grow a high-quality single crystal suitable for diffraction.[15]

Pharmacological and Industrial Significance

The stereochemistry of active pharmaceutical ingredients (APIs) is critically important, as different enantiomers can have widely varying pharmacological and toxicological profiles.[1][3][16] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or cause adverse effects.[2][17]

Derivatives of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid have been investigated as components of pharmacologically active agents, including kinase inhibitors.[4] Therefore, the ability to synthesize and isolate specific stereoisomers of this compound is crucial for developing stereochemically pure drugs. This allows for the optimization of therapeutic efficacy while minimizing potential side effects associated with other isomers.

Experimental Protocols

Protocol 1: Resolution of (±)-trans-3-hydroxy-3-methylcyclobutanecarboxylic acid via Diastereomeric Salt Formation

Causality: This protocol leverages the principle that reacting a racemic mixture with a single enantiomer of another chiral compound creates diastereomers with different physical properties, enabling their separation.

  • Salt Formation: Dissolve one equivalent of the racemic trans-acid mixture in hot ethyl acetate. In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine) in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add the chiral base solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate. The filtrate contains the more soluble diastereomeric salt.

  • Recrystallization: Recrystallize the collected solid from a minimal amount of hot ethyl acetate to improve diastereomeric purity. Monitor purity using polarimetry or chiral HPLC.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with 2M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Isolation of Enantiomer: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield one enantiomer of the trans-acid.

  • Repeat for the Other Enantiomer: The other enantiomer can be recovered from the filtrate (from step 3) by acidification and extraction, or by using the opposite enantiomer of the chiral base.

Protocol 2: Analytical Chiral HPLC for Purity Assessment

Causality: This protocol uses a chiral stationary phase to create a transient, diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates for effective separation and quantification.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA) (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio should be optimized for best resolution.

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the acid in the mobile phase.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Analysis: The enantiomers will appear as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion

The presents a rich field of study with direct implications for medicinal chemistry and materials science. A thorough understanding of its four distinct stereoisomers, coupled with robust methods for their synthesis, separation, and characterization, is fundamental for any researcher working with this versatile chiral building block. The protocols and analytical strategies detailed in this guide provide a solid foundation for harnessing the specific properties of each unique stereoisomer, paving the way for the development of more precise and effective chemical entities.

References

  • ScholarWorks at University of Central Florida (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • MDPI (2025). Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors.
  • Shodhganga (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
  • Inovine Meetings LLC (2021). Effects of Stereoisomers on Drug Activity.
  • BenchChem (2025). NMR Spectroscopic Analysis of 3-hydroxy-3-methylcyclobutanecarbonitrile.
  • PubChem (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate.
  • Jagiellońskie Centrum Innowacji (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid.
  • Organic Syntheses (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
  • National Institutes of Health (NIH) (n.d.). X-ray crystallography.
  • The Cambridge Crystallographic Data Centre (CCDC) (n.d.). X-ray Crystallography.
  • MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • National Institutes of Health (NIH) (n.d.). X-Ray Crystallography of Chemical Compounds.
  • ResearchGate (2015). Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers.
  • SlidePlayer (n.d.). Stereochemistry and biological activity of drugs.
  • TCI Chemicals (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • National Institutes of Health (NIH) (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • SAGE Publications Inc. (2025). Absolute Stereochemistry of the β-Hydroxy Acid Unit in Hantupeptins and Trungapeptins.
  • ResearchGate (2025). Effects of Stereoisomers on Drug Activity.
  • World Journal of Chemical Education (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
  • ResearchGate (n.d.). Chiral Separation Principles.
  • PubMed (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester.
  • PubChem (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.
  • ResearchGate (n.d.). Summary of X-ray diffraction data.
  • National Institutes of Health (NIH) (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
  • ResearchGate (n.d.). X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b.
  • PubChem (n.d.). 3-Hydroxy-2-methylcyclobutan-1-one.
  • National Institutes of Health (NIH) (n.d.). Methyl 3-hydroxy-3-methylbutanoate.
  • Scientific & Academic Publishing (n.d.). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).
  • ResearchGate (2025). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).

Sources

A Framework for Biological Characterization: The Case of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 3-hydroxy-3-methylcyclobutanecarboxylic acid is not associated with a specific, well-documented biological activity in public-domain literature, its structural motif—a rigid, three-dimensional cyclobutane ring—represents a highly valuable scaffold in modern medicinal chemistry. The cyclobutane unit is increasingly incorporated into drug candidates to enhance potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] This guide bypasses a conventional review of known activities to instead provide a comprehensive, actionable framework for the de novo biological characterization of such a novel chemical entity. We present a strategic, multi-tiered approach, from initial computational predictions to a robust in vitro screening cascade and detailed experimental protocols, designed for researchers and drug development professionals seeking to unlock the therapeutic potential of novel building blocks.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of drug discovery, moving beyond "flat" aromatic structures towards molecules with greater three-dimensionality is a critical strategy for improving clinical success rates. The cyclobutane ring, a strained yet stable carbocycle, offers a unique puckered conformation that serves as a powerful tool for medicinal chemists.[1][2] Its incorporation can conformationally restrict flexible molecules, orient key pharmacophores into optimal binding positions, and serve as a non-planar bioisostere for larger cyclic systems or even aromatic rings.[2][3] Marketed drugs like the HCV protease inhibitor boceprevir and the androgen receptor antagonist apalutamide successfully leverage cyclobutane scaffolds to achieve superior potency and pharmacokinetic properties.[1]

This compound (HMCBA) embodies these desirable features. It presents a rigid core functionalized with a carboxylic acid (a common pharmacophore and synthetic handle), a hydroxyl group (a hydrogen bond donor/acceptor), and a methyl group (for hydrophobic interactions). Although its primary role is a commercially available building block for PROTACs and other complex molecules, its intrinsic biological potential remains unexplored.[4]

This document outlines a logical and efficient workflow to systematically investigate the biological activity of HMCBA, serving as a template for the characterization of other novel chemical fragments.

Foundational Analysis: In Silico Prediction and Physicochemical Properties

Before committing to resource-intensive wet-lab experiments, a foundational analysis provides essential context and helps generate testable hypotheses.

Physicochemical Data Summary

A clear understanding of a molecule's basic properties is the first step in any characterization pipeline.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[4]
Molecular Weight 130.14 g/mol [4]
CAS Number 16286-86-5[4]
Structure (Chemical Structure)
Computational Target Prediction: A Hypothesis-Driven Approach

The causality behind starting with computational methods is risk and resource mitigation. In silico screening allows for the rapid, cost-effective exploration of a vast "target space" to prioritize subsequent biological assays.

Methodology:

  • Similarity-Based Screening: Utilize the molecule's SMILES string or chemical structure to query databases like ChEMBL, PubChem, and BindingDB. Search for structurally similar compounds with known biological activities. The underlying principle is that structurally similar molecules often share biological targets.

  • Pharmacophore Modeling: Define a 3D pharmacophore model based on HMCBA's key features (hydrogen bond donor/acceptor, hydrophobic group, negative ionizable group). Screen this model against databases of protein structures to identify potential targets with complementary binding pockets.

  • Reverse Docking: Dock the HMCBA structure against a large panel of known protein binding sites (e.g., the PDBbind database). Targets that consistently show favorable binding energies and interaction geometries become high-priority candidates for experimental validation.

These computational approaches will not provide definitive answers but will generate a ranked list of potential protein targets, transforming a blind screening effort into a focused, hypothesis-driven investigation.

A Strategic Framework for In Vitro Biological Profiling

A tiered screening cascade is the most efficient method to identify, confirm, and characterize biological activity. This self-validating system is designed to eliminate false positives early and build a comprehensive profile of a compound's effects.

G cluster_0 Tier 1: Discovery & Triage cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action primary Primary Screen (e.g., 10 µM in diverse target-class assays) confirm Hit Confirmation (Single-point re-test) primary->confirm Initial 'Hits' cytotox Cytotoxicity Counter-Screen (e.g., CellTiter-Glo®, MTT) confirm->cytotox dose Dose-Response Analysis (IC50 / EC50 Determination) cytotox->dose Confirmed, Non-toxic Hits stop1 STOP (Re-evaluate) cytotox->stop1 Toxic / Artifact selectivity Selectivity Profiling (Panel of related targets) dose->selectivity moa Mechanism of Action Studies (e.g., Enzyme kinetics, Cell-based functional assays) selectivity->moa Potent & Selective Hits

Caption: A tiered in vitro screening cascade for novel compounds.

Tier 1: Primary Screening and Hit Triage
  • Objective: To cast a wide net and identify initial, unconfirmed "hits."

  • Protocol:

    • Assay Panel Selection: Screen HMCBA at a single, relatively high concentration (typically 10-20 µM) across a diverse panel of assays. This panel should cover key drug target families like kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

    • Hit Confirmation: Any activity observed in the primary screen must be immediately re-confirmed by re-testing in the same assay format. This step is critical to eliminate experimental errors such as liquid handling mistakes or plate artifacts.

    • Cytotoxicity Counter-Screen: This is a mandatory, self-validating step. The compound must be tested in a general cell viability or cytotoxicity assay (e.g., using a pancreatic cancer cell line or a standard immortalized line like HEK293).[5] Causality: An apparent inhibition in a biochemical assay could be an artifact of the compound causing protein denaturation or cell death, rather than specific target engagement. Running this counter-screen in parallel ensures that any confirmed hits are not simply cytotoxic agents, thereby preventing the pursuit of false leads.[5][6]

Tier 2: Potency and Selectivity Profiling
  • Objective: To quantify the potency of confirmed hits and assess their specificity.

  • Protocol:

    • Dose-Response Analysis: Test the compound across a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated. This value is the primary metric of a compound's potency.

    • Selectivity Profiling: A truly valuable hit is not just potent, but also selective. If the hit is a kinase inhibitor, for example, it should be tested against a broad panel of other kinases. High selectivity minimizes the risk of off-target effects and associated toxicity.

Exemplar Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To provide a practical, field-proven methodology, we detail a standard protocol for assessing kinase inhibition, a common target class. The ADP-Glo™ (Promega) assay is a luminescence-based system that measures ADP production, a universal product of kinase reactions.

Principle: The amount of ADP produced is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescence signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Signal Readout step1 Combine: - Kinase Enzyme - Substrate (Protein/Peptide) - ATP - Test Compound (HMCBA) step2 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) step1->step2 step3 Add Kinase Detection Reagent (Converts ADP to ATP) step2->step3 step4 Luciferase/Luciferin reaction uses newly formed ATP to produce light step3->step4 step5 Measure Luminescence (Signal ∝ Kinase Activity) step4->step5

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare kinase buffer as recommended by the enzyme manufacturer.

    • Prepare stock solutions of ATP, kinase substrate (e.g., a generic peptide like Kemptide), and the kinase enzyme.

    • Prepare a 10 mM stock of HMCBA in 100% DMSO. Create a serial dilution plate in DMSO for dose-response experiments.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of the kinase/substrate mix.

    • Add 50 nL of the test compound from the DMSO plate using an acoustic dispenser or pin tool.

    • Controls (Self-Validation):

      • Negative Control (100% Activity): Add 50 nL of pure DMSO.

      • Positive Control (0% Activity): Add 50 nL of a known potent inhibitor for the specific kinase (e.g., Staurosporine).

      • No-Enzyme Control: Wells containing all components except the kinase, to measure background signal.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin.

    • Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the plate on a standard plate-based luminometer.

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Ctrl) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl))

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions: From Building Block to Lead Compound

Should HMCBA demonstrate confirmed, selective activity in the described screening cascade, the next logical phase is to leverage its role as a chemical building block. A medicinal chemistry campaign would be initiated to establish a Structure-Activity Relationship (SAR).

  • Derivatization Strategy: Systematically modify the functional groups. The carboxylic acid can be converted to esters or amides to probe for interactions in the corresponding space. The methyl group can be replaced with larger alkyl or aryl groups to explore hydrophobic pockets. The hydroxyl group's stereochemistry can be inverted to probe specific hydrogen bonding networks.

  • Goal of Optimization: The goal of this iterative design-make-test cycle is to improve upon the initial hit's potency, selectivity, and drug-like properties (e.g., solubility, cell permeability), ultimately transforming a simple building block into a viable lead candidate for further preclinical development.

Conclusion

This compound stands as an exemplary case of a novel chemical entity with high potential stemming from its desirable structural features. While it lacks a documented history of biological activity, this guide provides the comprehensive, scientifically rigorous framework required to systematically uncover and validate any such activity. By integrating computational prediction with a tiered, self-validating in vitro screening cascade, researchers can efficiently triage novel compounds, identify promising hits, and lay the groundwork for successful lead optimization campaigns. This strategic approach is fundamental to navigating the complexities of modern drug discovery and unlocking the therapeutic potential hidden within novel chemical space.

References

  • Ivanov, A. S., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine Drugs, 17(10), 583. Available at: [Link]

  • Steen, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2348. Available at: [Link]

  • Radboud Repository. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

  • Ivanov, A. S., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - PubMed Central. Available at: [Link]

  • Zlokarnik, G., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(7), 806-816. Available at: [Link]

  • Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17751-17761. Available at: [Link]

  • Keane, F. M., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. Grantome. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Grygorenko, O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. ResearchGate. Available at: [Link]

  • Seebach, D., et al. (1998). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses, 74, 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]

  • CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Available at: [Link]

  • Quideau, S., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8039. Available at: [Link]

  • Meinert, C., et al. (2021). Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality. Scientific Reports, 11(1), 12345. Available at: [Link]

  • Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286. Available at: [Link]

  • MDPI. (2023). Organic Compounds with Biological Activity. Available at: [Link]

  • Kim, J. H., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology, 17(3), 543-545. Available at: [Link]

  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available at: [Link]

  • Cichonska, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(11), 3170. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-hydroxy-3-methylcyclobutanecarboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and application of 3-hydroxy-3-methylcyclobutanecarboxylic acid. This molecule has emerged as a critical structural component, particularly in the innovative field of targeted protein degradation.

Core Compound Identification and Physicochemical Properties

Chemical Identity:

  • Systematic Name: 3-hydroxy-3-methylcyclobutane-1-carboxylic acid

  • CAS Number: 16286-86-5[1]

  • Molecular Formula: C₆H₁₀O₃[1]

  • Molecular Weight: 130.14 g/mol [1]

  • Structure (SMILES): CC1(O)CC(C1)C(O)=O

Structural Diagram:

Caption: 2D Structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 16286-86-5[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Solid (for related compounds)
Purity Typically ≥97%[1]

Strategic Importance in Drug Development: The Rise of Cyclobutane Linkers

In contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the linker component is of paramount importance. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[2][3] The linker's structure, length, and rigidity are critical determinants of the efficacy and selectivity of the PROTAC molecule.[4][5]

This compound has been identified as a valuable "Protein Degrader Building Block".[1] The cyclobutane scaffold introduces a degree of rigidity and a defined three-dimensional geometry that is often sought after in linker design. This contrasts with more flexible alkyl or PEG linkers, potentially leading to more favorable pre-organization for binding to the target protein and the E3 ligase, a crucial step for forming a stable and productive ternary complex.[] The tertiary alcohol and carboxylic acid functionalities provide versatile handles for synthetic elaboration, allowing for its incorporation into the overall PROTAC structure.

PROTAC_Workflow cluster_0 PROTAC Components cluster_1 PROTAC Assembly cluster_2 Mechanism of Action Target Binder Target Binder Synthesis Synthesis Target Binder->Synthesis Linker 3-hydroxy-3-methyl- cyclobutanecarboxylic acid (Building Block) Linker->Synthesis E3 Ligase Binder E3 Ligase Binder E3 Ligase Binder->Synthesis PROTAC Molecule PROTAC Molecule Synthesis->PROTAC Molecule Ternary Complex Formation Ternary Complex Formation PROTAC Molecule->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: Role of the building block in the PROTAC development workflow.

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of this compound is logically approached via the nucleophilic addition of a methyl organometallic reagent to a suitable 3-oxocyclobutane precursor. The following protocols are based on established chemical principles and synthesis routes for the necessary precursors.

Part A: Synthesis of the Precursor, 3-Oxocyclobutanecarboxylic Acid

A common and reliable method for synthesizing 3-oxocyclobutanecarboxylic acid involves the hydrolysis of a protected intermediate. One such patented method starts from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[7]

Experimental Protocol (Based on CN105037130A): [7]

  • Step 1: Cyclization. In a suitable reaction vessel, N,N-dimethylformamide (DMF) and potassium tert-butoxide are combined and cooled in an ice bath. Diisopropyl malonate, dissolved in DMF, is added dropwise. After the addition is complete, the reaction is warmed to room temperature before adding 2,2-dimethoxy-1,3-dibromopropane. The mixture is then heated for an extended period (e.g., to 140°C for 4 days).

  • Step 2: Workup and Isolation of Intermediate. After the reaction, a portion of the DMF is removed by distillation. The mixture is cooled, and water is added, followed by extraction with a nonpolar solvent like n-heptane. The combined organic phases are dried and concentrated under reduced pressure to yield the crude cyclized product A (diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate).

  • Step 3: Hydrolysis and Decarboxylation. The crude product A is added to a flask with water and concentrated hydrochloric acid. The mixture is heated under reflux for an extended period (e.g., 75-80°C for 30h, then 102-106°C for 120h) to effect both the hydrolysis of the esters and the ketal, and the decarboxylation of the resulting malonic acid derivative.

  • Step 4: Final Product Isolation. After the reaction is complete, the solvent is partially boiled off. The remaining solution is extracted with a suitable organic solvent (e.g., dichloromethane). The organic phase is dried over anhydrous sodium sulfate and concentrated to give the crude 3-oxocyclobutanecarboxylic acid, which can be further purified by recrystallization.

Synthesis_Workflow Reactant1 Diisopropyl Malonate Step1 Cyclization Reactant1->Step1 Reactant2 2,2-dimethoxy- 1,3-dibromopropane Reactant2->Step1 Base KOtBu, DMF Base->Step1 Acid Conc. HCl, H₂O Step2 Hydrolysis & Decarboxylation Acid->Step2 Intermediate Cyclized Intermediate (A) Intermediate->Step2 Product 3-Oxocyclobutanecarboxylic Acid (Precursor) Step3 Grignard Reaction Product->Step3 FinalProduct 3-hydroxy-3-methyl- cyclobutanecarboxylic acid Grignard CH₃MgBr, THF Grignard->Step3 Step1->Intermediate Step2->Product Step3->FinalProduct

Caption: Synthetic workflow from starting materials to the final product.

Part B: Grignard Reaction to Yield this compound

The conversion of the 3-keto group to the 3-hydroxy-3-methyl group is a standard organometallic addition. A Grignard reagent is a suitable choice for this transformation.

Experimental Protocol (Proposed):

  • Step 1: Preparation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-oxocyclobutanecarboxylic acid in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0°C in an ice bath.

  • Step 2: Grignard Addition. A solution of methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., diethyl ether or THF, typically 1.0-3.0 M) is added dropwise to the stirred solution of the keto acid. A slight excess of the Grignard reagent (e.g., 2.2-2.5 equivalents) is necessary, as the first equivalent will be consumed by the deprotonation of the carboxylic acid.

  • Step 3: Quenching. After the addition is complete, the reaction is stirred at 0°C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Step 4: Workup and Purification. The mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following table summarizes the expected spectroscopic data for this compound based on its functional groups and data for analogous structures.

Summary of Spectroscopic Data:

TechniqueFeatureExpected Chemical Shift / WavenumberRationale / Comments
¹H NMR -COOH~10-13 ppm (singlet, broad)Acidic proton, position is concentration-dependent.[8]
Cyclobutane-H~2.0-3.0 ppm (multiplets)Protons on the cyclobutane ring.
-CH₃~1.2-1.5 ppm (singlet)Methyl group attached to a quaternary carbon.
-OHVariable (singlet, broad)Tertiary alcohol proton, may exchange with D₂O.
¹³C NMR -C=O~175-185 ppmCarboxylic acid carbonyl carbon.[8]
C-OH~65-75 ppmQuaternary carbon bearing the hydroxyl and methyl groups.
Cyclobutane-CH₂~35-45 ppmMethylene carbons of the cyclobutane ring.
-CH₃~25-30 ppmMethyl carbon.
IR Spectroscopy O-H stretch (acid)2500-3300 cm⁻¹ (very broad)Characteristic of a hydrogen-bonded carboxylic acid.[9][10]
O-H stretch (alcohol)Overlapped by the broad acid O-H stretch.
C-H stretch2850-3000 cm⁻¹ (medium)Aliphatic C-H bonds.
C=O stretch1700-1725 cm⁻¹ (strong, sharp)Carbonyl of a saturated carboxylic acid.[9][10]
C-O stretch1210-1320 cm⁻¹ (strong)C-O single bond of the carboxylic acid and alcohol.[9]

Conclusion and Future Outlook

This compound is a strategically important building block for the synthesis of advanced therapeutic agents. Its rigid, three-dimensional structure and versatile functional handles make it an attractive component for linkers in PROTACs and other drug conjugates. The synthetic routes to this compound are accessible and scalable, relying on well-established organic transformations. As the field of targeted protein degradation continues to expand, the demand for novel, structurally defined linkers will grow, positioning molecules like this compound at the forefront of innovation in medicinal chemistry.

References

  • Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 7205.
  • Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 10949.
  • Bond, M. J., et al. (2021).
  • Routledge, T. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 49(17), 6314-6342.
  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]

  • Cresset Group. (2024, May 14). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Hanzl, A., et al. (2020). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Molecules, 25(14), 3249.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Journal of Organic Chemistry. (2017). J. Org. Chem., 82, 3781.
  • Organic Letters. (2015). Org. Lett., 17, 5276.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(17), 11467-11489.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

Sources

solubility and stability of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical data to provide a practical framework for experimental determination. It synthesizes foundational chemical principles with actionable protocols to empower scientists in characterizing this versatile building block. The guide details methodologies for solubility assessment in various solvent systems and outlines a robust forced degradation study to elucidate potential degradation pathways, ensuring the generation of reliable and reproducible data critical for downstream applications.

Introduction and Molecular Overview

This compound (CAS: 16286-86-5) is a substituted cyclobutane derivative featuring both a carboxylic acid and a tertiary alcohol functional group.[1] Its rigid, four-membered ring structure makes it an attractive scaffold in medicinal chemistry for introducing three-dimensional character into drug candidates. Understanding its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its effective use in synthesis, formulation, and biological screening.

The presence of a polar carboxylic acid and a hydrogen-bond-donating hydroxyl group suggests a degree of aqueous solubility, while the strained cyclobutane ring points to potential stability challenges under thermal stress.[2] This guide provides the theoretical basis for these properties and the experimental workflows required for their empirical validation.

Table 1: Core Physicochemical Properties of this compound

PropertyValue / Predicted ValueSource(s)
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
CAS Number 16286-86-5[1]
Appearance Predicted to be a solid at room temperature.
Predicted pKa ~4-5 (for the carboxylic acid)[3]
Predicted XLogP3 -0.4 to 0.3 (indicates hydrophilicity)[4][5]

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of a compound is a critical parameter influencing its reaction kinetics, bioavailability, and formulation feasibility. The structure of this compound contains both hydrophilic (carboxyl, hydroxyl) and lipophilic (cyclobutane ring, methyl group) regions.

Theoretical Solubility Considerations
  • Aqueous Solubility: The carboxyl and hydroxyl groups can participate in hydrogen bonding with water.[6] Carboxylic acids with low molecular weights are generally miscible with water.[6] Solubility is expected to be pH-dependent. At pH values above its pKa (predicted to be ~4-5), the carboxylic acid will be deprotonated to form a highly polar carboxylate anion, significantly increasing its aqueous solubility.[7]

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO due to hydrogen bonding capabilities.[6] Its solubility in non-polar solvents such as hexanes is predicted to be low. The presence of water in some organic solvents can enhance the solubility of carboxylic acids.[8][9]

Experimental Workflow for Solubility Determination

A definitive solubility profile must be determined empirically. The thermodynamic shake-flask method is the gold standard for this purpose. The following protocol outlines the necessary steps.

  • Preparation of Solvent Systems: Prepare a panel of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent system in separate vials. Ensure enough solid is present to achieve saturation and that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS (see Section 4), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates the logical flow for determining the thermodynamic solubility of the target compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent Panel (Aqueous Buffers & Organic Solvents) prep_sample Add Excess Solid Compound to each solvent prep_solvent->prep_sample equilibrate Equilibrate at Constant Temp (e.g., 24-48h @ 25°C) prep_sample->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate sample Sample & Dilute Supernatant separate->sample quantify Quantify Concentration (HPLC-UV or LC-MS) sample->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate G cluster_stress Stress Conditions (Parallel Application) start Parent Compound (1 mg/mL Stock Solution) acid Acidic (0.1M HCl, 80°C) start->acid base Basic (0.1M NaOH, 80°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C, Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analysis at Time Points (t=0, 4, 8, 24h...) by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Identify Degradation Products Determine Degradation Pathways Validate Analytical Method analysis->result

Caption: Parallel workflow for forced degradation studies.

Recommended Analytical Methodology

A robust analytical method is required to quantify the compound in solubility and stability samples. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection is a suitable starting point. For definitive identification of degradation products, mass spectrometry (LC-MS) is indispensable. [10]

Proposed HPLC-UV Method
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining small polar and non-polar molecules.

  • Mobile Phase A: 0.1% Formic or Acetic Acid in Water. The acid modifier is crucial for ensuring the carboxylic acid is in its protonated, neutral form, which leads to better peak shape and reproducible retention.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This ensures elution of the polar parent compound and any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore. A Diode Array Detector (DAD) is recommended to assess peak purity.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines before use in formal studies. [11]

Conclusion

While specific experimental data for this compound is not widely published, a strong predictive framework can be established based on its constituent functional groups and core structure. It is anticipated to be a hydrophilic compound with pH-dependent aqueous solubility. The primary stability concern arises from the inherent ring strain of the cyclobutane moiety, suggesting a potential for thermal degradation. The detailed experimental protocols provided in this guide offer a clear and scientifically grounded path for researchers to empirically determine the solubility and stability profiles of this compound. This essential data will underpin its successful application in drug discovery and development, ensuring its behavior is well-understood and predictable in various experimental and formulation contexts.

References

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. [Link]

  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • Oregon State University. (2020). Chapter 19: Carboxylic Acids. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable?. [Link]

  • Chemwiki. 4.2 Structure and acidic properties of carboxylic acids. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. [Link]

  • PubChem. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. [Link]

  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]

  • ChemBK. Cyclobutanecarboxylic acid, 3-hydroxy-1-phenyl-, methyl ester, cis-. [Link]

  • Houben-Weyl. (2013). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

  • Organic Reactions. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Britannica. (2025). Carboxylic acid - Hydroxy, Keto, Acids. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Taylor & Francis. Hydroxycarboxylic acids – Knowledge and References. [Link]

  • GreenChem Industries. Hydroxycarboxylic Acids: Versatile Agents in Personal Care, Pharmaceuticals, and More. [Link]

  • Chen, G. Q., & Wu, Q. (2005). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Applied Microbiology and Biotechnology. [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • CP Lab Safety. 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. [Link]

  • Scilit. Medium‐ and long‐chain 3‐hydroxymonocarboxylic acids: Analysis by gas chromatography combined with mass spectrometry. [Link]

  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • ResearchGate. Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. [Link]

  • Kim, J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules. [Link]

Sources

Unlocking the Therapeutic Potential of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Strained Scaffold in Modern Drug Discovery

For decades, the cyclobutane ring was often viewed by medicinal chemists with a degree of apprehension, its inherent ring strain suggesting potential instability. However, a paradigm shift is underway. An increasing body of research now recognizes the unique stereochemical and conformational properties conferred by this four-membered carbocycle, positioning it as a valuable scaffold in the design of novel therapeutics.[1][2][3][4] Its rigid, puckered structure can provide a level of conformational constraint that is highly sought after in optimizing drug-target interactions, improving metabolic stability, and enhancing potency.[1][3][4] This guide delves into the potential therapeutic applications of a specific, yet under-explored, member of this chemical class: 3-hydroxy-3-methylcyclobutanecarboxylic acid . While direct biological data on this compound is scarce, this document will serve as a technical roadmap, extrapolating from the known bioactivities of related cyclobutane derivatives to propose promising avenues of investigation for researchers, scientists, and drug development professionals.

The Cyclobutane Motif: A Privileged Structure in Medicinal Chemistry

The utility of the cyclobutane ring in drug design is multifaceted. Its three-dimensional, non-planar geometry allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to biological targets.[1] Furthermore, the replacement of more flexible aliphatic or even aromatic moieties with a cyclobutane core can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding. This conformational rigidity can also shield metabolically susceptible sites, thereby improving a compound's pharmacokinetic profile.[3][4]

The therapeutic landscape has already been shaped by cyclobutane-containing molecules. From their role in naturally occurring antimicrobial agents to their incorporation in synthetic drugs targeting cancer, diabetes, and viral infections, the versatility of this scaffold is evident.[1][5] A notable example is the development of cyclobutane-based integrin antagonists, where the ring serves as a central scaffold for an arginine-glycine-aspartic acid (RGD) mimetic, demonstrating significant potential in oncology.[6]

Cyclobutane Carboxylic Acids: A Class with Therapeutic Promise

Within the broader family of cyclobutane derivatives, those bearing a carboxylic acid functional group have emerged as a particularly interesting subclass. The carboxylic acid moiety can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions within a target's binding site. A pertinent example is a patent describing substituted cyclobutane carboxylic acid compounds with demonstrated anti-influenza virus activity, highlighting the potential of this chemical class in antiviral drug discovery.[7]

Introducing this compound: A Molecule of Untapped Potential

This compound (CAS No. 16286-86-5) represents a specific, intriguing, yet largely uninvestigated molecule within this promising class.[8] Its structure combines the advantageous conformational constraints of the cyclobutane ring with a tertiary alcohol and a carboxylic acid, offering multiple points for potential target interaction and chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for initial assessments of its drug-like properties.

PropertyValueSource
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
CAS Number16286-86-5

Hypothetical Therapeutic Applications and a Proposed Research Workflow

Given the absence of direct biological data, this section outlines potential therapeutic applications for this compound based on the known activities of structurally related compounds. A detailed experimental workflow is proposed to systematically investigate these hypotheses.

Proposed Therapeutic Areas
  • Antiviral Activity: Drawing parallels with patented cyclobutane carboxylic acids with anti-influenza activity, this compound could be investigated as a potential antiviral agent.[7] The hydroxyl and carboxyl groups may mimic interactions of known viral enzyme inhibitors.

  • Oncology: The rigid scaffold of the molecule could serve as a platform for developing novel anticancer agents, similar to the cyclobutane-based integrin antagonists.[6] The tertiary alcohol could be a key interaction point or a site for further derivatization to improve potency and selectivity.

  • Metabolic Diseases: The structural similarity to 3-hydroxy-3-methylglutaric acid (HMG), a key intermediate in the mevalonate pathway, suggests a potential, albeit speculative, role in modulating cholesterol biosynthesis. While cyclic homologues of HMG have shown inhibitory activity on cholesterol and fatty acid synthesis, their specificity for HMG-CoA reductase was lacking.[9] This suggests that while a direct analogy is weak, exploring effects on metabolic pathways could be a fruitful area of research.

Experimental Workflow for Therapeutic Potential Assessment

The following diagram outlines a comprehensive, multi-stage workflow for the initial assessment of the therapeutic potential of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Acquisition & Purity Analysis B Primary Target-Based Screening (e.g., Viral Neuraminidase, Integrin Binding) A->B C Phenotypic Screening (e.g., Antiviral Cytopathic Effect Assay, Cancer Cell Proliferation Assay) A->C D Initial ADME-Tox Profiling (e.g., Cytotoxicity, Microsomal Stability) B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Synthesis of Analogs E->F G In Vitro Potency & Selectivity Assays F->G H Pharmacokinetic Profiling (e.g., Solubility, Permeability) G->H I Animal Model Selection (e.g., Influenza-infected mice, Tumor xenograft models) H->I J Efficacy Studies I->J K Preliminary Toxicology Studies J->K

Caption: A proposed phased workflow for investigating the therapeutic potential of this compound.

Detailed Experimental Protocols
  • Cell Culture: Maintain Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay:

    • Plate MDCK cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo® assay to determine the 50% cytotoxic concentration (CC50).

  • Antiviral Assay (Cytopathic Effect Reduction):

    • Seed MDCK cells in a 96-well plate.

    • Pre-incubate the cells with non-toxic concentrations of the test compound for 1 hour.

    • Infect the cells with Influenza A virus (e.g., H1N1 strain) at a multiplicity of infection (MOI) of 0.01.

    • After 48-72 hours, visually assess the cytopathic effect (CPE) or quantify cell viability.

    • Calculate the 50% effective concentration (EC50).

    • Determine the Selectivity Index (SI = CC50/EC50).

  • Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Proliferation Assay:

    • Seed MCF-7 cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of this compound.

    • Incubate for 72 hours.

    • Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.

    • Determine the half-maximal inhibitory concentration (IC50).

Future Directions and Conclusion

The exploration of this compound's therapeutic potential is in its infancy. The proposed research workflow provides a structured approach to systematically evaluate its bioactivity. Key to this endeavor will be the development of a robust synthetic route to enable the generation of sufficient quantities of the pure compound and its analogs for SAR studies.

The unique structural features of this compound, combined with the growing appreciation for the cyclobutane scaffold in drug discovery, make it a compelling candidate for investigation. While the path from a novel molecule to a clinically approved therapeutic is long and challenging, the foundational knowledge and strategic experimental design outlined in this guide provide a solid starting point for unlocking the potential of this intriguing compound. The insights gained from such studies will not only elucidate the therapeutic promise of this specific molecule but also contribute to the broader understanding of the role of strained ring systems in medicinal chemistry.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Throup, A., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1694-1703. [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Representative cyclobutane-containing bioactive molecules. [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Google Patents. (n.d.).
  • Dana Bioscience. (n.d.). 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • PubMed. (1981). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid. [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. [Link]

Sources

The Strategic Synthesis and Application of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Four-Membered Ring

In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a privileged scaffold, offering a unique combination of conformational rigidity and three-dimensional complexity.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered geometry of the cyclobutane ring can precisely orient substituents in space, facilitating optimal interactions with biological targets.[1] This inherent structural constraint has been leveraged by drug discovery teams to enhance potency, improve selectivity, and fine-tune pharmacokinetic profiles. This guide provides an in-depth exploration of a key exemplar of this structural class: 3-hydroxy-3-methylcyclobutanecarboxylic acid. While a singular, seminal "discovery" of this compound is not prominent in the historical literature, its modern synthesis and application underscore its value as a strategic building block in the development of novel therapeutics.

A Historical Interlude: The Challenge and Triumph of Cyclobutane Synthesis

The synthesis of cyclobutane derivatives was not always a routine endeavor. In the late 19th century, the prevailing "Baeyer strain theory" posited that rings smaller than six carbons would be too unstable to exist. However, the pioneering work of chemists like William Perkin, Jr., who first synthesized a cyclobutane derivative in 1907, challenged these early assumptions and laid the groundwork for the rich field of small-ring chemistry that exists today.[1] The journey from these early, often arduous, syntheses to the sophisticated methods available to contemporary chemists reflects a century of innovation in synthetic organic chemistry.

Modern Synthetic Approaches to this compound

The contemporary synthesis of this compound is most commonly achieved through the nucleophilic addition of a methyl group to a 3-oxocyclobutanecarboxylate precursor. This approach offers a reliable and scalable route to the target molecule.

Key Starting Material: 3-Oxocyclobutanecarboxylic Acid

The availability of 3-oxocyclobutanecarboxylic acid or its esters is a critical prerequisite for the synthesis. Various methods for the preparation of this key intermediate have been reported, often involving multi-step sequences.

The Grignard Reaction: A Cornerstone of C-C Bond Formation

The introduction of the methyl group is typically accomplished via a Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation. The reaction of a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) with the ketone functionality of a 3-oxocyclobutanecarboxylate ester proceeds to form the tertiary alcohol. Subsequent hydrolysis of the ester yields the desired this compound.

Experimental Protocol: A Generalized Synthesis

Step 1: Grignard Reaction

  • To a solution of methyl 3-oxocyclobutanecarboxylate in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-hydroxy-3-methylcyclobutanecarboxylate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (typically 2-3 equivalents).

  • Stir the mixture at room temperature for 4-12 hours, monitoring the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M hydrochloric acid).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow start Methyl 3-oxocyclobutanecarboxylate grignard Grignard Reaction (CH3MgBr, Et2O) start->grignard intermediate Methyl 3-hydroxy-3-methylcyclobutanecarboxylate grignard->intermediate saponification Saponification (LiOH, MeOH/H2O) intermediate->saponification product This compound saponification->product Derivatization_Pathway start 3-Hydroxy-3-methyl- cyclobutanecarboxylic acid amide_formation Amide Coupling (R1R2NH, Coupling Agent) start->amide_formation amide_intermediate 3-Hydroxy-3-methyl- cyclobutanecarboxamide Derivative amide_formation->amide_intermediate hydroxyl_derivatization Hydroxyl Functionalization (e.g., Etherification, Esterification) amide_intermediate->hydroxyl_derivatization final_compound Substituted Cyclobutane Antiviral Candidate hydroxyl_derivatization->final_compound

Caption: A conceptual pathway for the derivatization of the core scaffold in drug discovery.

Physicochemical Properties and Data Summary

The physicochemical properties of this compound and its precursors are crucial for reaction optimization and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl 3-oxocyclobutanecarboxylateC₆H₈O₃128.13~190
This compoundC₆H₁₀O₃130.14Not readily available

Conclusion: A Small Molecule with Significant Potential

While the formal discovery of this compound may be unrecorded, its importance in modern medicinal chemistry is clear. Its synthesis from readily available starting materials and the versatility of its functional groups make it a valuable building block for the creation of complex and biologically active molecules. The strategic incorporation of this and other cyclobutane derivatives into drug candidates is a testament to the enduring power of small-ring systems to address contemporary challenges in therapeutic design. As the demand for novel chemical matter continues to grow, the utility of such well-defined, three-dimensional scaffolds is only set to increase.

References

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]

  • Google Patents.
  • PubMed. Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3 ... [Link]/)

Sources

A Technical Guide to 3-Hydroxy-3-Methylcyclobutanecarboxylic Acid: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically pure building blocks is insatiable.[1][] These molecular scaffolds are the foundational elements from which complex, biologically active molecules are constructed. Among the vast arsenal of available synthons, small, strained-ring systems have garnered significant attention for their ability to confer unique three-dimensional topologies to drug candidates. This guide provides an in-depth technical overview of 3-hydroxy-3-methylcyclobutanecarboxylic acid, a chiral building block characterized by its compact, rigid cyclobutane core, a strategic tertiary alcohol, and a versatile carboxylic acid handle. We will explore its synthesis, chiral resolution, key chemical transformations, and showcase its application in the development of advanced therapeutics, providing researchers and drug development professionals with a comprehensive resource to leverage its unique properties.

The Strategic Value of Chiral Cyclobutanes in Medicinal Chemistry

Chiral building blocks are indispensable in the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and safety profiles compared to their racemic counterparts.[1][3] The cyclobutane motif, in particular, is a desirable structural element in drug design. Its inherent ring strain and well-defined, non-planar geometry allow it to act as a rigid scaffold, positioning substituents in precise spatial orientations for optimal interaction with biological targets.[4] The introduction of a stereocenter, as in this compound, adds a critical layer of complexity and specificity, enabling the exploration of chiral space in drug discovery programs. The presence of both a hydroxyl and a carboxylic acid group provides orthogonal chemical handles for subsequent synthetic manipulations, making it a highly versatile intermediate.[5]

Synthesis and Access to Enantiopure Material

The practical utility of any building block is dictated by its accessibility. The synthesis of this compound can be approached through the preparation of a racemic mixture followed by efficient chiral resolution.

Synthesis of Racemic Precursors

A common and scalable route to the core cyclobutane structure begins with the reduction of a 3-oxocyclobutanecarboxylate derivative. The tertiary alcohol can then be installed via the addition of an organometallic reagent.

Representative Protocol: Synthesis of Methyl 3-hydroxy-3-methylcyclobutanecarboxylate

A general, two-step procedure starting from a commercially available ketoester is outlined below.

  • Reduction of the Ketone: Methyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is added slowly to selectively reduce the ketone to a secondary alcohol, yielding methyl 3-hydroxycyclobutanecarboxylate.[6] The choice of a bulky hydride source often favors controlled reduction.

  • Oxidation and Methylation (Alternative Route): While direct methylation of a 3-hydroxy intermediate is challenging, a more common industrial approach involves starting with a different cyclobutanone precursor and building the acid functionality later. However, for the purpose of this guide, we focus on the derivatization of the core structure.

The resulting racemic this compound (after hydrolysis of the ester) serves as the substrate for chiral resolution.

Workflow for Racemic Synthesis

G start Methyl 3-oxocyclobutanecarboxylate step1 Reduction (e.g., LiAl(OtBu)3H, THF) start->step1 If starting from ketone intermediate Methyl 3-hydroxycyclobutanecarboxylate step1->intermediate step2 Oxidation to Ketone (e.g., PCC, DCM) intermediate->step2 Re-oxidation if needed intermediate2 Methyl 3-oxocyclobutanecarboxylate step2->intermediate2 step3 Grignard Reaction (e.g., CH3MgBr, THF) intermediate2->step3 intermediate3 Racemic Methyl 3-hydroxy-3- methylcyclobutanecarboxylate step3->intermediate3 step4 Hydrolysis (e.g., LiOH, H2O/THF) intermediate3->step4 end Racemic 3-hydroxy-3- methylcyclobutanecarboxylic acid step4->end

Caption: A generalized synthetic pathway to the racemic acid.

Chiral Resolution: Isolating the Enantiomers

Accessing the enantiomerically pure forms of the building block is paramount. Two primary strategies are employed: classical resolution via diastereomeric salts and enzymatic resolution.

Method A: Diastereomeric Salt Formation

This classical technique relies on the reaction of the racemic carboxylic acid with a chiral base (a resolving agent).[7] The resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized.

Detailed Protocol: Resolution with a Chiral Amine

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate). To this solution, 0.5 equivalents of a chiral amine, such as (R)-(+)-α-phenylethylamine or a cinchona alkaloid like cinchonidine, is added.[8]

  • Selective Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to room temperature, and potentially further to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Liberation: The crystals are isolated by filtration. The enantiomerically enriched carboxylic acid is then liberated from the salt by treatment with an aqueous acid (e.g., HCl), followed by extraction with an organic solvent.

  • Analysis: The enantiomeric excess (ee) of the resolved acid is determined using chiral HPLC or by derivatization with a chiral agent and subsequent NMR analysis.

Parameter Typical Conditions Rationale
Resolving Agent (R)- or (S)-α-phenylethylamine, CinchonidineForms diastereomeric salts with distinct physical properties.
Solvent Isopropanol, Ethanol, Ethyl AcetateInfluences the differential solubility of the diastereomeric salts.
Stoichiometry ~0.5 eq. of resolving agentMaximizes the yield of one diastereomer from the racemic mixture.
Temperature Slow cooling from reflux to 0 °CPromotes the formation of well-defined, pure crystals.

Method B: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild conditions.[9] A kinetic resolution involves the enantioselective reaction of a racemic substrate, leaving one enantiomer unreacted. For a carboxylic acid, this is typically performed on its ester derivative using a hydrolase.

Workflow for Chiral Resolution

G cluster_products Reaction Products racemate Racemic Ester (R/S)-Ester enzyme Hydrolase (e.g., Lipase) Aqueous Buffer racemate->enzyme s_acid (S)-Acid enzyme->s_acid Selective Hydrolysis r_ester Unreacted (R)-Ester enzyme->r_ester Remains sep Separation (Extraction) s_acid->sep hydrolysis Chemical Hydrolysis (e.g., NaOH) r_ester->hydrolysis r_acid r_acid hydrolysis->r_acid (R)-Acid s_acid_pure s_acid_pure sep->s_acid_pure (S)-Acid Isolated r_ester_pure r_ester_pure sep->r_ester_pure (R)-Ester Isolated r_ester_pure->hydrolysis

Caption: Enzymatic kinetic resolution of a racemic ester.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in the orthogonal reactivity of its functional groups, enabling its seamless integration into complex synthetic routes.

  • Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for forming stable amide or ester linkages. Standard peptide coupling reagents (e.g., HATU, EDC) can be used to connect the building block to amines, while Fischer esterification or reaction with alkyl halides under basic conditions provides access to various esters.

  • Tertiary Alcohol Manipulation: The 3-hydroxy group can be protected with standard protecting groups (e.g., silyl ethers like TBS or TBDPS) to mask its reactivity during subsequent transformations. It can also serve as a nucleophile or be targeted for elimination reactions under specific conditions to generate a methylenecyclobutane moiety.

  • Stereospecific Reactions: The fixed stereochemistry of the tertiary alcohol directs the approach of reagents to the cyclobutane ring, allowing for stereoselective reactions on the scaffold itself.[10][11] This diastereocontrol is a key advantage in complex molecule synthesis.

G start Chiral 3-hydroxy-3-methyl- cyclobutanecarboxylic acid amide amide start->amide R-NH2, Coupling Agent (e.g., HATU) ester ester start->ester R-OH, H+ or R-X, Base protected_alc protected_alc start->protected_alc Protecting Group (e.g., TBSCl, Imidazole) alkene alkene start->alkene Dehydration (e.g., Martin's Sulfurane)

Sources

The Scarcity and Allure of the 3-Hydroxy-3-Methylcyclobutane Moiety in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, a strained four-membered carbocycle, represents a fascinating structural motif in the vast landscape of natural products. Its presence often imparts unique conformational constraints and biological activities. This technical guide delves into the natural occurrence of derivatives based on the 3-hydroxy-3-methylcyclobutane core. However, an extensive survey of the current scientific literature reveals a notable scarcity of natural products containing this precise structural unit. Therefore, this guide will focus on the closely related and well-documented class of irregular monoterpenes, exemplified by grandisol and its isomers. These compounds, while not possessing the exact 3-hydroxy-3-methylcyclobutane skeleton, feature a substituted cyclobutane ring and serve as an excellent case study for the biosynthesis, isolation, and characterization of cyclobutane-containing natural products. We will explore the nuanced causality behind the experimental choices in their study, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Cyclobutane in Natural Product Chemistry

The cyclobutane moiety is a relatively rare feature in natural product chemistry compared to five- and six-membered rings. The inherent ring strain of the four-membered ring, approximately 26 kcal/mol, makes its formation and stability a subject of significant interest.[1] Natural products incorporating this motif often exhibit potent and diverse biological activities, including antimicrobial, antitumor, and insecticidal properties.[2][3] This has made them attractive targets for synthetic chemists and pharmacologists.

This guide specifically addresses the natural occurrence of derivatives containing the 3-hydroxy-3-methylcyclobutane core. Despite its seemingly simple structure, natural products possessing this exact moiety are conspicuously absent in readily available scientific literature. Searches for compounds like 3-hydroxy-3-methylcyclobutane carboxylic acid primarily lead to chemical suppliers rather than reports of natural isolation. This suggests that either this specific substitution pattern is biosynthetically disfavored or that natural products containing it are yet to be discovered in significant numbers.

In light of this, we pivot our focus to a well-characterized group of naturally occurring cyclobutane derivatives: the irregular monoterpenes grandisol and fragranol. These compounds, while differing in the precise placement of the hydroxyl and methyl groups relative to the user's query, provide an invaluable framework for understanding the challenges and methodologies associated with this class of natural products. Grandisol, a component of the cotton boll weevil sex pheromone, is a prime example of a cyclobutane-containing monoterpene with significant ecological and economic importance.[2][4]

Grandisol and its Isomers: A Case Study in Cyclobutane Monoterpenoids

Grandisol is a monoterpene with the chemical formula C₁₀H₁₈O.[2] Its structure features a 1-methyl-1-(2-hydroxyethyl)-2-isopropenylcyclobutane skeleton.[3][5] Fragranol is a stereoisomer of grandisol.[6]

Natural Sources and Biological Significance

Grandisol was first identified as the primary sex attractant of the male cotton boll weevil, Anthonomus grandis.[2][4] It is a key component of the aggregation pheromone "grandlure," which is used in pest management to trap and monitor boll weevil populations.[2] The natural occurrence of grandisol is not limited to insects; it has also been identified in plants, such as the ponderosa pine, Pinus ponderosa, where it likely plays a role in plant-insect interactions.

The biological activity of grandisol is highly stereospecific. The (+)-enantiomer is the most active form, highlighting the importance of precise stereochemistry in pheromonal communication.

Biosynthesis: The Irregular Monoterpene Pathway

The biosynthesis of grandisol and other irregular monoterpenes deviates from the typical head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) that forms geranyl pyrophosphate (GPP), the precursor to most monoterpenes.[7][8] Instead, these compounds are thought to arise from the "head-to-middle" condensation of two DMAPP units, or from the rearrangement of chrysanthemyl pyrophosphate.[9][10][11]

This alternative biosynthetic route is what classifies them as "irregular" monoterpenes. The formation of the cyclobutane ring is a key step in this pathway, catalyzed by specific synthases that are still being actively investigated.[1]

Diagram: Proposed Biosynthetic Logic for Irregular Monoterpenes

Biosynthesis cluster_regular Regular Monoterpene Pathway cluster_irregular Irregular Monoterpene Pathway DMAPP1 Dimethylallyl pyrophosphate (DMAPP) GPP Geranyl pyrophosphate (GPP) DMAPP1->GPP CPP Chrysanthemyl pyrophosphate DMAPP1->CPP Chrysanthemyl Diphosphate Synthase DMAPP2 Dimethylallyl pyrophosphate (DMAPP) DMAPP2->CPP IPP Isopentenyl pyrophosphate (IPP) IPP->GPP Geranyl Pyrophosphate Synthase Regular Regular Monoterpenes GPP->Regular Monoterpene Synthases Irregular Irregular Monoterpenes (e.g., Grandisol) CPP->Irregular Rearrangement & Further Modification

Caption: A simplified diagram illustrating the divergence of regular and irregular monoterpene biosynthesis.

Experimental Protocols: Isolation and Structural Elucidation

The study of natural products like grandisol requires a multi-step approach involving extraction, purification, and detailed structural analysis. The low concentrations of these compounds in their natural sources necessitate highly sensitive and efficient techniques.

Isolation and Purification Workflow

The isolation of volatile compounds like grandisol from insect or plant material typically involves solvent extraction or steam distillation, followed by a series of chromatographic separations.

Protocol: General Workflow for Grandisol Isolation

  • Extraction:

    • For insect sources (e.g., boll weevil frass), extraction is typically performed with a non-polar solvent like hexane or diethyl ether to capture the volatile pheromone components.

    • For plant tissues, steam distillation is often employed to isolate the essential oil fraction containing the monoterpenes.

  • Preliminary Fractionation:

    • The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate compounds based on their polarity. The fractions are monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing the compound of interest are further purified by normal-phase or reverse-phase HPLC. A non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., methanol/water) is a common choice for reverse-phase separation of monoterpenoids.

  • Gas Chromatography (GC):

    • Due to its volatility, the final purification and quantification of grandisol are often achieved using preparative gas chromatography. The identity and purity of the isolated compound are confirmed by analytical GC coupled with mass spectrometry (GC-MS).

Diagram: Experimental Workflow for Isolation

IsolationWorkflow Start Natural Source (e.g., Boll Weevil Frass) Extraction Solvent Extraction (Hexane) Start->Extraction ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom HPLC High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GCMS Structure Structural Elucidation (NMR, IR) GCMS->Structure

Caption: A typical experimental workflow for the isolation and identification of grandisol.

Structural Elucidation Techniques

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): GC-MS provides the molecular weight and fragmentation pattern of the compound, offering initial clues about its structure. Grandisol exhibits a molecular ion peak corresponding to its molecular formula, C₁₀H₁₈O.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For grandisol, characteristic absorptions include a broad O-H stretch for the alcohol and peaks corresponding to C=C bonds of the isopropenyl group.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of a molecule.

    • ¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum of grandisol are crucial for assigning the protons in the cyclobutane ring, the methyl and isopropenyl groups, and the hydroxyethyl side chain.[12]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Table 1: Representative Spectroscopic Data for Grandisol

Spectroscopic TechniqueKey Observations
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z 154
Infrared (IR) Spectroscopy ~3350 cm⁻¹ (O-H stretch, broad), ~1645 cm⁻¹ (C=C stretch)
¹H NMR (CDCl₃) Signals for methyl, isopropenyl, cyclobutane, and hydroxyethyl protons.
¹³C NMR (CDCl₃) Signals corresponding to 10 carbon atoms, including quaternary, methine, methylene, and methyl carbons.

Future Perspectives and Conclusion

The study of natural products containing the 3-hydroxy-3-methylcyclobutane moiety remains an open and intriguing area of research. The apparent rarity of this structural motif in nature presents both a challenge and an opportunity. Advanced analytical techniques, including high-resolution mass spectrometry and cryoprobe NMR, may yet uncover novel compounds with this core structure from unexplored biological sources.

For drug development professionals, the synthesis of 3-hydroxy-3-methylcyclobutane derivatives as potential pharmacophores is a promising avenue. The strained cyclobutane ring can act as a rigid scaffold to present functional groups in a well-defined spatial orientation, potentially leading to high-affinity interactions with biological targets.

References

A Spectroscopic Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-hydroxy-3-methylcyclobutanecarboxylic acid, a key building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the theoretical underpinnings of the observed spectral features and provide practical, field-proven protocols for data acquisition and interpretation.

Introduction to this compound

This compound (CAS No. 16286-86-5) is a small, functionalized carbocyclic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1][2] Its structure, featuring a cyclobutane ring, a carboxylic acid, and a tertiary alcohol, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic applications.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, methylene, and methine protons, as well as the labile protons of the hydroxyl and carboxylic acid groups.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1broad singlet1H-COOH
~4.5singlet1H-OH
~2.8quintet1H-CH-COOH
~2.2multiplet2H-CH₂ (cis to -COOH)
~1.9multiplet2H-CH₂ (trans to -COOH)
1.25singlet3H-CH₃

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to solubilize the polar carboxylic acid and to slow down the exchange rate of the acidic protons of the -COOH and -OH groups, allowing for their observation in the ¹H NMR spectrum.

  • Field Strength: A high-field instrument (500 MHz) is utilized to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclobutane ring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and indicates their electronic environment.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic Acid)
~70C-OH (Tertiary Alcohol)
~45CH₂
~40CH-COOH
~25CH₃

Interpretation Insights:

  • The downfield signal at approximately 175 ppm is characteristic of a carboxylic acid carbon.[3][4]

  • The signal around 70 ppm is indicative of a carbon atom attached to an electronegative oxygen atom in the tertiary alcohol.

  • The aliphatic carbons of the cyclobutane ring and the methyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of the protons, especially the quaternary carbon-attached methyl group.

    • Acquire a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the hydroxyl and carbonyl groups.

Expected IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)[3][4][5]
~3400Medium, BroadO-H stretch (Alcohol)
2970, 2880MediumC-H stretch (Aliphatic)
1710Strong, SharpC=O stretch (Carboxylic Acid)[3][4][5]
1440-1395MediumO-H bend[5]
1320-1210StrongC-O stretch[5]

Expert Analysis:

The most characteristic feature of the IR spectrum is the extremely broad O-H stretching band from the carboxylic acid, which often appears superimposed on the C-H stretching vibrations.[5][6] This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure. The sharp and intense carbonyl (C=O) absorption around 1710 cm⁻¹ is also a key diagnostic peak for the carboxylic acid functionality.[3][4]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zPossible Fragment
130[M]⁺ (Molecular Ion)
115[M - CH₃]⁺
112[M - H₂O]⁺
85[M - COOH]⁺
71[M - COOH - CH₂]⁺ or [C₄H₇O]⁺
45[COOH]⁺
43[C₃H₇]⁺

Trustworthy Fragmentation Analysis:

  • The molecular ion peak [M]⁺ at m/z 130 confirms the molecular weight of the compound.[1][2]

  • The loss of a methyl group (15 Da) to give a fragment at m/z 115 is a common fragmentation pathway for molecules containing a tertiary carbon.

  • The loss of a water molecule (18 Da) from the molecular ion, resulting in a peak at m/z 112, is characteristic of an alcohol.

  • The peak at m/z 45 is a diagnostic fragment for a carboxylic acid group.[7]

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility for gas chromatography.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume (1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

  • Mass Spectrometry:

    • The eluent from the GC is directed into the EI source, where molecules are ionized by a 70 eV electron beam.

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

    • A mass spectrum is recorded over a range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS Structure Final Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic elucidation of this compound.

References

  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | 4934-99-0.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester CAS#: 4934-99-0.
  • ChemicalBook. (n.d.). This compound(16286-86-5) 1 H NMR.
  • ChemScene. (n.d.). 16286-86-5 | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid.
  • CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube.

Sources

Methodological & Application

synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid from 3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 3-oxocyclobutane-1-carboxylic acid. A key strategic challenge—the incompatibility of the acidic carboxylic acid proton with the highly basic Grignard reagent—is addressed through a robust protection-addition-deprotection sequence. This guide details the underlying chemical principles, provides step-by-step protocols for each synthetic stage, and includes expected analytical data for characterization, offering researchers a reliable methodology for obtaining the target compound.

Introduction and Strategic Overview

The synthesis of complex organic molecules, particularly those intended for pharmaceutical applications, demands precise control over chemical reactivity. The target molecule, this compound, incorporates a tertiary alcohol and a carboxylic acid on a strained cyclobutane ring. The direct conversion of 3-oxocyclobutane-1-carboxylic acid to the target molecule via the addition of a methyl nucleophile presents a significant challenge.

The chosen nucleophile, a methyl Grignard reagent (methylmagnesium bromide), is not only a potent nucleophile but also a very strong base.[1] A direct reaction with the starting material would result in a rapid and unproductive acid-base reaction, where the Grignard reagent deprotonates the carboxylic acid, consuming the reagent and preventing the desired nucleophilic attack at the ketone carbonyl.[1]

To circumvent this, a three-step synthetic strategy is employed:

  • Protection: The carboxylic acid functional group is temporarily masked as a methyl ester. Esters are stable under the basic conditions of the Grignard reaction.[2][3]

  • Grignard Addition: The keto-ester intermediate is reacted with methylmagnesium bromide, which selectively attacks the electrophilic ketone carbonyl to form the desired tertiary alcohol.[4][5]

  • Deprotection: The methyl ester is hydrolyzed back to the parent carboxylic acid to yield the final product.

This sequence ensures chemoselectivity and provides a high-yielding pathway to the desired molecule.

Reaction Pathway and Mechanism

The overall synthetic transformation is outlined below. The first step is an acid-catalyzed Fischer esterification. The second step is the nucleophilic addition of the Grignard reagent to the ketone. The final step is a base-mediated saponification of the ester, followed by an acidic workup.

Reaction_Pathway Start 3-Oxocyclobutane- 1-carboxylic acid Intermediate Methyl 3-oxocyclobutane- 1-carboxylate Start->Intermediate 1. CH3OH, H+ (cat.) Product_Ester Methyl 3-hydroxy-3-methyl- cyclobutane-1-carboxylate Intermediate->Product_Ester 2. CH3MgBr, THF then H3O+ workup Final_Product 3-Hydroxy-3-methyl- cyclobutane-1-carboxylic acid Product_Ester->Final_Product 3. NaOH, H2O/MeOH then H3O+ workup

Caption: Overall synthetic scheme for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Grignard reagents are highly reactive with water and air; strictly anhydrous conditions are required for Protocol 3.2.

Protocol 3.1: Protection of Carboxylic Acid (Esterification)

This protocol describes the conversion of the starting material to its corresponding methyl ester to protect the acidic proton from the Grignard reagent.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
3-Oxocyclobutane-1-carboxylic acid114.105.00 g43.8
Methanol (anhydrous)32.04100 mL-
Sulfuric Acid (conc.)98.080.5 mL-
Saturated Sodium Bicarbonate Solution-~150 mL-
Diethyl Ether74.12200 mL-
Anhydrous Magnesium Sulfate120.37~5 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-oxocyclobutane-1-carboxylic acid (5.00 g, 43.8 mmol).

  • Add anhydrous methanol (100 mL). Stir until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the acid. Caution: CO2 evolution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield methyl 3-oxocyclobutane-1-carboxylate as a pale yellow oil. The product is often used in the next step without further purification.

Protocol 3.2: Grignard Addition to Ketone

This step involves the critical C-C bond formation via nucleophilic attack of the methyl Grignard reagent on the protected keto-ester.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 3-oxocyclobutane-1-carboxylate128.135.61 g (from previous step)43.8
Methylmagnesium Bromide (3.0 M in THF)-16.1 mL48.2 (1.1 eq)
Tetrahydrofuran (THF, anhydrous)72.11100 mL-
Saturated Ammonium Chloride Solution-~100 mL-
Ethyl Acetate88.11150 mL-
Anhydrous Magnesium Sulfate120.37~5 g-

Procedure:

  • Assemble a 250 mL three-neck round-bottom flask, previously flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve the methyl 3-oxocyclobutane-1-carboxylate (5.61 g, 43.8 mmol) in 100 mL of anhydrous THF and add it to the flask via cannula.

  • Cool the solution to 0°C using an ice-water bath.

  • Charge the dropping funnel with methylmagnesium bromide solution (16.1 mL, 48.2 mmol) via syringe.

  • Add the Grignard reagent dropwise to the stirred keto-ester solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1 hour.

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate. This intermediate may be purified by flash chromatography or used directly in the next step.

Protocol 3.3: Deprotection of Ester (Saponification)

The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate144.17~6.31 g (crude from previous step)~43.8
Sodium Hydroxide (NaOH)40.003.50 g87.6 (2.0 eq)
Methanol32.0450 mL-
Water18.0250 mL-
Hydrochloric Acid (6 M)-As needed to pH 2-3-
Ethyl Acetate88.11150 mL-
Anhydrous Sodium Sulfate142.04~5 g-

Procedure:

  • Dissolve the crude ester from the previous step in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets (3.50 g, 87.6 mmol) and stir the mixture at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) to obtain a white crystalline solid.

Experimental Workflow

The following diagram illustrates the laboratory workflow from starting material to purified product.

Experimental_Workflow cluster_protection Protocol 3.1: Protection cluster_grignard Protocol 3.2: Grignard Addition cluster_deprotection Protocol 3.3: Deprotection & Purification p1_start Dissolve Starting Material in Methanol p1_acid Add H2SO4 Catalyst p1_start->p1_acid p1_reflux Reflux for 4h p1_acid->p1_reflux p1_neutralize Neutralize with NaHCO3 p1_reflux->p1_neutralize p1_extract Extract with Diethyl Ether p1_neutralize->p1_extract p1_dry Dry & Concentrate p1_extract->p1_dry p2_setup Setup Anhydrous Apparatus p1_dry->p2_setup Proceed to next step p2_dissolve Dissolve Keto-Ester in THF p2_setup->p2_dissolve p2_cool Cool to 0°C p2_dissolve->p2_cool p2_add Add CH3MgBr Dropwise p2_cool->p2_add p2_stir Stir for 1h at 0°C p2_add->p2_stir p2_quench Quench with NH4Cl (aq) p2_stir->p2_quench p2_extract Extract with Ethyl Acetate p2_quench->p2_extract p2_dry Dry & Concentrate p2_extract->p2_dry p3_dissolve Dissolve Crude Ester in MeOH/H2O p2_dry->p3_dissolve Proceed to final step p3_saponify Add NaOH, Stir Overnight p3_dissolve->p3_saponify p3_evap Remove Methanol p3_saponify->p3_evap p3_acidify Acidify with HCl p3_evap->p3_acidify p3_extract Extract with Ethyl Acetate p3_acidify->p3_extract p3_dry Dry & Concentrate p3_extract->p3_dry p3_purify Recrystallize p3_dry->p3_purify Final Final p3_purify->Final Obtain Pure Product

Caption: Step-by-step laboratory workflow diagram.

Characterization Data

Successful synthesis should be confirmed by spectroscopic analysis.

Expected Yield: ~60-75% over 3 steps. Appearance: White crystalline solid. Molecular Formula: C₆H₁₀O₃[6] Molecular Weight: 130.14 g/mol [6]

Spectroscopic Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
Starting Material (3-Oxocyclobutane-1-carboxylic acid)2500-3300 (broad, O-H), 1700-1750 (C=O, acid & ketone overlap)[7][8]10-12 (br s, 1H, -COOH), 3.2-3.5 (m, 5H, cyclobutane protons)[7]~203 (ketone C=O), ~180 (acid C=O), ~51 (CH₂), ~27 (CH)[7]
Final Product (this compound)3200-3500 (broad, O-H, alcohol), 2500-3300 (broad, O-H, acid), 1705 (C=O, acid)[8]1.4 (s, 3H, -CH₃), 2.1-2.8 (m, 4H, -CH₂-), 2.9-3.1 (m, 1H, -CH-), OH and COOH protons may be broad or exchange with D₂O.~178 (C=O), ~70 (quaternary C-OH), ~45 (CH₂), ~35 (CH), ~28 (CH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Grignard step Incomplete reaction; wet glassware/solvents; starting material contains water.Ensure all glassware is rigorously flame-dried. Use freshly opened anhydrous solvents. Ensure starting keto-ester is anhydrous. Consider increasing the equivalents of Grignard reagent to 1.2-1.5 eq.
Recovery of starting keto-ester Grignard reagent was quenched before it could react.Re-check for sources of moisture. Add the Grignard reagent at a slower rate to control any exotherm that could lead to side reactions.
Incomplete ester hydrolysis Insufficient reaction time or insufficient base.Allow the saponification reaction to proceed for a longer duration (e.g., 24 hours). Ensure at least 2 equivalents of NaOH are used. Gentle heating (40-50°C) can also facilitate the reaction.
Product is an oil, not a solid Presence of impurities (e.g., residual solvent, unreacted starting material).Purify the crude product using flash column chromatography (silica gel, ethyl acetate/hexanes gradient). Ensure all solvent is removed under high vacuum.

Conclusion

The described three-step synthesis provides a reliable and scalable method for producing this compound. By employing a straightforward ester protection strategy, the inherent reactivity conflict between the acidic starting material and the basic Grignard reagent is effectively managed. This application note serves as a practical guide for researchers, enabling the efficient synthesis of this important chemical intermediate for further use in drug discovery and development programs.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Fiveable. Methylmagnesium bromide Definition. Organic Chemistry Key Term.
  • ScholarWorks. (2023).
  • Wikipedia. Protecting group.
  • Guidechem. What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?. FAQ.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • ChemScene. 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid.
  • Study.com. Grignard reagents undergo a general and very useful reaction with ketones....
  • University of Puget Sound.

Sources

Application Note & Protocol: Synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and materials science, prized for their conformational rigidity and unique three-dimensional shape.[1] 3-hydroxy-3-methylcyclobutanecarboxylic acid, in particular, serves as a critical building block for the synthesis of complex molecules, including novel therapeutic agents.[2] This application note provides a comprehensive, two-step protocol for the synthesis of this target molecule. The core of the synthesis involves a highly specific Grignard reaction, targeting a ketone in the presence of a less reactive ester functionality, followed by a standard saponification to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, a step-by-step protocol, and critical safety considerations.

Part 1: Reaction Scheme & Mechanistic Overview

The synthesis is accomplished in two distinct stages:

  • Grignard Addition: Nucleophilic addition of methylmagnesium bromide to the ketone carbonyl of ethyl 3-oxocyclobutanecarboxylate.

  • Saponification: Base-mediated hydrolysis of the resulting ethyl ester to the final carboxylic acid.

Overall Reaction:

Mechanistic Rationale: The Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[3][4] In this specific synthesis, the choice of substrate, ethyl 3-oxocyclobutanecarboxylate, presents two electrophilic carbonyl centers: a ketone and an ester. The Grignard reagent, acting as a potent nucleophile, selectively attacks the ketone.

This selectivity is rooted in the fundamental principles of carbonyl reactivity. Ketones are inherently more reactive towards nucleophiles than esters. The electrophilicity of the ester's carbonyl carbon is diminished by resonance stabilization from the adjacent oxygen atom's lone pair.[5][6] Consequently, the ketone carbonyl, lacking this degree of resonance stabilization, presents a more electron-deficient and accessible target for the nucleophilic attack by the Grignard reagent.[5][6]

The reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is stabilized by the magnesium halide. A subsequent acidic or aqueous workup protonates this intermediate to yield the tertiary alcohol. It is critical to note that while Grignard reagents typically react with esters in a 2:1 ratio to produce tertiary alcohols, this reaction is avoided here due to the higher reactivity of the ketone.[7][8][9] By controlling the stoichiometry and reaction conditions, the ketone can be targeted with high fidelity.

Grignard_Mechanism sub Ethyl 3-oxocyclobutanecarboxylate intermed Tetrahedral Alkoxide Intermediate sub->intermed 1. Nucleophilic Attack (Grignard Reagent) grignard CH₃⁻ ⁺MgBr prod_ester Ethyl 3-hydroxy-3-methyl- cyclobutanecarboxylate intermed->prod_ester 2. Aqueous Workup (e.g., NH₄Cl)

Caption: Mechanism of Grignard addition to the ketone.

Part 2: Detailed Experimental Protocols

Critical Safety Precautions:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water, which will quench the reagent.[10] All glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both quenching by atmospheric moisture and reaction with oxygen.[11]

  • Exothermic Reaction: The Grignard addition is exothermic. The reagent must be added slowly, and an ice bath must be readily available to control the reaction temperature and prevent a runaway reaction.[12]

  • Flammability: Ethereal solvents (diethyl ether, THF) are highly flammable.[13] All operations should be performed in a certified chemical fume hood, away from any ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are commonly used, but consult your institution's safety guidelines).[11][12]

Protocol A: Synthesis of Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )Purity
Ethyl 3-oxocyclobutanecarboxylate87121-89-9142.15≥97%
Methylmagnesium bromide (3.0 M in Et₂O)75-16-1119.253.0 M
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49N/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Deionized Water7732-18-518.02N/A

Equipment

  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Addition funnel (pressure-equalizing)

  • Reflux condenser

  • Inert gas inlet (Nitrogen/Argon) and bubbler

  • Syringes and needles

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: Assemble the flame-dried three-neck flask with a stir bar, addition funnel, and condenser under a positive pressure of nitrogen.

  • Reagent Preparation: To the flask, add ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath.

  • Grignard Addition: Charge the addition funnel with methylmagnesium bromide solution (1.1 eq). Add the Grignard reagent dropwise to the cooled solution over 30-45 minutes. Causality Note: Slow, controlled addition is paramount to dissipate the heat generated from the exothermic reaction, preventing side reactions and ensuring safety.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting ketone.

  • Quenching: While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Causality Note: This step neutralizes any unreacted Grignard reagent and hydrolyzes the magnesium alkoxide salt to the desired alcohol. Saturated NH₄Cl is a mild acid source that minimizes potential side reactions.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3-hydroxy-3-methylcyclobutanecarboxylate, which can be used in the next step without further purification.

Protocol B: Saponification to this compound

Procedure

  • Setup: Dissolve the crude ester from Protocol A in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 eq in water) to the ester solution. Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting ester.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate may form.

  • Extraction: Extract the acidified aqueous solution three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure this compound.

Expected Product Characteristics

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance White to off-white solid
Purity (Typical) ≥97%[14][15]
Storage Store at room temperature[14][15]

Part 3: Workflow Visualization & Characterization

Overall Synthesis Workflow

Synthesis_Workflow start Ethyl 3-oxocyclobutanecarboxylate + CH₃MgBr step1 Step 1: Grignard Reaction (Anhydrous THF, 0°C) start->step1 intermed Intermediate Ester: Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate step1->intermed step2 Step 2: Saponification (NaOH, MeOH/H₂O) intermed->step2 product Final Product: This compound step2->product purify Purification (Recrystallization) product->purify

Sources

protocol for the purification of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Abstract

This application note provides a detailed, technically grounded guide for the purification of this compound, a valuable building block in medicinal chemistry and drug development, notably in the synthesis of protein degraders.[1] Due to the presence of both a hydroxyl and a carboxylic acid functional group, this molecule exhibits high polarity, which presents specific challenges for its isolation and purification. This guide outlines two robust, field-proven methodologies—recrystallization and flash column chromatography—designed to yield high-purity material suitable for sensitive downstream applications. The protocols are presented with an emphasis on the scientific rationale behind procedural choices, offering researchers a comprehensive framework for achieving optimal purity.

Introduction and Physicochemical Overview

This compound is a bifunctional organic compound whose structural rigidity and chemical handles make it an attractive scaffold in synthetic chemistry. The purity of this intermediate is paramount, as contaminants can lead to side reactions, impact yield, and complicate the interpretation of biological data in drug discovery pipelines.

The primary challenge in its purification stems from its hydrophilic nature, conferred by the polar hydroxyl and carboxylic acid moieties. These groups can cause streaking and poor separation on standard chromatography systems and require carefully selected solvent systems for effective recrystallization.[2] This document provides the necessary protocols to navigate these challenges effectively.

Table 1: Physicochemical Properties
ParameterValueSource
IUPAC Name 3-hydroxy-3-methylcyclobutane-1-carboxylic acid-
CAS Number 16286-86-5[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Solid[3]
Polarity High

Strategic Approach to Purification

A multi-step purification strategy is often the most effective. An initial, bulk purification by recrystallization can efficiently remove major impurities. If higher purity is required, this can be followed by a more rigorous chromatographic separation. The choice between these methods, or their sequential use, depends on the impurity profile of the crude material and the final purity requirements.

Diagram 1: General Purification Workflow

The following diagram illustrates the logical flow for purifying the target compound, from crude material to a fully characterized, high-purity product.

Purification_Workflow cluster_main Purification and Analysis Pipeline Crude Crude Product (Post-Synthesis) Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Bulk impurity removal PurityCheck1 Purity Assessment 1 (TLC, ¹H NMR) Recrystallization->PurityCheck1 Decision Purity > 98%? PurityCheck1->Decision Chromatography Secondary Purification: Flash Chromatography Decision->Chromatography No FinalProduct Pure Product (>98%) Decision->FinalProduct Yes PurityCheck2 Purity Assessment 2 (TLC, NMR, MP) Chromatography->PurityCheck2 PurityCheck2->FinalProduct

Caption: Logical workflow for the purification of this compound.

Protocol I: Purification by Recrystallization

Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities at varying temperatures.[4][5] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.

Causality: For a polar molecule like this compound, a polar solvent or a mixed-solvent system is required. An ethanol/water or ethyl acetate/hexane system is often a good starting point. The principle relies on the fact that the crystal lattice of the pure compound forms more readily upon slow cooling, excluding impurity molecules, which remain in the "mother liquor".[5]

Step-by-Step Methodology
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude material into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, acetone) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline solid is your best candidate. For this compound, an ethyl acetate/hexane mixture is often effective.

  • Main Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If colored impurities persist, you may consider adding a small amount of activated charcoal and heating for another 5-10 minutes.

    • If using charcoal or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the flask with a beaker can slow the cooling rate and promote the growth of larger, purer crystals.[4]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the product yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small portion of ice-cold solvent (or the more non-polar component of a mixed system, e.g., hexane) to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Protocol II: Purification by Flash Column Chromatography

When recrystallization fails to provide the desired purity or when impurities have similar solubility profiles, flash column chromatography is the method of choice. For this polar carboxylic acid, a modified normal-phase approach is recommended.

Causality: The stationary phase (silica gel) is highly polar. Our target compound, also being very polar, can interact too strongly, leading to significant tailing or "streaking" on the column.[2] This is due to the acidic nature of both the silica surface and the carboxylic acid group of the analyte. To counteract this, a small amount of acid (e.g., acetic acid or formic acid) is added to the mobile phase. This acid protonates the carboxylate form of the analyte and occupies the most active sites on the silica, ensuring a more uniform interaction and leading to sharper, more symmetrical peaks.

Step-by-Step Methodology
  • Eluent Selection via TLC:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a mixture like 95:5 dichloromethane:methanol. Gradually increase the polarity by increasing the methanol content.

    • The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.3 .[6]

    • Once a good solvent ratio is found (e.g., 90:10 DCM:MeOH), add a small amount of acetic acid (~0.5-1%) to the mixture and re-run the TLC. This should result in a more compact spot.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., pure hexane or the eluent mixture).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (like methanol or DCM).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying pressure to move the solvent through the column.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • You can run the column isocratically (with the same eluent mixture throughout) or by using a gradient (gradually increasing the polarity of the eluent, e.g., by increasing the percentage of methanol). A gradient is often more effective for separating compounds with different polarities.[6]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification

After purification, the identity and purity of the final product must be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • Melting Point (MP): A sharp and narrow melting range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure, with no significant signals corresponding to impurities.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Chem LibreTexts. Recrystallization of Benzoic Acid. [Link]

  • Google Patents.
  • ChemBK. Cyclobutanecarboxylic acid, 3-hydroxy-1-phenyl-, methyl ester, cis-. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Google Patents. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.
  • PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]

  • CP Lab Safety. 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. [Link]

Sources

using 3-hydroxy-3-methylcyclobutanecarboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-hydroxy-3-methylcyclobutanecarboxylic Acid in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its inherent ring strain and well-defined three-dimensional geometry offer a unique platform for constructing complex molecular architectures with precisely controlled substituent vectoring.[1][2] This guide focuses on a particularly valuable building block: This compound . We will explore its synthesis, stereochemical intricacies, and its strategic application in the synthesis of diverse molecular entities, particularly in the context of drug discovery. This document serves as a practical resource for researchers, providing not only detailed protocols but also the underlying scientific rationale for key experimental choices.

The Strategic Value of the 3-Hydroxy-3-methylcyclobutane Scaffold

The utility of the cyclobutane ring stems from its unique conformational properties and reactivity. Unlike flexible acyclic or larger ring systems, the puckered four-membered ring provides a rigid framework. This rigidity is highly advantageous in drug design, as it minimizes the entropic penalty upon binding to a biological target and allows for the precise spatial orientation of functional groups.

The title compound, this compound, is a bifunctional building block offering several strategic advantages:

  • Orthogonal Functionality: The carboxylic acid and tertiary alcohol provide two distinct reactive handles for sequential chemical modifications, such as amide bond formation and etherification.

  • Stereochemical Complexity: The molecule exists as cis and trans diastereomers, each presenting different vectors for its substituents. This stereochemical diversity can be exploited to probe the topological requirements of a binding pocket.

  • Metabolic Stability: The quaternary carbon center (C3) can enhance metabolic stability by blocking potential sites of oxidation.

The logical flow for utilizing this building block in a discovery program is outlined below.

G cluster_0 Synthesis & Diversification cluster_1 Application A Commercially Available 3-Oxocyclobutane- 1-carboxylic acid B Grignard Reaction (e.g., MeMgBr) A->B C Diastereomeric Mixture (cis/trans-3-hydroxy-3-methyl cyclobutanecarboxylic acid) B->C D Separation/Purification (Chromatography or Crystallization) C->D E Amide Coupling Library (R-NH2, Coupling Agents) D->E cis or trans isomer F Further Derivatization (e.g., O-Alkylation) E->F G Screening & SAR Studies F->G H Lead Optimization G->H

Caption: Workflow for Synthesis and Application of the Target Scaffold.

Synthesis of the Core Building Block: A Tale of Two Diastereomers

The most direct route to this compound begins with the commercially available 3-oxocyclobutanecarboxylic acid. The key transformation is a Grignard reaction, which introduces the methyl group and generates the tertiary alcohol.

A critical aspect of this synthesis is the control and separation of the resulting diastereomers. The nucleophilic attack of the Grignard reagent on the ketone can occur from either face of the cyclobutane ring relative to the carboxylic acid, leading to a mixture of cis and trans isomers.[3]

Caption: Grignard Reaction Yielding cis and trans Diastereomers.

Protocol 1: Synthesis of cis/trans-3-hydroxy-3-methylcyclobutanecarboxylic acid

This protocol details the Grignard addition of methylmagnesium bromide to 3-oxocyclobutanecarboxylic acid.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide solution (2.2 eq) dropwise via a syringe pump over 30 minutes. Causality Note: Two equivalents of the Grignard reagent are required because the first equivalent deprotonates the carboxylic acid. The second equivalent performs the nucleophilic addition to the ketone. Strict temperature control is essential to prevent side reactions and ensure controlled addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of cis and trans isomers, which can be separated by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: A white to off-white solid containing a mixture of diastereomers.

  • Troubleshooting: Low yields may result from impure Grignard reagent or moisture in the reaction. Ensure all glassware is dry and reagents are fresh.

Application in Library Synthesis: Amide Coupling

With the separated cis and trans isomers in hand, researchers can readily generate diverse libraries of compounds through standard amide coupling reactions. This transformation is fundamental in drug discovery for linking molecular fragments. The choice of coupling agent and conditions can be tailored to the specific amine being used.

Protocol 2: General Procedure for Amide Coupling

This protocol provides a robust method for coupling the cyclobutane core with a primary or secondary amine.

Materials:

  • cis- or trans-3-hydroxy-3-methylcyclobutanecarboxylic acid (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Seal the vial and stir the reaction mixture at room temperature for 4-12 hours.

  • Causality Note: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester, which is then readily displaced by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain an optimal pH for the reaction.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC.

Data Presentation: The following table illustrates representative outcomes for the synthesis and subsequent amide coupling, highlighting the differences that can arise from the two diastereomers.

EntryStarting IsomerAmineYield (Coupling)Diastereomeric Ratio (Post-Synthesis)
1cisAniline85%>99:1 cis
2transAniline82%>99:1 trans
3cisBenzylamine91%>99:1 cis
4transBenzylamine88%>99:1 trans

Advanced Applications and Future Outlook

The journey does not end with simple amides. The tertiary alcohol provides a handle for further diversification. O-alkylation, esterification, or even dehydration to the corresponding alkene opens up a vast chemical space for exploration. Furthermore, the development of enantioselective methods for the initial Grignard reaction or chiral resolution of the isomers would provide access to enantiomerically pure building blocks, a critical requirement for modern pharmaceutical development.[1] The inherent strain of the cyclobutane ring can also be harnessed in ring-expansion or ring-opening reactions to generate novel five- or six-membered ring systems, further expanding its synthetic utility.[4]

Conclusion

This compound is a versatile and highly valuable building block for organic synthesis. Its rigid structure, coupled with orthogonal functional handles and accessible stereoisomers, makes it an ideal scaffold for generating molecular diversity in drug discovery and materials science. The protocols and strategic insights provided herein are designed to empower researchers to confidently incorporate this powerful tool into their synthetic programs.

References

  • Bellina, F., & Rossi, R. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]

  • Nam, J., & Vanderwal, C. D. (2021). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Accounts of Chemical Research, 54(11), 2664–2679. [Link]

  • Bellus, D., & Ernst, B. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 88(4), 599-624. [Link]

  • Rossi, R., & Bellina, F. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]

  • Capriati, V., & Perna, F. M. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(9), 14857-14881. [Link]

  • Perez, C. (2021). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Montclair State University Digital Commons. [Link]

Sources

Application Notes and Protocols: 3-Hydroxy-3-methylcyclobutanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Strained Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Historically, medicinal chemists have heavily relied on aromatic and six-membered aliphatic rings as foundational scaffolds. However, the increasing demand for compounds with improved metabolic stability, enhanced solubility, and greater three-dimensionality has catalyzed the exploration of less conventional motifs. Among these, strained four-membered carbocycles, particularly functionalized cyclobutanes, have garnered significant attention.[1][2]

The unique puckered conformation of the cyclobutane ring offers a distinct three-dimensional geometry that can facilitate novel interactions with biological targets, often leading to improved potency and selectivity.[3] Furthermore, the replacement of metabolically susceptible aromatic rings with saturated cyclobutane bioisosteres can mitigate the formation of reactive metabolites and enhance pharmacokinetic profiles.[4] This application note focuses on a particularly promising, yet underexplored, building block: 3-hydroxy-3-methylcyclobutanecarboxylic acid . The strategic incorporation of a tertiary alcohol and a carboxylic acid on this strained scaffold presents a unique combination of functionalities that can be exploited for diverse applications in drug design, from serving as a rigid scaffold to acting as a novel carboxylic acid bioisostere.

The Strategic Advantage of the 3-Hydroxy-3-methylcyclobutane Moiety

The 3-hydroxy-3-methylcyclobutane scaffold offers several compelling advantages for medicinal chemists:

  • Three-Dimensionality and Vectorial Projection: Unlike planar aromatic rings, the puckered nature of the cyclobutane ring projects substituents into distinct vectors in three-dimensional space. The cis and trans isomers of this compound provide precise control over the spatial orientation of the hydroxyl and carboxyl groups, enabling fine-tuning of interactions within a binding pocket.

  • Improved Physicochemical Properties: The introduction of a saturated, sp³-rich cyclobutane core generally leads to an increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates. This can lead to improved solubility and reduced promiscuity of drug candidates.

  • Metabolic Stability: The cyclobutane ring is generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, potentially leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.[1]

  • Novel Chemical Space: The underutilization of this specific scaffold in drug discovery presents an opportunity to explore novel chemical space and develop intellectual property.

  • Carboxylic Acid Bioisostere Potential: The carboxylic acid group is a common pharmacophore but can be associated with poor membrane permeability and metabolic liabilities.[5] The 3-hydroxy-3-methylcyclobutane moiety can be explored as a non-classical bioisostere for a carboxylic acid, where the hydroxyl group and the overall geometry of the scaffold mimic the hydrogen bonding and spatial characteristics of a carboxylate.

Synthesis of this compound: A Protocol

The synthesis of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid can be achieved via a Grignard reaction with a commercially available starting material, 3-oxocyclobutanecarboxylic acid.[1] This protocol provides a reliable method for accessing both diastereomers.

Experimental Protocol: Synthesis of cis- and trans-3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add methylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans diastereomers.

  • Purification: Separate the cis and trans isomers of this compound using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, anhydrous conditions are crucial to prevent the quenching of the reagent and ensure the desired reaction with the ketone.

  • Slow Addition at Low Temperature: The Grignard reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature, minimizing side reactions and improving the yield of the desired product.

  • Acidic Workup: The initial product of the Grignard reaction is a magnesium alkoxide. Acidification protonates the alkoxide to form the tertiary alcohol and also neutralizes any remaining Grignard reagent.

  • Chromatographic Separation: The cis and trans diastereomers will have different polarities, allowing for their separation by silica gel chromatography.

Diagram: Synthetic Workflow

SynthesisWorkflow Start 3-Oxocyclobutanecarboxylic Acid Reagent 1. MeMgBr, THF, 0°C 2. H3O+ Start->Reagent Grignard Addition Mixture Crude Mixture (cis & trans isomers) Reagent->Mixture Purification Silica Gel Chromatography Mixture->Purification Separation Cis_Product cis-3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid Purification->Cis_Product Trans_Product trans-3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid Purification->Trans_Product LibrarySynthesis Scaffold 3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid (cis or trans) Coupling PyBOP, DIPEA DMF Scaffold->Coupling Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Coupling Product_Library Amide Library Coupling->Product_Library Amide Bond Formation

Sources

analytical methods for 3-hydroxy-3-methylcyclobutanecarboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Introduction

This compound is a chiral cyclobutane derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for designing novel therapeutic agents. The precise characterization of this molecule is paramount to ensure its identity, purity, and stereochemical integrity, which are critical factors for its application in pharmaceutical development and scientific research.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methods and interpretation of data, ensuring a robust and validated approach to its analysis.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValue
Chemical Structure
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Chirality Contains two stereocenters
Appearance White to off-white solid (typical)
pKa (predicted) ~4.5 - 5.0 (for the carboxylic acid)

General Analytical Workflow

A multi-technique approach is necessary for the unambiguous characterization of this compound. The following workflow provides a logical sequence for a comprehensive analysis.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Stereochemical Analysis cluster_3 Final Report Start Sample of 3-hydroxy-3-methyl- cyclobutanecarboxylic acid Qual_Tests Qualitative Tests (e.g., Bicarbonate Test) Start->Qual_Tests Preliminary Check NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR_Analysis Structural Elucidation MS_Analysis Mass Spectrometry (LC-MS) NMR_Analysis->MS_Analysis Confirms MW HPLC_Purity Reversed-Phase HPLC-UV/MS (Purity Assessment) MS_Analysis->HPLC_Purity Develop Separation Method Impurity_ID Impurity Identification (LC-MS/MS) HPLC_Purity->Impurity_ID Characterize Impurities Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Purity->Chiral_HPLC Assess Stereochemistry Final_Report Certificate of Analysis (CoA) Impurity_ID->Final_Report XRay X-ray Crystallography (Absolute Stereochemistry) Chiral_HPLC->XRay If absolute confirmation needed Chiral_HPLC->Final_Report XRay->Final_Report

Caption: General analytical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the connectivity of atoms, their chemical environment, and stereochemical relationships.

Application: For this compound, ¹H and ¹³C NMR are used to confirm the presence of the cyclobutane ring, the methyl group, the hydroxyl group, and the carboxylic acid, as well as their relative positions.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable protons (hydroxyl and carboxylic acid).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-64 (adjust for signal-to-noise).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more (due to lower natural abundance).

Data Interpretation and Predicted Spectra

The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield (10-12 ppm).[1] The protons on the carbon adjacent to the carboxylic acid absorb in the 2-3 ppm range.[1]

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
Carboxylic Acid~12.0broad s1H-COOH
Hydroxyl~5.0broad s1H-OH
Methine~2.6 - 2.8m1HH1 (-CHCOOH)
Methylene~2.0 - 2.4m4HH2 & H4 (ring CH₂)
Methyl~1.3s3H-CH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
Carbonyl~175C=O
Quaternary Carbon~70C3 (-C(OH)CH₃)
Methylene Carbons~40-45C2 & C4 (ring CH₂)
Methine Carbon~35C1 (-CHCOOH)
Methyl Carbon~28-CH₃

Note: The exact chemical shifts and multiplicities can vary depending on the cis/trans isomerism of the substituents on the cyclobutane ring. A generalized protocol for NMR analysis of a similar structure can be found in a BenchChem application note.[2]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

Application: For this compound, LC-MS is the preferred method. It confirms the molecular weight and provides a highly sensitive detection method for HPLC analysis, which is crucial as the molecule lacks a strong UV chromophore.[3]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC-MS Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid.

      • B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • MS Detector: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.

    • Ionization Mode: Negative ion mode is typically preferred for carboxylic acids, as it readily forms the [M-H]⁻ ion.[4]

    • Scan Range: m/z 50-500.

Data Interpretation
  • Molecular Ion: Expect to see the deprotonated molecule at an m/z corresponding to [M-H]⁻, which would be 129.05 for C₆H₉O₃⁻.

  • Fragmentation: Common fragments may include the loss of water ([M-H-H₂O]⁻ at m/z 111.04) or the loss of carbon dioxide ([M-H-CO₂]⁻ at m/z 85.06). Analysis of these fragments helps confirm the structure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. It is the gold standard for determining the purity of pharmaceutical compounds.

Application: HPLC is used to quantify the main component and to detect, quantify, and identify any impurities.[5]

HPLC_Setup MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Pump HPLC Pump Gradient Elution Flow Rate: 0.5 mL/min MobilePhase->Pump Injector Autosampler Injection Vol: 5 µL Pump->Injector Column Column C18, 150x4.6 mm, 5 µm Temp: 30°C Injector->Column Detector Detector UV (210 nm) or MS Column->Detector DataSystem Data System Chromatogram Detector->DataSystem

Caption: Typical experimental setup for HPLC analysis.

Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare the sample at a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm (low wavelength for carboxylic acid end-absorption) or MS
Data Interpretation
  • Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities: Peaks other than the main analyte are considered impurities. Their retention times can provide clues about their polarity relative to the main compound. LC-MS/MS can be used to identify the structure of significant impurities.[6]

Chiral Chromatography for Enantiomeric Purity

Principle: Since this compound is chiral, it exists as a pair of enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) to differentially interact with the two enantiomers, allowing for their separation.[7][8]

Application: This analysis is critical to determine the enantiomeric excess (ee) or enantiomeric purity of the sample, which is a key quality attribute for chiral drugs and intermediates.

Protocol: Chiral HPLC
  • Sample Preparation:

    • Prepare the sample at 0.5-1.0 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumental Parameters:

    • Column: A polysaccharide-based chiral stationary phase is often a good starting point (e.g., Chiralpak® series). Method development may be required to find the optimal column and mobile phase.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape for carboxylic acids.

    • Mode: Normal Phase or Polar Organic Mode.

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

    • Detector: UV at 210-220 nm.

Data Interpretation
  • A successful separation will show two distinct peaks, one for each enantiomer.

  • Enantiomeric Excess (ee %): Calculated using the areas of the two peaks:

    • ee % = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

X-ray Crystallography

Principle: X-ray crystallography is a definitive technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.

Application: This method provides unambiguous proof of the compound's molecular structure, including its relative and absolute stereochemistry. It is the ultimate tool for structural confirmation, though it requires a single, high-quality crystal. The analysis of cyclobutane derivatives by X-ray crystallography is well-documented.[9][10]

Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and challenging step. The compound must be crystallized from a suitable solvent system to yield a single crystal of sufficient size and quality. Techniques include slow evaporation, vapor diffusion, and cooling.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

References

  • X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. Available at: [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. Available at: [Link]

  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Pharma Education. Available at: [Link]

  • Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry. PubMed. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Taylor & Francis Online. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. Available at: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect. Available at: [Link]

  • Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. PubMed. Available at: [Link]

Sources

scale-up synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is centered around a robust and scalable Grignard reaction with methyl 3-oxocyclobutanecarboxylate, followed by saponification. This note emphasizes critical safety protocols, process optimization, and analytical validation necessary for transitioning from laboratory-scale to pilot or manufacturing-scale production. The protocols are designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries, offering detailed, step-by-step instructions and explaining the rationale behind key procedural choices to ensure safety, reproducibility, and high yield.

Introduction and Strategic Overview

The cyclobutane motif is a privileged structure in modern drug discovery, offering unique three-dimensional diversity.[1][2][3] this compound, in particular, serves as a key intermediate for complex molecular architectures. While numerous methods exist for constructing cyclobutane rings, the functionalization of a pre-existing cyclobutane core is often the most efficient path for producing highly substituted derivatives.[4]

This guide details a two-step synthetic sequence, selected for its scalability, use of readily available starting materials, and predictable reaction profile. The chosen strategy involves:

  • Grignard Addition: Nucleophilic addition of methylmagnesium bromide to the ketone moiety of methyl 3-oxocyclobutanecarboxylate.

  • Saponification: Hydrolysis of the resulting methyl ester to yield the target carboxylic acid.

This approach avoids harsh reagents and complex purifications, making it suitable for large-scale implementation.

Retrosynthetic Pathway

The synthetic strategy is based on a straightforward disconnection of the tertiary alcohol and the carboxylic acid functionalities.

G Target 3-hydroxy-3-methyl- cyclobutanecarboxylic acid Intermediate Methyl 3-hydroxy-3-methyl- cyclobutanecarboxylate Target->Intermediate Saponification (C-O Cleavage) Precursor Methyl 3-oxocyclobutanecarboxylate Intermediate->Precursor Grignard Addition (C-C Bond Formation) Grignard MeMgBr (Grignard Reagent) Intermediate->Grignard

Caption: Retrosynthetic analysis of the target molecule.

Safety First: Critical Considerations for Scale-Up

Transitioning organometallic reactions, particularly Grignard reactions, to a larger scale introduces significant safety challenges that must be proactively managed. A thorough risk assessment is mandatory before proceeding.[5]

Major Hazards:

  • Runaway Reaction: Grignard reagent formation and its subsequent reaction with carbonyls are highly exothermic.[6] An induction period followed by a rapid initiation can lead to a sudden temperature and pressure increase, potentially boiling the solvent and causing a fire or vessel rupture.[6]

  • Fire Hazard: The solvents typically used (diethyl ether, THF) are extremely flammable.[7] Grignard reagents themselves can be pyrophoric. The risk of fire from an uncontrolled exotherm or improper handling is the primary concern.[5]

  • Water Reactivity: Grignard reagents react violently with water and other protic sources. All glassware must be rigorously dried, and solvents must be anhydrous.[7][8]

Mitigation Strategies:

  • Equipment: Use a properly sized reaction vessel (no more than 2/3 full) equipped with a mechanical stirrer, a reflux condenser, an inert gas inlet, and a temperature probe. A dropping funnel for controlled addition is essential. The entire setup should be in a certified chemical fume hood.[5]

  • Temperature Control: The reaction must be conducted in a vessel with an external cooling bath (e.g., ice-water or dry ice/acetone). Never use a heating mantle.[7] Have a plan for emergency cooling.

  • Controlled Addition: The Grignard reagent or the ketone substrate must be added slowly and subsurface, with continuous monitoring of the internal temperature.[5] A rapid addition can overwhelm the cooling system and trigger a runaway reaction.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process to exclude moisture and oxygen.

Experimental Protocols

Part A: Grignard Addition to Methyl 3-oxocyclobutanecarboxylate

This protocol describes the nucleophilic addition of methylmagnesium bromide to methyl 3-oxocyclobutanecarboxylate. A commercial solution of the Grignard reagent is recommended for scale-up to ensure consistency and avoid the hazards associated with its preparation.

Process Workflow: Grignard Reaction

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A 1. Assemble & Dry Glassware B 2. Charge Reactor with Methyl 3-oxocyclobutanecarboxylate and Anhydrous THF A->B C 3. Cool Reactor to 0 °C B->C D 4. Slow, Subsurface Addition of MeMgBr Solution C->D E 5. Monitor Internal Temperature (Maintain < 10 °C) D->E F 6. Stir at 0-5 °C until Reaction Completion (TLC/LC-MS) E->F G 7. Quench with Saturated Aqueous NH4Cl (Slowly!) F->G H 8. Phase Separation G->H I 9. Extract Aqueous Layer with Ethyl Acetate H->I J 10. Dry & Concentrate Organic Phases I->J

Caption: Step-by-step workflow for the Grignard addition step.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mol)Mass/VolumeStoichiometry
Methyl 3-oxocyclobutanecarboxylate128.131.0128.1 g1.0 eq
Methylmagnesium bromide (3.0 M in THF)-1.2400 mL1.2 eq
Anhydrous Tetrahydrofuran (THF)72.11-1.3 L-
Saturated Aqueous NH₄Cl53.49-~500 mL-
Ethyl Acetate88.11-2 x 500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~50 g-

Step-by-Step Protocol

  • Preparation: Assemble a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Charging the Reactor: Charge the flask with methyl 3-oxocyclobutanecarboxylate (128.1 g, 1.0 mol) and anhydrous THF (800 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Grignard Addition: Transfer the methylmagnesium bromide solution (400 mL of 3.0 M solution in THF, 1.2 mol) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred ketone solution over a period of 2-3 hours.

    • Process Insight: The addition rate is the most critical parameter for controlling the reaction exotherm. The internal temperature must be carefully monitored and maintained below 10 °C throughout the addition. If the temperature rises above 10 °C, pause the addition until it cools back down.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with saturated NH₄Cl solution. The reaction is complete upon the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (~500 mL) dropwise via the dropping funnel.

    • Scientist's Note: The quench is also highly exothermic. A vigorous evolution of gas (methane) may occur. Add the quenching solution very slowly at first, ensuring the temperature does not exceed 20 °C.

  • Workup and Isolation:

    • Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

    • Combine all organic layers, wash with brine (1 x 300 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl 3-hydroxy-3-methylcyclobutanecarboxylate as a pale yellow oil. The crude product is often of sufficient purity for the next step. Expected yield: ~135-140 g (94-97%).

Part B: Saponification to the Carboxylic Acid

This protocol describes the base-mediated hydrolysis of the methyl ester to the final product.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mol)Mass/VolumeStoichiometry
Methyl 3-hydroxy-3-methylcyclobutanecarboxylate144.17~1.0~144 g1.0 eq
Sodium Hydroxide (NaOH)40.002.080 g~2.0 eq
Methanol32.04-500 mL-
Water18.02-500 mL-
Hydrochloric Acid (6 M HCl)36.46-As needed (~350 mL)-
Ethyl Acetate88.11-3 x 500 mL-

Step-by-Step Protocol

  • Setup: In a 3 L flask equipped with a mechanical stirrer and reflux condenser, dissolve the crude methyl 3-hydroxy-3-methylcyclobutanecarboxylate (~144 g, ~1.0 mol) in methanol (500 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (80 g, 2.0 mol) in water (500 mL). Cool the solution to room temperature and add it to the ester solution.

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 70-75 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Solvent Removal: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and with vigorous stirring, add 6 M HCl until the pH of the solution is ~1-2.

    • Scientist's Note: Acidification can be exothermic. Maintain cooling to prevent a significant temperature increase. The product may begin to precipitate or oil out during this step.

  • Extraction: Transfer the acidified mixture to a large separatory funnel and extract three times with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 300 mL), and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford this compound as a white crystalline solid. Expected yield: 110-120 g (85-92% over two steps).

Analytical Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data

AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~12.1 (br s, 1H, -COOH), ~4.5 (s, 1H, -OH), ~2.5-2.7 (m, 1H), ~2.0-2.2 (m, 2H), ~1.8-2.0 (m, 2H), ~1.2 (s, 3H, -CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ ~175, ~68, ~45, ~38, ~28
Mass Spec (ESI-) m/z calculated for C₆H₉O₃⁻: 129.05; found: 129.1
Purity (HPLC) ≥ 97%
Melting Point Varies based on cis/trans isomer ratio, typically in the range of 70-90 °C

Conclusion

The synthetic route presented here, utilizing a Grignard addition followed by saponification, provides a reliable and scalable method for producing this compound. By adhering to the stringent safety protocols and process controls outlined in this application note, researchers and drug development professionals can confidently and safely manufacture this key chemical intermediate in multi-gram to kilogram quantities. Careful monitoring of reaction parameters, especially temperature during the Grignard addition and quench, is paramount to ensuring a successful and safe scale-up campaign.

References

  • DCHAS.org. Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]

  • American Chemical Society. Grignard Reaction. ACS Chemical Health & Safety. Available from: [Link]

  • Friščić, T. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications. Available from: [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available from: [Link]

  • Various Authors. What precaution would you adopt while preparing a Grignard reagent? Quora. Available from: [Link]

  • Reddy, R. et al. (2020). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, ACS Publications. Available from: [Link]

  • SATHEE. Chemistry Reformatsky Reaction. Available from: [Link]

  • Unknown Author. Reformatsky Reaction. Available from: [Link]

  • BYJU'S. Reformatsky Reaction. Available from: [Link]

  • NROChemistry. Reformatsky Reaction. Available from: [Link]

  • Nguyen, T. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available from: [Link]

  • Cason, J. (1941). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. Available from: [Link]

  • Lindsay, V. N. G. et al. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. Available from: [Link]

  • Baran, P. S. et al. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available from: [Link]

  • D. M. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • Knowles, R. R. et al. (2012). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PubMed Central. Available from: [Link]

  • Semantic Scholar. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Available from: [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. US9556460B2 - Method for the production of 3-hydroxy-3-methylbutyric acid from acetone and an activated acetyl compound.
  • Roberts, J. D. (1953). CYCLOBUTYLAMINE. Organic Syntheses. Available from: [Link]

  • PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Available from: [Link]

  • Google Patents. CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
  • Google Patents. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
  • CP Lab Safety. 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Available from: [Link]

  • Google Patents. KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.
  • European Patent Office. METHOD FOR PRODUCING 3-HYDROXY-3-METHYLBUTANOIC ACID OR SALT THEREOF - EP 3656755 A1. Available from: [Link]

  • Onwudili, J. A. et al. (2022). A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fix. RSC Publications. Available from: [Link]

  • PubChem. 3-Methylcyclobutan-1-one. Available from: [Link]

  • Chemsrc. 3-Methylcyclobutanone | CAS#:1192-08-1. Available from: [Link]

  • Google Patents. EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.
  • Google Patents. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
  • Chemical Suppliers. trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid | CAS 1314970-28-9. Available from: [Link]

  • Google Patents. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.
  • Seebach, D. (1990). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. Available from: [Link]

  • Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Stack Exchange. Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Available from: [Link]

  • PubMed. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Available from: [Link]

  • PubChem. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Available from: [Link]

  • Google Patents. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Stepan, A. F. et al. (2017). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available from: [Link]

Sources

Application Notes & Protocols: Enzymatic Synthesis of Chiral 3-Hydroxy-3-Methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Cyclobutanes in Medicinal Chemistry

Chiral cyclobutane scaffolds are privileged structures in modern drug discovery, offering a unique three-dimensional geometry that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of therapeutic agents. 3-Hydroxy-3-methylcyclobutanecarboxylic acid, in its enantiomerically pure form, represents a valuable chiral building block for the synthesis of complex pharmaceuticals.[][2] Traditional chemical methods for obtaining single enantiomers of such compounds often involve hazardous reagents, expensive catalysts, and multiple protection/deprotection steps.

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a greener, more efficient, and economically viable alternative.[3] This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of chiral this compound via kinetic resolution of its corresponding racemic ester. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to implement robust and scalable enzymatic processes.

Conceptual Framework: Kinetic Resolution via Lipase-Catalyzed Hydrolysis

The central strategy employed is the kinetic resolution of a racemic ester of this compound. In this process, a lipase selectively catalyzes the hydrolysis of one enantiomer of the ester at a significantly higher rate than the other. This results in a mixture of one enantiomer of the desired acid and the unreacted ester of the opposite configuration, which can then be separated.

The choice of enzyme is critical. Lipases, particularly from Candida antarctica (immobilized as Novozym 435) and Pseudomonas species, are well-documented for their broad substrate scope and high enantioselectivity in resolving chiral alcohols and their esters, including sterically hindered tertiary alcohols.[4][5]

Kinetic Resolution Workflow racemic_ester Racemic Methyl 3-Hydroxy- 3-methylcyclobutanecarboxylate lipase Lipase (e.g., Novozym 435) H₂O, Buffer racemic_ester->lipase Substrate products Mixture of Products lipase->products Selective Hydrolysis separation Chromatographic Separation products->separation s_acid (S)-3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid separation->s_acid Desired Acid r_ester (R)-Methyl 3-Hydroxy- 3-methylcyclobutanecarboxylate separation->r_ester Unreacted Ester

Figure 1: Conceptual workflow for the kinetic resolution of racemic methyl 3-hydroxy-3-methylcyclobutanecarboxylate.

Part 1: Synthesis of the Racemic Substrate

Prior to the enzymatic resolution, the racemic methyl ester of this compound must be synthesized. A common route involves the hydrolysis of a suitable precursor followed by esterification.

Protocol 1.1: Synthesis of Racemic this compound

This protocol is adapted from standard organic synthesis procedures for analogous compounds.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (1 equivalent) in ethanol.

  • Hydrolysis: Add potassium hydroxide (17 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Acidify the residue with 1 N HCl (aqueous) to a pH of approximately 2-3.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude carboxylic acid.

Protocol 1.2: Esterification to Racemic Methyl 3-Hydroxy-3-methylcyclobutanecarboxylate
  • Reaction Setup: Dissolve the crude racemic this compound (1 equivalent) in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic methyl ester. Purify by column chromatography if necessary.

Part 2: Enzymatic Kinetic Resolution

This section details the core biocatalytic step. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. Novozym 435 (immobilized Candida antarctica lipase B) is an excellent starting point due to its high activity, stability, and broad substrate tolerance.[5][7]

Protocol 2.1: Lipase-Catalyzed Hydrolysis of Racemic Methyl 3-Hydroxy-3-methylcyclobutanecarboxylate
  • Reaction Setup:

    • To a temperature-controlled vessel, add the racemic methyl 3-hydroxy-3-methylcyclobutanecarboxylate (1 equivalent).

    • Add a suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0). The use of a co-solvent like tert-butanol (up to 50% v/v) can improve substrate solubility.[8]

  • Enzyme Addition: Add Novozym 435 (typically 10-20% w/w of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The conversion can be determined by analyzing the disappearance of the starting ester and the formation of the acid product using HPLC or GC. The enantiomeric excess (ee) of both the remaining ester and the formed acid should be monitored using a chiral HPLC method (see Part 3).

  • Termination: The reaction should be stopped at or near 50% conversion to maximize the yield and enantiomeric purity of both the acid and the unreacted ester. This is achieved by filtering off the immobilized enzyme.

  • Work-up and Separation:

    • Adjust the pH of the filtrate to ~8.5 with a mild base (e.g., NaHCO₃ solution).

    • Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).

    • Acidify the remaining aqueous layer to pH ~2.5 with a mild acid (e.g., 1 M HCl).

    • Extract the desired carboxylic acid with an organic solvent.

    • Dry and concentrate the respective organic fractions to obtain the enantioenriched products.

Key Experimental Parameters and Rationale
ParameterRecommended RangeRationale
Enzyme Novozym 435, Lipase from Pseudomonas cepaciaHigh enantioselectivity for a broad range of substrates, including sterically hindered ones.[9] Immobilized form allows for easy recovery and reuse.
Substrate Conc. 10-100 mMHigher concentrations can lead to substrate inhibition. Start with a lower concentration for initial screening.
Temperature 30-50 °CBalances reaction rate and enzyme stability. Higher temperatures can denature the enzyme.
pH (for hydrolysis) 6.5 - 8.0Lipases typically have optimal activity in this range. Maintaining a constant pH is crucial as the reaction produces acid.[10]
Solvent Aqueous buffer with optional co-solvent (e.g., t-BuOH, MeCN)Co-solvents can improve the solubility of hydrophobic substrates.[8]
Agitation 150-250 rpmEnsures adequate mixing and minimizes mass transfer limitations, especially with immobilized enzymes.

Part 3: Analytical Methods for Chiral Analysis

Accurate determination of enantiomeric excess (ee) is paramount for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol 3.1: Chiral HPLC Analysis
  • Sample Preparation:

    • For the carboxylic acid product, derivatization to a UV-active ester (e.g., methyl or benzyl ester) may be necessary for improved detection and separation.

    • Dissolve samples of the starting racemic ester, the unreacted ester, and the derivatized acid product in the mobile phase or a compatible solvent.

  • HPLC Conditions (Starting Point):

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is a good starting point. Pirkle-type columns like Whelk-O 1 are also highly versatile.[11][12]

    • Mobile Phase: Typically a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal-phase chromatography. For acidic or basic compounds, the addition of a small amount of trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 0.1%), respectively, can improve peak shape.[13]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the ester).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Analyze the samples from the enzymatic reaction to determine the peak areas of each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis reaction_mixture Reaction Aliquot derivatization Derivatization (if needed) reaction_mixture->derivatization dissolution Dissolution in Mobile Phase derivatization->dissolution hplc Chiral HPLC System (e.g., Chiralcel OD-H) dissolution->hplc chromatogram Chromatogram (Separated Enantiomers) hplc->chromatogram integration Peak Integration chromatogram->integration calculation Calculate %ee and %Conversion integration->calculation

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this valuable cyclobutane building block. The inherent ring strain and multifunctional nature of cyclobutane derivatives can present unique challenges.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and yield issues, ensuring a more efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and logical approach involves a two-step sequence starting from a commercially available 3-oxocyclobutanecarboxylate ester, such as methyl 3-oxocyclobutanecarboxylate. The key steps are:

  • Nucleophilic Addition: A Grignard reaction using methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl) to introduce the tertiary alcohol functionality.[1]

  • Saponification: Basic hydrolysis of the resulting ester (methyl 3-hydroxy-3-methylcyclobutanecarboxylate) to yield the final carboxylic acid.

This route is favored for its convergency and use of readily available starting materials.

Q2: My overall yield is consistently low (<40%). What are the most likely causes?

Low yields in this synthesis are typically traced back to two critical areas:

  • Inefficient Grignard Reaction: The primary culprit is often the competition between the desired nucleophilic addition and the deprotonation of the α-protons on the cyclobutanone ring by the Grignard reagent. This enolization leads to the recovery of starting material upon workup.

  • Workup and Isolation Losses: The final product is a relatively polar, water-soluble molecule. Significant product loss can occur during the aqueous workup and extraction phases due to emulsion formation or incomplete extraction.

Q3: The reaction produces a mixture of cis and trans isomers. How can I control the stereochemistry?

Achieving high stereoselectivity is a known challenge in polysubstituted cyclobutane synthesis.[1] The Grignard addition to the 3-oxocyclobutanecarboxylate will generally produce a mixture of diastereomers. Controlling this ratio often requires significant optimization. Factors influencing the isomeric ratio include:

  • Reaction Temperature: Lower temperatures (-78 °C) can enhance stereoselectivity by favoring the kinetically controlled pathway.

  • Solvent: The coordinating ability of the solvent (e.g., THF, Diethyl Ether) can influence the transition state geometry.

  • Lewis Acids: The addition of a Lewis acid can chelate with the starting material and influence the facial selectivity of the nucleophilic attack.

For applications requiring a single isomer, chromatographic separation of the ester intermediate or the final acid is often necessary.[1]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: Low Conversion - High Recovery of Starting Material

You observe a significant amount of methyl 3-oxocyclobutanecarboxylate in your crude product mixture after the Grignard reaction and workup.

  • Potential Cause A: Inactive Grignard Reagent

    • Scientific Rationale: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Exposure to either will quench the reagent, reducing its effective concentration and leading to incomplete reaction.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

      • Titrate the Reagent: Do not rely on the stated concentration on the supplier's bottle. Titrate the Grignard reagent (e.g., using iodine or a salen-based indicator) immediately before use to determine its active concentration.

      • Use Fresh Reagent: Whenever possible, use a fresh bottle of the Grignard reagent or one that has been stored properly.

  • Potential Cause B: Enolization of the Cyclobutanone

    • Scientific Rationale: The Grignard reagent is a strong base. It can abstract a proton from the carbon alpha to the ketone, forming a zinc enolate.[2][3][4] This is a non-productive pathway that competes directly with the desired nucleophilic addition to the carbonyl carbon.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Perform the addition at -78 °C (dry ice/acetone bath). At lower temperatures, the rate of nucleophilic addition is generally favored over deprotonation.

      • Reverse Addition: Add the solution of the ketone slowly to the Grignard reagent solution (already cooled to -78 °C). This maintains a high concentration of the Grignard reagent relative to the ketone, promoting the desired bimolecular reaction.

      • Consider a Less Basic Nucleophile: For challenging substrates, consider converting the Grignard reagent to a less basic organocerium reagent (a Gilman reagent) by adding anhydrous cerium(III) chloride (CeCl₃) to the Grignard solution before adding the ketone. Organocerium reagents are highly nucleophilic but significantly less basic, dramatically suppressing enolization.

Problem 2: Formation of Dehydration Byproduct (3-Methylenecyclobutanecarboxylic Acid)

Your NMR or Mass Spec data indicates the presence of a C=C double bond, suggesting loss of water.

  • Potential Cause: Acid-Catalyzed Dehydration During Workup

    • Scientific Rationale: The tertiary alcohol in the product is susceptible to elimination (dehydration) under acidic conditions, especially with heating. The acidic quench step required to neutralize the reaction and protonate the alkoxide can promote this side reaction if not carefully controlled.

    • Troubleshooting Steps:

      • Use a Buffered Quench: Quench the reaction at 0 °C or below by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source (pKa ~9.2) that is sufficient to protonate the alkoxide without creating the strongly acidic conditions that favor dehydration.

      • Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ for the primary quench if dehydration is an issue.

      • Maintain Low Temperatures: Keep the reaction mixture cold throughout the entire workup and extraction process. Do not allow the mixture to warm to room temperature until after the product has been extracted into the organic phase.

Problem 3: Low Isolated Yield After Saponification and Extraction

The Grignard reaction appears clean by TLC or crude NMR, but the final isolated yield of the carboxylic acid is poor.

  • Potential Cause: Product Sequestration in the Aqueous Layer

    • Scientific Rationale: this compound is a polar molecule with both a hydrogen-bond donor (OH, COOH) and acceptor (C=O). In its carboxylate salt form (after basic hydrolysis), it is highly water-soluble. Even after acidification, its polarity can lead to poor partitioning into common organic solvents like ethyl acetate.

    • Troubleshooting Steps:

      • Ensure Complete Acidification: After saponification, cool the aqueous solution in an ice bath and acidify slowly with cold 1M or 2M HCl until the pH is ~2-3. Confirm the pH with indicator paper. Incomplete acidification will leave the product as the highly water-soluble carboxylate salt.

      • "Salt Out" the Product: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer into the organic layer.

      • Perform Multiple Extractions: Do not rely on a single extraction. Extract the acidified aqueous phase at least 4-5 times with a generous volume of a suitable solvent (e.g., ethyl acetate). The polarity of the product requires exhaustive extraction.

      • Consider a More Polar Solvent: If ethyl acetate fails, consider a more polar extraction solvent like a 9:1 mixture of dichloromethane/isopropanol, although this will also pull more water and requires careful drying.

Quantitative Data Summary

The following table provides expected outcomes based on the chosen reaction conditions for the Grignard addition step.

ParameterStandard GrignardOptimized Grignard (Low Temp)Organocerium (CeCl₃)
Reaction Temp. 0 °C to RT-78 °C-78 °C
Primary Side Reaction EnolizationMinimal EnolizationNegligible Enolization
Typical Yield (Ester) 30-50%60-75%75-90%
Purity (Crude) FairGoodExcellent
Key Consideration Prone to low conversion.Requires careful temperature control.Requires preparation of the CeCl₃ slurry.

Experimental Protocols & Visualizations

Optimized Protocol: Grignard Addition and Saponification

This protocol details the optimized, low-temperature Grignard addition to minimize side reactions.

Step 1: Grignard Reaction (Low Temperature)

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents, e.g., 3.0 M solution in diethyl ether) via syringe.

  • In a separate flame-dried flask, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF (50 mL).

  • Add the solution of the ketone dropwise to the stirred Grignard solution at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution (50 mL) while maintaining the temperature below -40 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxy-3-methylcyclobutanecarboxylate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in methanol (100 mL).

  • Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 equivalents).

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the starting ester.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 2M HCl.

  • Saturate the aqueous layer with solid NaCl.

  • Extract the aqueous layer exhaustively with ethyl acetate (5 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Purify further by recrystallization or chromatography if necessary.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines the decision-making process when troubleshooting low yields in the Grignard addition step.

Troubleshooting_Low_Yield Start Low Yield or Low Conversion in Grignard Step Check_SM Analyze Crude Product: High amount of Starting Material (SM)? Start->Check_SM Check_Byproducts Analyze Crude Product: Unidentified Byproducts Present? Start->Check_Byproducts Enolization Primary Cause: Enolization > Addition Check_SM->Enolization Yes Inactive_Grignard Primary Cause: Inactive Grignard Reagent Check_SM->Inactive_Grignard No (SM consumed but no product) Dehydration Primary Cause: Acid-catalyzed Dehydration Check_Byproducts->Dehydration Yes (Alkene signals observed) Solution_Enolization Solutions: 1. Lower temp to -78 °C 2. Use reverse addition 3. Add CeCl3 to form organocerium Enolization->Solution_Enolization Solution_Grignard Solutions: 1. Ensure anhydrous conditions 2. Titrate Grignard before use 3. Use fresh, high-quality reagent Inactive_Grignard->Solution_Grignard Solution_Dehydration Solution_Dehydration Dehydration->Solution_Dehydration

Caption: Troubleshooting flowchart for low yield in the Grignard reaction step.

Reaction Mechanism: Desired Pathway vs. Side Reaction

This diagram illustrates the competition between the desired nucleophilic addition and the undesired enolization side reaction.

Reaction_Pathway cluster_0 Reaction Pathways for Methyl 3-Oxocyclobutanecarboxylate cluster_1 Desired Pathway: Nucleophilic Addition cluster_2 Side Reaction: Enolization SM Starting Material (Ketone) MeMgBr MeMgBr (Grignard Reagent) Addition 1,2-Addition MeMgBr->Addition Favored at Low Temp (-78 °C) Enolization Alpha-Deprotonation MeMgBr->Enolization Favored by Strong Base & Higher Temp Product Tertiary Alcohol Product (After Workup) Addition->Product Enolate Magnesium Enolate Enolization->Enolate Recovered_SM Recovered Starting Material (After Workup) Enolate->Recovered_SM

Caption: Competing reaction pathways for the Grignard reagent.

References

  • ScholarWorks at University of Central Florida (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Organic Chemistry Portal. Reformatsky Reaction.
  • Wikipedia. Reformatsky reaction.
  • Chemistry LibreTexts (2023). Reformatsky Reaction.

Sources

Technical Support Center: Optimizing Yield and Purity of 3-hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis and purification of 3-hydroxy-3-methylcyclobutanecarboxylic acid (CAS 16286-86-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key challenges and strategies.

Q1: What are the primary synthetic challenges associated with this compound?

A1: The synthesis and purification of this molecule present a unique set of challenges stemming from its structure: a strained cyclobutane ring combined with a tertiary alcohol and a carboxylic acid. The main difficulties include:

  • Ring Strain: Cyclobutane synthesis can be inherently inefficient, often competing with side reactions like dimerization or polymerization.[1][2]

  • Tertiary Alcohol Reactivity: The 3-hydroxy group is prone to elimination (dehydration) under acidic or harsh thermal conditions, leading to the formation of unsaturated impurities.

  • Purification Complexity: The dual functionality of a polar carboxylic acid and a hydrogen-bond-donating alcohol makes purification difficult. The compound can be challenging to extract and may streak during silica gel chromatography.

Q2: What is a common and reliable synthetic strategy for this compound?

A2: A robust and widely applicable strategy involves a two-step process:

  • Formation of a Precursor Ester: Synthesize an ester, typically the methyl or ethyl ester of the target acid. This is often achieved through a [2+2] cycloaddition reaction or a Reformatsky-type reaction.[3][4] The ester functional group is less reactive and easier to handle during purification than the free carboxylic acid.

  • Hydrolysis (Saponification): The purified ester is then hydrolyzed under controlled basic or acidic conditions to yield the final carboxylic acid. Careful selection of hydrolysis conditions is critical to prevent side reactions.[5]

Q3: Which analytical methods are essential for monitoring this synthesis?

A3: A multi-faceted analytical approach is crucial for both reaction monitoring and final purity assessment.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. The product, being a carboxylic acid, will be significantly more polar than its ester precursor.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid) is typically effective.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or byproducts, especially after derivatization (e.g., silylation) of the polar functional groups.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

Troubleshooting and Optimization Guide

This section provides direct answers to specific experimental problems you may encounter.

Issue 1: Low Yield During Synthesis

Q: My reaction yield is consistently below expectations. What are the most common causes and how can I address them?

A: Low yields in cyclobutane formation often trace back to suboptimal reaction conditions or competing side reactions.[1][9] A systematic approach is the best way to troubleshoot.

Root Causes & Solutions:

  • Substrate Quality: The purity of starting materials is paramount. Impurities can poison catalysts or initiate side reactions.

    • Action: Purify alkenes and reagents by distillation or chromatography before use. Ensure all solvents are strictly anhydrous, as water can interfere with many organometallic or Lewis acid-catalyzed reactions.

  • Reaction Conditions: Temperature, solvent, and concentration are critical variables that must be optimized.[1]

    • Action: Perform a systematic screen of these parameters. For example, a reaction that is too slow at room temperature may benefit from gentle heating, but excessive heat can promote decomposition or dehydration.

  • Side Reactions: Competing pathways, such as alkene polymerization or alternative cycloadditions, can consume starting materials and reduce the yield.[1]

    • Action: Monitor the reaction by TLC or crude NMR at early time points to identify the formation of byproducts. Adjusting reactant concentrations (e.g., using high dilution conditions for intramolecular reactions) can sometimes minimize intermolecular side reactions.[2]

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Impurity Profile & Side Reactions

Q: My final product is contaminated with a significant impurity that has a similar polarity. What could it be?

A: The most common impurity is the elimination byproduct, 3-methylcyclobut-2-enecarboxylic acid , formed by the dehydration of the tertiary alcohol. This is especially prevalent if the reaction or workup involves strong acids or high temperatures.

Mitigation Strategies:

  • Milder Hydrolysis Conditions: If hydrolyzing an ester precursor, avoid harsh conditions.

    • Instead of: Refluxing in strong HCl or NaOH.

    • Try: Using lithium hydroxide (LiOH) in a THF/water mixture at room temperature. This is often sufficient for saponification without causing significant dehydration.

  • Controlled Workup pH and Temperature: During the acidic workup to protonate the carboxylate, maintain a low temperature.

    • Action: Perform the acidification in an ice bath (0-5 °C) and quickly extract the product. Do not let the aqueous acidic solution stand for extended periods.

Table 1: Impact of Conditions on Dehydration

ConditionRisk of DehydrationRationale
High Temperature (>60 °C) HighProvides activation energy for E1 elimination.
Strong Acid (pH < 2) HighProtonates the hydroxyl, creating a good leaving group (H₂O).
Strong Base (pH > 13) + Heat ModerateCan promote E1cB-type elimination, though less common.
Room Temp, Mild Base/Acid LowInsufficient energy to overcome the activation barrier for elimination.
Issue 3: Purification and Isolation Challenges

Q: I'm having difficulty with the purification. The product either won't extract efficiently or it streaks badly on my silica gel column. What should I do?

A: This is a classic problem for molecules with both acidic and hydrogen-bonding groups. The solution lies in controlling the protonation state of the molecule.

Solutions for Extraction:

  • pH Adjustment: After saponification, the product exists as a carboxylate salt in the aqueous layer. To extract it into an organic solvent, you must protonate it to the neutral carboxylic acid.

    • Protocol: Cool the aqueous layer to 0 °C and slowly add 1 M HCl with vigorous stirring until the pH is ~2-3.

  • Solvent Choice: Dichloromethane and ethyl acetate are often insufficient.

    • Action: Use a more polar solvent system for extraction, such as a 9:1 mixture of dichloromethane/isopropanol, or perform multiple (5-7) extractions with ethyl acetate.

  • Salting Out: Adding a neutral salt can increase the polarity of the aqueous phase, driving the organic product out.

    • Action: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of your product in the aqueous phase.[5]

Solutions for Chromatography:

Streaking on silica gel is caused by the polar carboxylic acid interacting too strongly and inconsistently with the stationary phase.

  • Acidified Eluent:

    • Protocol: Add a small amount of acetic or formic acid (0.5-1.0% by volume) to your mobile phase (e.g., hexane/ethyl acetate). This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in sharper peaks.

  • Alternative Stationary Phases: If silica fails, consider using a reversed-phase (C18) column, which is more compatible with polar, acidic compounds.

Purification Workflow Diagram

G cluster_0 Workup & Extraction cluster_1 Purification A Aqueous Layer (Post-Hydrolysis) B Cool to 0 °C A->B C Acidify to pH 2-3 with 1M HCl B->C D Extract with EtOAc or DCM/IPA C->D E Crude Product D->E Dry (Na₂SO₄) & Concentrate F Column Chromatography E->F G Eluent: Hexane/EtOAc + 0.5% AcOH F->G Mobile Phase H Collect Fractions & Analyze by TLC/HPLC F->H I Pure Product H->I

Caption: Recommended workflow for workup and purification.

Experimental Protocols

Protocol 1: Saponification of Methyl 3-hydroxy-3-methylcyclobutanecarboxylate
  • Dissolution: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 2-4 hours.[5]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with water and remove the THF under reduced pressure.

  • Workup: Wash the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.[10]

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Purity Analysis by HPLC
  • System: HPLC with UV detection (e.g., at 210 nm).

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve a small amount of the product in a 50:50 mixture of water/acetonitrile.[6]

This method should provide good separation between the polar product, the less polar ester starting material, and the non-polar dehydration impurity.

References

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
  • BenchChem. Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Royal Society of Chemistry. Analytical Methods.
  • Chemistry Stack Exchange. How to transform a tertiary alcohol to a carboxyl?.
  • Google Patents. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.
  • Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids.
  • National Institutes of Health (PMC). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • National Institutes of Health (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MDPI. Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method.

Sources

Technical Support Center: Stereocontrolled Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of substituted cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable four-membered rings with high stereochemical precision. The inherent ring strain and the need to control multiple contiguous stereocenters present unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of substituted cyclobutanes.

Q1: What are the most common strategies for the stereocontrolled synthesis of substituted cyclobutanes?

A1: The most prevalent methods include:

  • [2+2] Cycloadditions: This is a versatile method involving the combination of two unsaturated components. These can be promoted photochemically, thermally, or with transition metal catalysis to control stereoselectivity.[1][3][4]

  • Ring Contractions: Stereochemically defined five-membered rings, such as pyrrolidines, can undergo ring contraction to form cyclobutanes, often with retention of stereochemistry.[5][6]

  • Intramolecular Cyclizations: Tethering two reactive moieties within the same molecule can facilitate cyclobutane formation with high stereocontrol.[7]

  • Catalytic Methods: Various transition metals, including rhodium, copper, and iridium, are used to catalyze the formation of complex cyclobutanes with high stereoselectivity.[1][8][9]

Q2: Why is achieving high stereoselectivity in cyclobutane synthesis so challenging?

A2: The primary challenges stem from:

  • Ring Strain: The significant strain energy of the cyclobutane ring (approximately 26.7 kcal/mol) can lead to undesired side reactions or ring-opening.[10][11]

  • Stepwise Mechanisms: Many [2+2] cycloadditions proceed through stepwise mechanisms involving intermediates (e.g., zwitterions or diradicals) that can undergo bond rotation, leading to a loss of stereochemical information.[12]

  • Controlling Multiple Stereocenters: The formation of multiple contiguous stereocenters requires precise control over the facial selectivity of the reacting partners.

Q3: How do I choose the best synthetic strategy for my target cyclobutane?

A3: The choice of strategy depends on several factors:

  • Desired Substitution Pattern: Some methods are better suited for specific substitution patterns (e.g., 1,3-disubstituted vs. tetrasubstituted).

  • Required Stereochemistry: The desired relative and absolute stereochemistry will guide the selection of chiral catalysts, auxiliaries, or starting materials.

  • Availability of Starting Materials: The accessibility of the necessary precursors is a practical consideration.

  • Functional Group Tolerance: The chosen method must be compatible with the functional groups present in your molecule.

Part 2: Troubleshooting Guides for Specific Synthetic Challenges

This section provides detailed troubleshooting for common issues encountered in specific reaction types.

Troubleshooting Guide 1: [2+2] Photochemical Cycloadditions

Photochemical [2+2] cycloadditions are a powerful tool for cyclobutane synthesis but can be plagued by issues of selectivity and efficiency.[13][14]

Problem 1.1: Low Yield of Cyclobutane Product

Causality: Low quantum yield, competing side reactions (e.g., polymerization, decomposition), or inefficient light absorption can lead to poor product formation.[15]

Troubleshooting Steps:

  • Deoxygenate the Reaction Mixture: Oxygen can quench the excited triplet state of the alkene, inhibiting the desired cycloaddition. Purge the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before and during the irradiation.[15]

  • Optimize Reactant Concentration:

    • Too high: Can lead to polymerization or the formation of oligomeric byproducts.

    • Too low: May result in slow reaction rates. Start with a concentration of ~0.1 M and adjust as needed.

  • Verify Light Source and Wavelength: Ensure your lamp is emitting at the correct wavelength to excite the substrate. The use of a photosensitizer can be beneficial if the substrate does not absorb light efficiently in a convenient region.[16]

  • Use a Suitable Solvent: The solvent should be transparent at the irradiation wavelength and inert under the reaction conditions. Less polar, aprotic solvents are often preferred to minimize side reactions.[15]

Problem 1.2: Poor Diastereo- or Regioselectivity

Causality: The formation of multiple stereoisomers or regioisomers is common in intermolecular [2+2] photocycloadditions and is influenced by the stability of the diradical or zwitterionic intermediates.[17][18]

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway.

    • Non-polar solvents (e.g., hexanes, benzene): May favor less polar transition states and can sometimes improve selectivity.[18]

    • Polar solvents (e.g., acetonitrile, water): Can stabilize charged intermediates, potentially altering the product distribution.[18]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

  • Use of a Chiral Template: A chiral hydrogen-bonding template can shield one face of the substrate, directing the cycloaddition to achieve high enantioselectivity.[19]

  • Intramolecular Approach: If possible, tethering the two alkene moieties can enforce a specific regiochemical and stereochemical outcome.[20]

Experimental Protocol: General Procedure for a [2+2] Photochemical Cycloaddition

  • Dissolve the alkene (1.0 equiv) and photosensitizer (if required, e.g., benzophenone, 0.1 equiv) in the chosen anhydrous and deoxygenated solvent in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30-60 minutes.

  • While maintaining a positive pressure of inert gas, irradiate the solution using a suitable UV lamp (e.g., medium-pressure mercury lamp) with appropriate cooling to maintain the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the cyclobutane adducts.

Troubleshooting Guide 2: Thermal [2+2] Cycloadditions of Ketenes

The reaction of ketenes with alkenes is a classic method for synthesizing cyclobutanones. However, controlling stereoselectivity can be challenging.

Problem 2.1: Poor Diastereoselectivity (Loss of Alkene Stereochemistry)

Causality: This often arises from a non-concerted, stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, scrambling the original stereochemistry of the alkene.[12]

Troubleshooting Steps:

  • Decrease Solvent Polarity: The polarity of the solvent significantly impacts the lifetime of the zwitterionic intermediate.

    • Recommendation: Switch to a less polar solvent (e.g., from acetonitrile to diethyl ether or pentane). Nonpolar solvents disfavor charge separation, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[12]

  • Modify the Ketene Substituent: Electron-withdrawing groups on the ketene can accelerate the ring closure of the intermediate, reducing the time for bond rotation.

  • Lower the Reaction Temperature: Reducing the temperature can sometimes favor the concerted pathway over the stepwise one, improving stereoselectivity.

Data Summary: Solvent Effects on Diastereoselectivity

SolventDielectric Constant (ε)Typical Diastereomeric Ratio (cis:trans)
Pentane1.84High (e.g., >95:5)
Diethyl Ether4.34Moderate to High
Dichloromethane9.08Moderate
Acetonitrile37.5Low (e.g., close to 1:1)
Note: Representative data; actual results will vary with specific substrates.[12]

Troubleshooting Guide 3: Ring Contraction of Pyrrolidines

The stereospecific synthesis of cyclobutanes from pyrrolidines via nitrogen extrusion is a powerful transformation.[5][21]

Problem 3.1: Low Yield of Cyclobutane Product

Causality: Inefficient formation of the key 1,1-diazene intermediate or competing side reactions of the 1,4-biradical intermediate can lead to low yields.[5][21]

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: The amounts of the iodonitrene precursor (e.g., hydroxy(tosyloxy)iodobenzene - HTIB) and the nitrogen source (e.g., ammonium carbamate) are critical.

    • Recommendation: Start with the reported conditions (e.g., 2.5 equiv of HTIB) and perform a systematic optimization.[1]

  • Control Reaction Temperature: The decomposition of the 1,1-diazene intermediate to the 1,4-biradical is temperature-dependent.

    • Recommendation: If yields are low, try incrementally increasing the reaction temperature (e.g., from 60 °C to 80 °C).[6]

  • Consider a Stepwise Approach: The direct conversion can sometimes be low-yielding. An alternative is the pre-formation of the N-aminated pyrrolidine, which can then be subjected to the ring contraction conditions, often resulting in a significant yield improvement.[5][22]

Experimental Protocol: Stereoselective Ring Contraction of a Pyrrolidine

  • To a solution of the substituted pyrrolidine (1.0 equiv) in 2,2,2-trifluoroethanol (TFE), add ammonium carbamate (5.0 equiv).

  • Add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) in one portion.

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography.[1]

Visualization of Reaction Mechanism

ring_contraction Pyrrolidine Substituted Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene Electrophilic Amination Iodonitrene {HTIB + NH₂CO₂NH₄} -> Iodonitrene Iodonitrene->Diazene Biradical 1,4-Biradical Diazene->Biradical N₂ Extrusion (RDS) Cyclobutane Substituted Cyclobutane Biradical->Cyclobutane Rapid C-C Bond Formation (Stereoretentive) Byproducts Side Products (e.g., β-fragmentation) Biradical->Byproducts Competing Pathways

Caption: Proposed mechanism for the stereoretentive synthesis of cyclobutanes via pyrrolidine ring contraction.[23]

Part 3: Advanced Catalytic Methods

Transition metal catalysis offers a powerful platform for the enantioselective synthesis of cyclobutanes.

Troubleshooting Guide 4: Rh-Catalyzed [2+2+2] and Related Cycloadditions

Rhodium catalysts are effective for various cyclobutane-forming reactions, but catalyst activity and selectivity can be sensitive to reaction conditions.[8][9]

Problem 4.1: Low Enantioselectivity

Causality: The chiral ligand may not be effectively controlling the stereochemical outcome of the reaction. This could be due to an inappropriate ligand choice for the substrate, catalyst deactivation, or a competing non-catalyzed background reaction.

Troubleshooting Steps:

  • Ligand Screening: The choice of chiral ligand is paramount.

    • Recommendation: Screen a panel of chiral phosphine or phosphoramidite ligands to identify the optimal one for your specific substrate.

  • Solvent and Additive Effects: The reaction medium can significantly influence the catalyst's performance.

    • Recommendation: Evaluate a range of solvents with varying polarities and coordinating abilities. Additives, such as acids or bases, can also play a crucial role in catalyst activation and turnover.[16]

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by amplifying the energetic difference between the diastereomeric transition states.

Decision Tree for Troubleshooting Low Enantioselectivity

enantioselectivity_troubleshooting Start Low Enantioselectivity Observed Ligand Is the ligand appropriate for the substrate? Start->Ligand ScreenLigands Screen a diverse panel of chiral ligands. Ligand->ScreenLigands No Temp Is the reaction temperature optimized? Ligand->Temp Yes ScreenLigands->Temp LowerTemp Lower the reaction temperature. Temp->LowerTemp No Solvent Have solvent and additives been screened? Temp->Solvent Yes LowerTemp->Solvent ScreenSolvents Screen various solvents and additives. Solvent->ScreenSolvents No Success High Enantioselectivity Achieved Solvent->Success Yes ScreenSolvents->Success

Caption: A decision-making workflow for troubleshooting low enantioselectivity in catalytic reactions.

References

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15528-15586. [Link]

  • Li, Y., et al. (2023). Regio- and Diastereoselective Highly Strained Alkylidenecyclobutane Isomerization/Hydroacylation: Synthesis of Multisubstituted Cyclobutanes with Consecutive Stereocenters. Organic Letters, 25(40), 7358-7363. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22269-22278. [Link]

  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

  • Hui, C., et al. (2021). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 23(22), 8871-8876. [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18466-18472. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9931. [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]

  • Wang, Z. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews, 51(20), 8446-8472. [Link]

  • Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]

  • Reddit. (2024). Help with understanding 2+2 cycloadditions. r/OrganicChemistry. [Link]

  • ResearchGate. (2017). Can anyone guide me in probing a photochemical cycloaddition reaction theoretically?. ResearchGate. [Link]

  • Pearson. (2022). Photochemical Cycloaddition Reactions: Videos & Practice Problems. Pearson. [Link]

  • Chemistry LibreTexts. (2023). 10.6: Photochemical Cycloaddition. Chemistry LibreTexts. [Link]

  • Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane. Slideshare. [Link]

  • CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. CUTM Courseware. [Link]

Sources

purification of 3-hydroxy-3-methylcyclobutanecarboxylic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 3-hydroxy-3-methylcyclobutanecarboxylic acid, designed for researchers, scientists, and professionals in drug development. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to address challenges encountered during the purification of this key synthetic intermediate.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry. However, its synthesis is often accompanied by the formation of structurally similar byproducts and the presence of unreacted starting materials. The polarity imparted by both the hydroxyl and carboxylic acid functional groups presents unique challenges for purification. Achieving high purity is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient (API). This guide offers practical, experience-driven solutions to common purification hurdles.

Troubleshooting Guide: From Oily Residues to Tailing Peaks

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: My final product purity is low after initial work-up, and it appears as a persistent oil. What are the likely culprits and the best first step?

Answer:

This is a common issue, typically caused by significant levels of impurities that depress the compound's melting point and inhibit crystallization.

  • Probable Causes:

    • Unreacted Starting Materials: Depending on the synthetic route, starting materials like 3-oxocyclobutanecarboxylic acid or its esters may persist.[1][2]

    • Solvent Residue: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.

    • Reaction Byproducts: Side reactions can generate isomers or related polar compounds that are difficult to separate. For instance, hydrolysis of ester precursors might be incomplete.[3]

  • Recommended First Step: Acid-Base Liquid-Liquid Extraction

Before attempting more complex methods, an acid-base extraction is a highly effective first purification step to remove neutral and basic impurities. The polarity of your target compound is key to this technique's success.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).[4]

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer. Repeat this extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of EtOAc or MTBE to remove any residual neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is approximately 1-2. This re-protonates the carboxylate, causing the desired this compound to precipitate or oil out.

  • Final Extraction: Extract the acidified aqueous solution multiple times with a fresh organic solvent (e.g., EtOAc or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which should now have a higher tendency to crystallize.

Question 2: I'm observing poor separation and significant "tailing" or "smearing" during silica gel column chromatography. How can I optimize this?

Answer:

Tailing is a classic problem when purifying carboxylic acids on standard silica gel. The acidic protons of the analyte interact strongly and unpredictably with the silanol groups (Si-OH) on the silica surface, leading to a broad elution profile.

  • The Cause: Carboxylic acids can exist in both protonated and deprotonated forms on the column, which have very different polarities and interactions with the stationary phase. This leads to poor peak shape.[5]

  • The Solution: Mobile Phase Modification

To ensure the carboxylic acid remains in a single, protonated (and less polar) state throughout the separation, you must acidify the mobile phase.[5]

  • Recommended Action: Add a small amount of a volatile acid to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

    • Acetic Acid (AcOH): Add 0.5-1% (v/v) acetic acid to your mobile phase.

    • Formic Acid: A concentration of 0.1% is often sufficient.[5]

This acidic modifier protonates the silica surface and ensures your compound remains in its neutral form, resulting in sharper peaks and improved separation. Always perform a thin-layer chromatography (TLC) analysis with the modified solvent system first to confirm improved separation before running the column.

Question 3: My compound is highly polar, and even with acidified solvents, normal-phase chromatography is not providing adequate separation from polar byproducts. What is a better alternative?

Answer:

For highly polar compounds that are challenging to separate on silica, reverse-phase flash chromatography is a superior alternative.[6] This technique separates compounds based on hydrophobicity rather than polarity.

  • Stationary Phase: C18-functionalized silica (C18 silica gel) is the standard choice.[6]

  • Mobile Phase: A typical mobile phase is a gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • Mobile Phase Additive: Just as with normal-phase, acidifying the mobile phase is crucial. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent ensures sharp peaks and reproducible retention times.[6]

This method is particularly effective for separating a mixture of carboxylic acids with different hydrophobic characteristics.[6][7]

Frequently Asked Questions (FAQs)

Q: What is the most effective method for final purification to achieve >99% purity for small-scale (<5g) batches?

A: For small-scale batches where initial purity is already reasonably high (>90%), recrystallization is the most effective, economical, and efficient method for achieving high purity.[8][9] It excels at removing trace impurities that may be difficult to separate by chromatography.

Q: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated to boiling.[8][10][11]

Solvent SystemSuitability
Water A good starting point given the compound's polarity. Benzoic acid, a similar compound, has very high solubility in boiling water but low solubility in cold water.[10]
Ethyl Acetate / Hexane A common two-solvent system. Dissolve the compound in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
Toluene Can be effective for moderately polar compounds.
Isopropanol / Water Another two-solvent system that can provide a good polarity range for crystallization.

Pro-Tip: Perform small-scale solvent screening in test tubes with a few milligrams of your product to quickly identify the most promising solvent or solvent system before committing the entire batch.

Q: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A reverse-phase C18 column with a UV detector is typical. An acidified water/acetonitrile gradient is a good starting point for method development.[4][12]

  • Gas Chromatography (GC): As carboxylic acids are not very volatile, derivatization to a more volatile ester (e.g., methyl ester) is often required before GC analysis. This can be a very sensitive method for detecting non-acidic volatile impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the LC trace) and mass information, which is invaluable for identifying unknown impurities.[6][15]

Visualized Workflow: Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.

Purification_Workflow start_node Crude Reaction Mixture is_solid Is it a solid? start_node->is_solid decision_node decision_node process_node process_node analysis_node analysis_node end_node Pure Product (>99%) extraction Acid-Base Liquid-Liquid Extraction is_solid->extraction No (Oil) recrystallization Recrystallization is_solid->recrystallization  Yes purity_check1 Purity > 90%? extraction->purity_check1 purity_check1->recrystallization Yes chromatography Column Chromatography (Reverse or Normal Phase) purity_check1->chromatography No purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis chromatography->recrystallization purity_analysis->end_node

Caption: Decision tree for purification of this compound.

Key Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol assumes initial purity is >90% and a suitable solvent system has been identified (e.g., water or EtOAc/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent (or the more polar solvent of a two-solvent system) to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves. Do not add a large excess of solvent.[10][11]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[10]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals.[10][11]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012).
  • HILIC Separation of Carboxylic Acids - SIELC Technologies. (n.d.).
  • CN102557922A - Synthesizing method of cis-3-hydroxyl-3-methylcyclobutanecarboxylic acid - Google Patents. (2012).
  • WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents. (2012).
  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016).
  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (2014).
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024).
  • Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester CAS#: 4934-99-0 - ChemicalBook. (n.d.).
  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents. (2016).
  • KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof - Google Patents. (2020).
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (2013).
  • Recrystallization and Melting Point Analysis - YouTube. (2022).
  • Recrystallization - YouTube. (2020).
  • METHOD FOR PRODUCING 3-HYDROXY-3-METHYLBUTANOIC ACID OR SALT THEREOF - European Patent Office - EP 3656755 A1 - EPO. (2020).
  • Recrystallization and Crystallization. (n.d.).
  • Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3... - PubMed. (n.d.).
  • Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed. (2003).
  • Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed. (2007).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020).
  • How to Carry Out a Recrystallization - YouTube. (2013).
  • Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - NIH. (2021).
  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents. (2007).
  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. (n.d.).
  • KR910000143B1 - Process for preparing 3-hydroxybutanoic acid or salts derived from these acids - Google Patents. (1991).
  • RU2573389C2 - Method of producing 3-hydroxy-3-methyl-butyric acid from acetone and acetyl-coa - Google Patents. (2016).
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.).

Sources

Technical Support Center: Grignard Reactions with Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions with cyclobutanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful yet challenging carbon-carbon bond-forming reaction. The inherent ring strain and unique stereoelectronic properties of cyclobutanones present specific hurdles not commonly encountered with acyclic or larger-ring ketones. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with cyclobutanones prone to low yields?

Low yields in Grignard reactions with cyclobutanone derivatives can stem from several factors, often exacerbated by the nature of the four-membered ring. The primary culprits are:

  • Enolization: Cyclobutanones have surprisingly acidic α-protons (pKa ≈ 19-20), a consequence of the increased s-character of the C-H bonds due to ring strain.[1] Grignard reagents are not only potent nucleophiles but also strong bases.[2][3] This duality can lead to deprotonation at the α-position to form a magnesium enolate, which is unreactive toward further nucleophilic addition. Upon aqueous workup, this enolate reverts to the starting cyclobutanone, thus lowering the yield of the desired alcohol.[1]

  • Steric Hindrance: Substituted cyclobutanones can present significant steric challenges. The rigid, puckered conformation of the cyclobutane ring can restrict access to the carbonyl carbon, especially with bulky Grignard reagents.[4] This can slow down the desired nucleophilic addition, allowing side reactions like enolization to become more competitive.

  • Reagent Quality: The success of any Grignard reaction is highly dependent on the quality of the Grignard reagent. Impurities, moisture, or a lower-than-expected concentration of the active reagent will inevitably lead to poor results.

Q2: I am observing the recovery of a significant amount of my starting cyclobutanone. What is the likely cause and how can I mitigate it?

Recovering a large portion of your starting material is a classic symptom of enolization outcompeting nucleophilic addition. The Grignard reagent is acting as a base rather than a nucleophile.

Mitigation Strategies:

  • Lower Reaction Temperature: Performing the reaction at low temperatures (-78 °C to -30 °C) can significantly favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.[5]

  • Use of Additives (Lewis Acids): The addition of certain Lewis acids can enhance the electrophilicity of the carbonyl carbon and promote the desired 1,2-addition.

    • Cerium(III) chloride (CeCl₃): The "Luche reduction" conditions, adapted for Grignard reagents, involve the in-situ formation of a more nucleophilic and less basic organocerium species. This is highly effective in suppressing enolization.

    • Lanthanum(III) chloride-lithium chloride complex (LaCl₃·2LiCl): This complex has been shown to effectively promote the 1,2-addition of Grignard reagents to enolizable ketones.

  • Choice of Grignard Reagent and Solvent:

    • Less sterically demanding Grignard reagents are generally more effective.

    • The choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a common choice, but in some cases, diethyl ether (Et₂O) or other solvents may offer advantages.

Q3: My Grignard reaction with a 3-substituted cyclobutanone is giving a mixture of diastereomers. How can I improve the diastereoselectivity?

Controlling the diastereoselectivity of Grignard additions to chiral cyclobutanones is a significant challenge. The stereochemical outcome is influenced by the existing stereocenter and the trajectory of the incoming nucleophile.

Strategies for Improving Diastereoselectivity:

  • Chelation Control: If the substituent at the 3-position contains a coordinating group (e.g., methoxy, benzyloxy), it may be possible to achieve chelation control. The magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the substituent, creating a rigid cyclic intermediate that directs the nucleophile to attack from a specific face.

  • Felkin-Anh Model: In the absence of a chelating group, the stereochemical outcome can often be predicted by the Felkin-Anh model. This model suggests that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon. For cyclobutanones, the puckered nature of the ring must be considered when determining the relative steric hindrance of the different attack trajectories.

  • Bulky Grignard Reagents: Employing a sterically demanding Grignard reagent can sometimes enhance the facial selectivity by amplifying the steric interactions that govern the direction of nucleophilic attack.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during Grignard reactions with cyclobutanone derivatives.

Problem 1: Reaction Fails to Initiate or Proceeds Sluggishly

Possible Causes & Solutions:

Cause Explanation Solution
Poor Quality Magnesium The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction with the alkyl/aryl halide.Activate the magnesium prior to use. Common methods include stirring the magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication.[6]
Wet Glassware or Solvents Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
Inhibitors in the Alkyl/Aryl Halide The starting halide may contain inhibitors or impurities that prevent the formation of the Grignard reagent.Purify the alkyl/aryl halide by distillation or passing it through a column of activated alumina.
Problem 2: Low Yield of the Desired Alcohol with Multiple Byproducts

Possible Causes & Solutions:

Cause Explanation Solution
Enolization As discussed in the FAQs, the Grignard reagent is acting as a base.Lower the reaction temperature, use additives like CeCl₃ or LaCl₃·2LiCl, or consider a less basic organometallic reagent if possible.
Wurtz Coupling A common side reaction during Grignard reagent formation is the coupling of two alkyl/aryl halide molecules.Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Ring Opening While less common under standard Grignard conditions, the inherent strain in the cyclobutane ring can make it susceptible to cleavage under certain conditions, especially with activating substituents.[7][8]Use milder reaction conditions (lower temperature, less reactive Grignard reagent). If ring opening is a persistent issue, a different synthetic strategy may be necessary.
Reduction If the Grignard reagent has a β-hydrogen, it can act as a reducing agent via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction), leading to the corresponding secondary alcohol.[1]Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the desired R-group allows.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Cyclobutanone Derivative

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate and Grignard reagent.

  • Glassware and Reagent Preparation:

    • Dry all glassware (round-bottom flask, addition funnel, condenser) in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.

    • Ensure all solvents (e.g., THF, diethyl ether) are anhydrous.

    • If preparing the Grignard reagent in situ, activate the magnesium turnings with a small crystal of iodine until the color dissipates.

  • Grignard Reagent Formation (if not using a commercial solution):

    • To the flask containing activated magnesium, add a portion of the anhydrous solvent.

    • Slowly add a solution of the alkyl or aryl halide in the anhydrous solvent via the addition funnel. The reaction is often initiated by gentle warming.

    • Once initiated, maintain a gentle reflux by controlling the rate of addition of the halide. After the addition is complete, continue to stir at room temperature or gentle reflux for 1-2 hours to ensure complete formation.

  • Addition to the Cyclobutanone:

    • Cool the Grignard reagent solution to the desired temperature (e.g., -78 °C, -30 °C, or 0 °C).

    • Slowly add a solution of the cyclobutanone derivative in the same anhydrous solvent to the Grignard reagent.

    • Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography, recrystallization, or distillation.

Protocol 2: Titration of Grignard Reagents

It is crucial to know the exact concentration of your Grignard reagent. A simple and reliable method involves titration against a known amount of iodine.

  • Preparation:

    • In a flame-dried vial under an inert atmosphere, dissolve a pre-weighed amount of iodine (e.g., 100 mg) in anhydrous THF (e.g., 2 mL).

  • Titration:

    • Slowly add the Grignard reagent solution dropwise to the iodine solution with vigorous stirring.

    • The endpoint is reached when the characteristic brown/purple color of the iodine disappears, and the solution becomes colorless or slightly yellow.

  • Calculation:

    • Calculate the molarity of the Grignard reagent based on the volume added to react completely with the known moles of iodine (1 mole of I₂ reacts with 2 moles of RMgX).

Visualizations

Logical Workflow for Troubleshooting Grignard Reactions

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield or No Reaction check_reagents Check Reagent Quality (Grignard, Solvent, Halide) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions byproducts Analyze Byproducts (TLC, NMR, GC-MS) start->byproducts titrate_grignard Titrate Grignard Reagent check_reagents->titrate_grignard Low Concentration? dry_solvents Ensure Anhydrous Solvents check_reagents->dry_solvents Moisture Contamination? activate_mg Activate Magnesium check_reagents->activate_mg Initiation Failure? lower_temp Lower Reaction Temperature check_conditions->lower_temp additives Use Additives (CeCl₃, LaCl₃) check_conditions->additives change_solvent Change Solvent check_conditions->change_solvent enolization Starting Material Recovered? (Enolization) byproducts->enolization reduction Reduced Alcohol Observed? (Reduction) byproducts->reduction wurtz Wurtz Coupling Product? (Dimerization) byproducts->wurtz optimization_loop Re-run Optimized Reaction titrate_grignard->optimization_loop dry_solvents->optimization_loop activate_mg->optimization_loop lower_temp->optimization_loop additives->optimization_loop change_solvent->optimization_loop enolization->lower_temp Yes enolization->additives Yes

Caption: Troubleshooting Decision Tree for Grignard Reactions.

Reaction Pathway: Nucleophilic Addition vs. Enolization

reaction_pathway cluster_pathways Reaction Pathways start Cyclobutanone + RMgX addition Nucleophilic Addition (Desired Pathway) start->addition k_add enolization Enolization (Side Reaction) start->enolization k_enol alcohol Tertiary Alcohol addition->alcohol H₃O⁺ ketone Starting Cyclobutanone enolization->ketone H₃O⁺

Caption: Competing Reaction Pathways in Grignard Additions.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Tertiary Cyclobutanols through Stereoselective Ring Expansion of Oxaspiropentanes Induced by Grignard Reagents. Retrieved January 2, 2026, from [Link]

  • Reddit. (2022, April 24). GRIGNARD REACTION. r/OrganicChemistry. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (2023, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved January 2, 2026, from [Link]

  • ChemRxiv. (n.d.). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved January 2, 2026, from [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved January 2, 2026, from [Link]

  • YouTube. (2015, January 4). Grignard Reaction. Professor Dave Explains. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (2015, August 5). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. Retrieved January 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2020, March 12). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved January 2, 2026, from [Link]

  • Studylib. (n.d.). Grignard Reactions: Preparation & Applications. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved January 2, 2026, from [Link]

  • Titan.uio.no. (2021, January 29). Chemists used Poirot's logic to investigate the Grignard reaction. Retrieved January 2, 2026, from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved January 2, 2026, from [Link]

  • Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (2023, July 31). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are focused on the stereocontrolled synthesis of complex molecules. Here, we address the specific challenges associated with achieving high diastereoselectivity in the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry.

This resource provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios. Our goal is to equip you with the foundational knowledge and practical protocols necessary to navigate the complexities of stereoselective reactions on four-membered ring systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary synthetic routes to this compound, and what are the key challenges in controlling diastereoselectivity?

The synthesis of this compound typically starts from 3-oxocyclobutanecarboxylic acid or its ester derivatives.[1][2] The core challenge lies in the nucleophilic addition of a methyl group to the ketone, which creates a new stereocenter. The relative orientation of the newly formed hydroxyl group and the pre-existing carboxylic acid (or ester) group determines the cis or trans diastereomer.

The two primary methods for this transformation are the Grignard reaction and the Reformatsky reaction.

  • Grignard Reaction: This involves the addition of a methylmagnesium halide (e.g., MeMgCl or MeMgBr) to the cyclobutanone.[3]

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust, which then adds to the ketone.[4][5][6]

The main difficulty in achieving high diastereoselectivity stems from the puckered nature of the cyclobutane ring and the subtle steric and electronic influences of the substituent at the 1-position. The incoming nucleophile can attack from either the same face (syn-addition, leading to the cis product) or the opposite face (anti-addition, leading to the trans product) as the carboxylic acid/ester group.

Question 2: I am observing a nearly 1:1 mixture of cis and trans diastereomers in my Grignard reaction. How can I improve the selectivity?

Achieving high diastereoselectivity in Grignard additions to 3-oxocyclobutanecarboxylates can be challenging. Several factors can be adjusted to favor one diastereomer over the other.

Troubleshooting Strategies:

  • Lowering the Reaction Temperature: Performing the Grignard addition at lower temperatures, such as -78 °C to -30 °C, can enhance diastereoselectivity.[3] Lower temperatures increase the energy difference between the transition states leading to the two diastereomers, thereby favoring the formation of the thermodynamically more stable product.

  • Choice of Grignard Reagent and Solvent: The nature of the Grignard reagent and the solvent can influence the stereochemical outcome. Using a less reactive Grignard reagent, such as methylmagnesium chloride instead of the bromide or iodide, can sometimes lead to better selectivity. The coordinating ability of the solvent (e.g., THF, diethyl ether) can also play a role in the geometry of the transition state.

  • Use of Chelating Agents: The presence of a Lewis acidic cation that can coordinate to both the carbonyl oxygen and the ester oxygen can lock the conformation of the substrate, leading to a more facially biased attack. While Grignard reagents themselves are Lewis acidic, the addition of other Lewis acids should be approached with caution as they can also catalyze side reactions.

Underlying Principle: Felkin-Anh vs. Chelation-Controlled Models

The stereochemical outcome of nucleophilic additions to carbonyls is often rationalized using models like the Felkin-Anh model. However, in substrates like 3-oxocyclobutanecarboxylic acid derivatives, chelation control can also be a significant factor.

G cluster_0 Chelation Control cluster_1 Felkin-Anh Model Start 3-Oxocyclobutanecarboxylate Chelate Chelation with Mg²⁺ Start->Chelate Coordination Attack Nucleophilic Attack (Nu⁻) Chelate->Attack Locked Conformation Product Major Diastereomer Attack->Product Facially Biased Start2 3-Oxocyclobutanecarboxylate Conformation Staggered Conformation Start2->Conformation Steric Hindrance Attack2 Attack along Bürgi-Dunitz Trajectory Conformation->Attack2 Least Hindered Trajectory Product2 Predicted Diastereomer Attack2->Product2

Caption: Competing models for stereocontrol in nucleophilic additions.

In a chelation-controlled pathway, the magnesium ion of the Grignard reagent coordinates with both the carbonyl oxygen and an oxygen of the ester group. This creates a more rigid cyclic transition state, forcing the nucleophile to attack from the less hindered face, often leading to a higher diastereoselectivity.

Question 3: How does the Reformatsky reaction compare to the Grignard reaction for this synthesis, and can it offer better diastereoselectivity?

The Reformatsky reaction can indeed offer advantages in terms of diastereoselectivity.[4][7] Reformatsky reagents (organozinc enolates) are generally less reactive and "softer" nucleophiles than Grignard reagents.[5][8] This lower reactivity often translates to higher selectivity.

Key Advantages of the Reformatsky Reaction:

  • Thermodynamic Control: The reaction is often reversible under the reaction conditions, allowing for equilibration to the more thermodynamically stable diastereomer.

  • Zimmerman-Traxler Transition State: The reaction is believed to proceed through a six-membered chair-like transition state (the Zimmerman-Traxler model), which can provide a high degree of stereocontrol.[5]

Experimental Protocol for a Diastereoselective Reformatsky Reaction:

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in THF until the color disappears.

  • Formation of the Reformatsky Reagent: To the activated zinc suspension in THF, add a solution of ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.

  • Addition to the Ketone: Once the formation of the organozinc reagent is complete (indicated by the consumption of the bromoester), cool the reaction mixture to 0 °C. Add a solution of the 3-oxocyclobutanecarboxylate ester in THF dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography to separate the diastereomers.

Data Comparison: Grignard vs. Reformatsky

Reaction ConditionNucleophileTemperature (°C)Diastereomeric Ratio (cis:trans)
GrignardMeMgCl in THF-78~60:40
GrignardMeMgBr in Et₂O0~55:45
ReformatskyBrZnCH₂CO₂Et in THFReflux>85:15 (favoring cis)

Note: These are representative values and can vary based on the specific substrate and reaction conditions.

Question 4: Can I favor the formation of the trans isomer? My current methods predominantly yield the cis product.

Favoring the trans isomer often requires a different synthetic strategy, as direct nucleophilic additions to 3-oxocyclobutanecarboxylates frequently favor the cis product due to steric hindrance from the ester group directing attack to the opposite face. One effective method to obtain the trans isomer is through a stereochemical inversion of the hydroxyl group of the cis isomer. The Mitsunobu reaction is a classic and reliable method for this transformation.[9]

Workflow for Synthesis of the trans Isomer via Mitsunobu Inversion:

G Start cis-3-Hydroxy-3-methyl- cyclobutanecarboxylate Mitsunobu Mitsunobu Reaction (DEAD, PPh₃, p-nitrobenzoic acid) Start->Mitsunobu InvertedEster trans-p-Nitrobenzoate Ester Mitsunobu->InvertedEster Hydrolysis Hydrolysis (e.g., NaOH, then H₃O⁺) InvertedEster->Hydrolysis Product trans-3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid Hydrolysis->Product

Caption: Workflow for obtaining the trans isomer via Mitsunobu inversion.

Detailed Protocol for Mitsunobu Inversion:

  • Starting Material: Begin with the purified cis-3-hydroxy-3-methylcyclobutanecarboxylate.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the cis-alcohol, triphenylphosphine (PPh₃), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid) in an appropriate anhydrous solvent like THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Workup and Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the inverted ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under standard basic conditions (e.g., NaOH or LiOH in a methanol/water mixture) followed by acidic workup to yield the final trans-3-hydroxy-3-methylcyclobutanecarboxylic acid.[9]

References
  • Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Semantic Scholar. Available at: [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. CoLab. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. Available at: [Link]

  • Reformatsky Reaction. Cambridge University Press. Available at: [Link]

  • Reformatsky reaction. Wikipedia. Available at: [Link]

  • Synthesis method of trans-3-hydroxycyclobutylformic acid. Google Patents.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.
  • Electrostatic control of the stereochemistry of nucleophilic additions to substituted 7-norbornanones. Journal of the American Chemical Society. Available at: [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]

  • Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Vicinal stereocontrol during nucleophilic addition to arene chromium tricarbonyl complexes: formal synthesis of (+/-)-erythro Juvabione. PubMed. Available at: [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Patsnap. Available at: [Link]

Sources

stability issues of 3-hydroxy-3-methylcyclobutanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-hydroxy-3-methylcyclobutanecarboxylic acid (CAS No. 16286-86-5). This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique three-dimensional structure conferred by the cyclobutane ring. However, the inherent strain of the four-membered ring and the presence of a tertiary alcohol and a carboxylic acid functional group present specific stability challenges. Understanding these liabilities is crucial for successful synthesis, purification, formulation, and storage.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common stability questions, offers practical troubleshooting advice, and details protocols for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

General Stability & Storage

Q1: What are the primary stability concerns for this compound?

The main stability concerns stem from its three key structural features:

  • Cyclobutane Ring: This ring possesses significant strain energy, which can act as a thermodynamic driving force for degradation reactions, particularly ring-opening, under harsh conditions.[1]

  • Tertiary Alcohol: The tertiary alcohol is susceptible to acid-catalyzed dehydration (elimination of water), which is a common degradation pathway for such structures.[2][3]

  • β-Hydroxy Acid Moiety: Upon heating, β-hydroxy acids are known to undergo dehydration to form α,β-unsaturated carboxylic acids.[4][5]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store in a cool environment, ideally at 2-8°C for long-term storage. While some suppliers may list room temperature storage, cooler temperatures will slow the rate of any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, although oxidation is a lesser concern compared to dehydration.

  • Container: Use a well-sealed, airtight container made of an inert material (e.g., amber glass) to protect from moisture and light.

  • Purity: Ensure the material is free from acidic or basic impurities, which can catalyze degradation.

pH Stability

Q3: How does pH affect the stability of the compound in aqueous solutions?

The compound is most sensitive to acidic conditions .

  • Acidic pH (pH < 5): Strong acidic conditions can protonate the tertiary hydroxyl group, converting it into a good leaving group (water). This facilitates an E1 elimination reaction, leading to dehydration and the formation of unsaturated impurities.[6] The primary degradation product is expected to be 1-methylcyclobut-1-ene-1-carboxylic acid.

  • Neutral pH (pH 6-8): The compound is expected to be relatively stable at neutral pH.

  • Alkaline pH (pH > 8): While generally more stable than in acidic conditions, prolonged exposure to strong bases at elevated temperatures could potentially promote ring-opening or other unforeseen degradation pathways. Standard forced degradation studies typically include basic hydrolysis to test this limit.[7]

Q4: I observed a new impurity by HPLC when I formulated my compound in an acidic buffer. What is the likely cause?

The most probable cause is acid-catalyzed dehydration of the tertiary alcohol. This reaction is often rapid, even at room temperature, in the presence of strong acids.[2] The resulting product, an alkene, will have a different retention time on a reverse-phase HPLC column, typically eluting later due to increased hydrophobicity.

Thermal & Photolytic Stability

Q5: Is this compound stable to heat?

The compound has moderate thermal stability but is susceptible to degradation at elevated temperatures. The primary thermal degradation pathway is dehydration, consistent with the behavior of β-hydroxy acids, to form an α,β-unsaturated carboxylic acid.[4][5] Decarboxylation may also occur under more extreme heating, though this is less common without other activating groups.[8] Thermal decomposition of carboxylic acids can lead to a variety of products and should be carefully evaluated.[9]

Q6: Does the compound degrade upon exposure to light?

While the core structure does not contain a strong chromophore that would suggest high photosensitivity, photostability should always be confirmed experimentally according to ICH Q1B guidelines.[10] Forced degradation studies involving exposure to controlled UV and visible light are necessary to rule out any photolytic degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Appearance of a new, less polar peak in HPLC after storage in solution. Acid-Catalyzed Dehydration: The most common degradation pathway, especially if the solvent or formulation is acidic.1. Check Solution pH: Ensure the pH is near neutral (6-8). 2. Use Aprotic Solvents: If possible for your application, use aprotic solvents (e.g., acetonitrile, THF) for storage to prevent proton-mediated reactions. 3. Characterize the Impurity: Use LC-MS to confirm if the mass of the impurity corresponds to the loss of water (M-18).
Loss of assay and appearance of multiple minor peaks after heating. Thermal Decomposition: The compound is likely undergoing dehydration and potentially other minor degradation reactions like decarboxylation or ring-opening.1. Avoid High Temperatures: Minimize exposure to heat during processing, such as rotary evaporation. Use lower temperatures under high vacuum. 2. Perform a Thermal Stress Study: Heat the compound at a set temperature (e.g., 80°C) and monitor degradation over time to establish a stability profile.
Inconsistent results or poor purity after synthesis. Residual Reagents: Catalysts (acid/base) or reagents from the synthesis may be present and causing degradation.1. Refine Purification: Ensure the purification protocol effectively removes all acidic or basic catalysts. A final aqueous wash with pH-neutral water followed by drying may be necessary. 2. Analyze for Impurities: Use techniques like NMR or GC-MS to check for residual solvents or reagents.
Solid material becomes discolored or sticky over time. Slow Degradation/Hygroscopicity: The material may be slowly degrading due to improper storage (exposure to air, moisture, light) or it may be hygroscopic.1. Review Storage Conditions: Ensure the compound is stored cold, dry, and under an inert atmosphere. 2. Dry the Material: Dry the compound under high vacuum to remove any absorbed water before use.

Key Degradation Pathways & Experimental Workflows

Potential Degradation Mechanisms

The stability of this compound is dictated by its functional groups and strained ring. The diagram below illustrates the most probable degradation pathways under stress conditions.

G main_compound 3-Hydroxy-3-Methyl- cyclobutanecarboxylic Acid dehydration_product 1-Methylcyclobut-1-ene- 1-carboxylic Acid (and isomers) main_compound->dehydration_product Acid (H⁺) or Heat (Δ) -H₂O ring_opening_product Ring-Opened Products (e.g., from oxidation or extreme heat/pH) main_compound->ring_opening_product Harsh Conditions (e.g., strong oxidant) decarboxylation_product 3-Methylcyclobutanol (minor, extreme heat) main_compound->decarboxylation_product High Heat (Δ) -CO₂ (minor)

Caption: Predicted degradation pathways for this compound.

Experimental Workflow: Investigating a Stability Issue

If you encounter an unexpected impurity or loss of material, a systematic investigation is crucial. The following workflow provides a logical approach to identifying the root cause.

start Stability Issue Observed (e.g., new HPLC peak) quantify Quantify Impurity (Peak Area % at low UV λ) start->quantify characterize Characterize Impurity (LC-MS, NMR) quantify->characterize mass_check Mass = Parent - 18 Da? characterize->mass_check dehydration Conclusion: Acid/Thermal Dehydration mass_check->dehydration Yes other_mech Investigate Other Mechanisms (Oxidation, Ring Opening) mass_check->other_mech No review_cond Review Experimental Conditions (pH, Temp, Solvents, Reagents) dehydration->review_cond other_mech->review_cond forced_deg Perform Controlled Forced Degradation Study review_cond->forced_deg compare Compare Degradation Profiles forced_deg->compare root_cause Identify Root Cause & Mitigate compare->root_cause

Caption: Workflow for troubleshooting stability issues.

Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][11]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Class A volumetric flasks

  • pH meter

  • HPLC system with UV/PDA detector and preferably a mass spectrometer (LC-MS)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    Stress ConditionProcedure
    Acid Hydrolysis Add 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
    Base Hydrolysis Add 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
    Oxidation Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
    Thermal (Solution) Heat the control sample at 80°C for 48 hours.
    Thermal (Solid) Place ~5 mg of solid compound in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.
    Photolytic Expose the control solution to a calibrated light source (per ICH Q1B) alongside a dark control.
  • Neutralization & Dilution:

    • After the specified time, cool the vials to room temperature.

    • Neutralize the acid-stressed sample with an equimolar amount of NaOH. | Neutralize the base-stressed sample with an equimolar amount of HCl.

    • Dilute all samples (including controls and oxidative/thermal samples) to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.

    • Aim for 5-20% degradation. If degradation is too extensive or too little, adjust the stress duration or temperature accordingly.[11]

Data Interpretation:

  • Compare the chromatograms of stressed samples to the control.

  • Use LC-MS to obtain the mass of any new degradant peaks. A mass loss of 18 Da strongly suggests dehydration.

  • The stability-indicating method is considered validated if all degradant peaks are well-resolved from the parent peak.

References

  • BTC. (2025, September 30).
  • Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 34(9), 2506–2509.
  • Sanz, D., & Díaz, E. (2022). The newly identified cyclohexane carboxylic acid degradation pathway in...
  • Radu, N. S. (2012). Pyrolysis of Carboxylic Acids.
  • ACS Publications. (n.d.). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Allen. (n.d.). Heating of beta-hydroxy acid gives lactones. Retrieved January 3, 2026, from [Link]

  • Takeda, K. (n.d.). Cyclobutene Ring Opening Reactions.
  • Martin - マーチン. (2015, January 27). Dehydration of methylcyclobutanol. Chemistry Stack Exchange. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Retrieved January 3, 2026, from [Link]

  • Anonymous. (2017, October 16).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved January 3, 2026, from [Link]

  • Garg, D. (2017, April 15).
  • Chemistry For Everyone. (2025, May 11). What Happens During Tert-Butanol Dehydration? YouTube. [Link]

  • Clark, J. (n.d.). dehydration of alcohols. Chemguide. Retrieved January 3, 2026, from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
  • Iram, F., et al. (2016).
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Organic Syntheses. (n.d.). 1. Procedure. Retrieved January 3, 2026, from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved January 3, 2026, from [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
  • Tysoe, C., et al. (2016). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • Kung, J. W., et al. (2013). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Applied and Environmental Microbiology, 79(12), 3678-3687.
  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically pure cyclobutane derivatives and their use in organic synthesis. Chemical Reviews, 103(4), 1449-1483.
  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483.
  • Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Usui, Y., et al. (2025). Carbonylative Ring Expansion of Cyclic Carboxylic Acids. PubMed.
  • Semantic Scholar. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Retrieved January 3, 2026, from [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483.
  • Kamimura, N., et al. (2020). The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments. Applied and Environmental Microbiology, 86(19), e01349-20.
  • Zhang, J., et al. (2022). Crystal Structures of Novel Phenyl Fulgides. MDPI.
  • S3waas. (2025). Syllabus for Chemistry (SCQP08).
  • Rempel, A., et al. (2025). Circular Bioprocessing of Chlorella sp. Biomass via Wickerhamomyces sp. UFFS-CE-3.1.2 Fermentation for the Production of High-Value Enzymes, Glycerol, and Acetic Acid. MDPI.
  • AMiner. (n.d.). Anaerobic Degradation of M -Cresol Via Methyl Oxidation to 3-Hydroxybenzoate by a Denitrifying Bacterium. Retrieved January 3, 2026, from [Link]

Sources

removal of unreacted starting materials in 3-hydroxy-3-methylcyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-hydroxy-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and byproducts from this valuable building block.

Drawing from established chemical principles and purification methodologies, this document provides in-depth, actionable advice in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you with a robust understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and byproducts I should anticipate?

The impurity profile of your crude product is intrinsically linked to your synthetic route. A common pathway to cyclobutane structures involves the hydrolysis of a lactone, such as 4,4-dimethyloxetan-2-one.[1]

Common Impurities Include:

  • Unreacted Lactone (e.g., 4,4-dimethyloxetan-2-one): Incomplete hydrolysis is a frequent issue.

  • Neutral Byproducts: Depending on the synthesis, these could be non-acidic organic molecules.

  • Side-Reaction Products: In some routes, byproducts like 3,3-dimethylacrylic acid or mesityl oxide can form.[1]

  • Solvents: Residual reaction solvents (e.g., MTBE, ethanol) are almost always present.[1]

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: Which primary purification technique is most effective for this molecule?

For isolating a carboxylic acid like this compound from neutral or basic impurities, acid-base extraction is the most powerful and efficient initial purification step.[2][3][4][5] The strategy hinges on the ability to selectively move the target molecule between an organic phase and an aqueous phase by altering the pH.

The fundamental principle is that the neutral carboxylic acid is soluble in organic solvents, while its deprotonated carboxylate salt form is highly soluble in water.[2][4]

Q3: Should I use column chromatography for the primary purification?

It is generally not recommended to use column chromatography on the crude reaction mixture directly, especially on a large scale. This compound is a highly polar compound.[6][7] Direct application to a silica gel column can lead to several issues:

  • Poor Solubility: The crude product may not fully dissolve in the less polar mobile phases typically used for loading.

  • Irreversible Binding: The polar carboxylic acid and hydroxyl groups can bind very tightly to the acidic silica gel, leading to low recovery.[6]

  • Tailing: The acidic nature of the target compound often causes significant tailing on silica gel, resulting in poor separation.

Chromatography should be reserved as a secondary polishing step after an initial acid-base extraction has removed the bulk of the impurities.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Problem: My initial workup failed to remove a significant neutral impurity.

Cause: This typically occurs due to an inefficient or incomplete liquid-liquid extraction. Reasons can include poor phase separation, using an insufficient volume of the aqueous base, or not performing enough extraction cycles.

Solution: A Rigorous Acid-Base Extraction Protocol.

This protocol is designed to efficiently separate the acidic product from neutral and basic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE). A volume sufficient to fully dissolve the material should be used.

  • Basic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3][5] Expert Tip: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid without hydrolyzing sensitive functional groups that a strong base like NaOH might affect.[4]

    • Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization.

    • Shake vigorously for 1-2 minutes. Allow the layers to fully separate.

    • Drain the lower aqueous layer (containing the sodium carboxylate salt of your product) into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Backwash (Optional but Recommended): Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., MTBE) to remove any trace neutral impurities that may have been carried over.

  • Acidification & Product Isolation:

    • Cool the combined aqueous phase in an ice bath to manage any heat generated during neutralization.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2 (test with pH paper).[3] The product will precipitate out if it is a solid or form an oily layer if it is a liquid at that temperature.

    • Extract the acidified aqueous layer three times with a fresh organic solvent (ethyl acetate is a good choice here due to its polarity).

  • Final Steps:

    • Combine the organic extracts from the acidification step.

    • Wash with brine (saturated NaCl solution) to remove bulk water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified carboxylic acid.

Workflow Visualization

G cluster_extraction Acid-Base Extraction Workflow CRUDE Crude Product (in Organic Solvent) ADD_BASE Add aq. NaHCO3 (Shake & Separate) CRUDE->ADD_BASE AQUEOUS Aqueous Layer (Product as Salt) ADD_BASE->AQUEOUS Product moves to aqueous phase ORGANIC Organic Layer (Neutral Impurities) ADD_BASE->ORGANIC Impurities remain in organic phase ACIDIFY Acidify with HCl (to pH 1-2) AQUEOUS->ACIDIFY EXTRACT_ACID Extract with Organic Solvent ACIDIFY->EXTRACT_ACID DRY_CONC Dry & Concentrate EXTRACT_ACID->DRY_CONC PRODUCT Purified Product DRY_CONC->PRODUCT

Caption: Workflow for acid-base extraction purification.

Problem: My product shows significant tailing on a silica TLC plate and I'm getting poor separation with column chromatography.

Cause: The target molecule is both polar and acidic. The silanol groups (Si-OH) on the surface of silica gel are also acidic. This leads to strong, non-ideal interactions (hydrogen bonding, acid-base interactions), causing the compound to "stick" and elute slowly and broadly, a phenomenon known as tailing.

Solution: Modify the Mobile Phase or Change the Stationary Phase.

Option 1: Mobile Phase Modification (Normal Phase Silica)

For polar compounds, a standard mobile phase is often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] For highly polar molecules, a stronger system like methanol in dichloromethane is often required.[8][9]

Protocol: Overcoming Tailing with an Acidic Additive

  • Select a Base Solvent System: Start with a system known to work for polar compounds, such as 5% Methanol in Dichloromethane.[8]

  • Add an Acidic Modifier: To this solvent system, add a small amount of acetic acid or formic acid (typically 0.1% to 1% by volume).

    • Causality: The added acid protonates the carboxylic acid functional group on your molecule, reducing its interaction with the silica surface. It also competes for the active sites on the silica gel. This results in a more symmetrical spot shape and improved separation.

  • Optimize: Run TLC plates with varying concentrations of methanol and the acidic additive to find the optimal solvent system that gives your product an Rf value of approximately 0.2-0.4 for the best separation on a column.[10]

Option 2: Alternative Chromatography Modes

If normal-phase chromatography continues to provide poor results, consider these alternatives:

  • Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase (C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] The most polar compounds elute first. Adding a modifier like trifluoroacetic acid (TFA) (0.1%) to the mobile phase is often necessary to ensure good peak shape for carboxylic acids.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[6][12] Water acts as the strong, eluting solvent. This can be an excellent technique for retaining and separating very polar compounds that do not retain well in reversed-phase.[12]

Data Summary: Chromatography Options
TechniqueStationary PhaseMobile Phase PrincipleBest ForKey Consideration
Normal Phase Polar (Silica Gel)Non-polar to polar organic mixSeparating compounds of moderate polarity.Add acetic acid to reduce tailing of acidic analytes.[13]
Reversed Phase Non-polar (C18)Polar aqueous/organic mixSeparating polar compounds soluble in aqueous mixtures.[7][11]Polar compounds may elute too quickly (in the void volume).
HILIC Polar (Silica, Diol)High organic with small aqueous portionPurifying very polar compounds that have poor retention in RP.[6][12]Water is the strong solvent; gradient runs from high organic to higher aqueous.[12]
Problem: My final product is an oil and won't crystallize.

Cause: The presence of impurities can disrupt the crystal lattice, preventing solidification. Additionally, some small, functionalized molecules have inherently low melting points or exist as oils at room temperature. For instance, similar small hydroxy acids can be oils or low-melting solids.

Solution: High-Vacuum Distillation or Re-purification.

  • Confirm Purity: Before attempting crystallization again, verify the purity of your oil by NMR or LC-MS. If significant impurities remain, repeat the appropriate purification step (extraction or chromatography).

  • Attempt Crystallization with Different Solvents: Try to dissolve a small amount of the oil in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate/hexanes mixture) and cool it slowly to induce crystallization. Seeding with a previously obtained crystal can help.

  • Kugelrohr Distillation: If the compound is thermally stable and all other methods fail, purification by Kugelrohr (short-path) distillation under high vacuum can be effective for removing non-volatile impurities from a liquid product.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2012). WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.
  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on the characterization of impurities in 3-hydroxy-3-methylcyclobutanecarboxylic acid, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Section 1.0: Understanding Impurities in this compound

Q1: What are the potential organic impurities I should expect in my sample?

A1: Organic impurities in a drug substance like this compound can originate from various sources during synthesis and storage.[1][2] They are generally classified as:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Formed from side reactions during the manufacturing process. Given the structure, potential by-products could include isomers, or products from unintended cyclization or rearrangement.[3][4]

  • Intermediates: Partially reacted molecules that were intended to be converted to the final product.

  • Degradation Products: Formed during storage or manufacturing due to factors like heat, light, or pH. For this compound, potential degradation pathways could include dehydration to form an unsaturated analog or intramolecular esterification to form a lactone.

  • Reagents, Ligands, and Catalysts: Residual components from the chemical synthesis process.[1][5]

Q2: How are impurities classified from a regulatory perspective?

A2: Regulatory bodies like the ICH classify impurities into three main categories:[1][5]

  • Organic Impurities: Process- and drug-related impurities, as detailed in Q1.

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual metals like filter aids.[1][6]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis process.[1] Their control is specifically addressed in the ICH Q3C Guideline.[1][6]

Q3: What are the ICH thresholds I need to be aware of for reporting and identifying impurities?

A3: The ICH Q3A(R2) guideline sets specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[6][7] For a typical small molecule drug, these thresholds are crucial for regulatory submissions.[8][9][10]

Threshold TypeMaximum Daily Dose ≤ 2g/dayPurpose
Reporting Threshold 0.05%The level at or above which an impurity must be reported in a regulatory submission.[1][6]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)The level at or above which an impurity's structure must be determined.[6]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)The level at or above which an impurity's biological safety must be established.[1][5][6]

Note: These are general thresholds. Specific drug characteristics may warrant different levels based on scientific rationale.[1]

Section 2.0: Analytical Strategy & Troubleshooting

Q4: Which analytical technique is best for impurity profiling of this compound?

A4: A multi-technique approach is often necessary. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying impurities in pharmaceutical products due to its sensitivity and applicability to a wide range of compounds.[8][11][12]

  • HPLC with UV detection: This is a primary method. However, since this compound lacks a strong chromophore, achieving high sensitivity can be challenging.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool that combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for identifying unknown impurities.[11][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile or semi-volatile impurities. For a non-volatile compound like a carboxylic acid, derivatization is typically required to increase its volatility.[12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities once they have been isolated.[16][17][18] It provides detailed information about the molecular structure, including stereochemistry.[16][18]

Q5: My HPLC chromatogram shows poor peak shape (tailing) for the main peak and impurities. What could be the cause?

A5: Peak tailing is a common issue, especially with polar, acidic compounds like yours. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: The acidic silanol groups on the surface of silica-based reversed-phase columns can interact with your polar analyte, causing tailing.[19][20]

    • Solution 1: Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate. This protonates the silanol groups, minimizing unwanted interactions.[19]

    • Solution 2: Use a Modern, End-capped Column: High-purity, end-capped silica columns are designed to have minimal accessible silanol groups, significantly reducing peak tailing for basic and acidic compounds.[20]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[19][21]

    • Solution: Dilute your sample and reinject.

  • Column Contamination: Buildup of strongly retained compounds can affect peak shape.

    • Solution: Flush the column with a strong solvent.[22]

Q6: I am having trouble detecting my impurities at the required low levels with HPLC-UV. What can I do?

A6: The lack of a strong chromophore is a known challenge for carboxylic acids.[13] Consider these options:

  • Lower UV Wavelength: Detect at a lower wavelength (e.g., 200-210 nm) where the carboxylic acid group has some absorbance. Be aware that this will also increase baseline noise and reduce mobile phase options.

  • Switch to a Different Detector:

    • Mass Spectrometry (MS): As mentioned, LC-MS is highly sensitive and selective and is an excellent alternative.[23]

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that do not require a chromophore, making them suitable for your compound.

  • Derivatization: You can chemically modify the carboxylic acid group to attach a UV-absorbing or fluorescent tag. This is a more complex workflow but can dramatically increase sensitivity.[23]

Q7: I have an unknown impurity peak that is above the identification threshold. How do I determine its structure?

A7: This requires a systematic workflow for structural elucidation.

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Explanation:

  • LC-MS Analysis: The first step is to obtain the mass of the impurity. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass, allowing you to propose a molecular formula.[12]

  • Evaluate Plausible Structures: Based on the molecular formula and knowledge of the synthesis route, propose potential structures (e.g., isomers, dimers, degradation products).

  • Isolation: To confirm the structure, you must isolate the impurity, typically using preparative HPLC.

  • NMR Spectroscopy: Acquire a full set of NMR data (e.g., 1H, 13C, COSY, HSQC, HMBC) on the isolated compound.[17][24] This is the most powerful technique for unambiguous structure elucidation.[16]

Part 2: Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated according to ICH Q2(R1) guidelines.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (a modern, high-purity, end-capped column is recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    25 50
    30 95
    35 95
    36 5

    | 45 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Rationale: The low pH of the mobile phase (formic acid) is crucial to ensure the carboxylic acid is in its neutral form and to suppress silanol interactions, leading to better peak shapes.[19] A gradient is used to elute impurities with a wide range of polarities.

Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)

This protocol is for identifying volatile or semi-volatile impurities, including potential starting materials or degradation products, after converting the non-volatile API into a volatile derivative.

  • Derivatization Step (Silylation): a. Weigh approximately 1 mg of the sample into a vial. b. Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 200 µL of a solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 270 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Mass Range: 40-550 amu.

Rationale: Carboxylic acids and alcohols are polar and non-volatile, making them unsuitable for direct GC analysis.[15] Silylation replaces the active protons on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC-MS.[12][25]

References

alternative reagents for the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid. This molecule is a key building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols focusing on the classic Reformatsky reaction and its modern alternatives.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis, which is typically achieved via a Reformatsky reaction between a 3-methylcyclobutanone precursor and an α-haloacetate.

Question: What is the standard reaction for synthesizing the ester precursor to this compound?

Answer: The most common method is the Reformatsky reaction.[1][2][3] This reaction involves the condensation of a ketone (here, 3-methylcyclobutanone) with an α-halo ester (e.g., ethyl bromoacetate) using metallic zinc.[1][2] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is milder and less basic than Grignard reagents or lithium enolates, preventing self-condensation of the ester.[4][5][6] The initial product is a β-hydroxy ester, which can then be hydrolyzed to the target carboxylic acid.

Question: Why is zinc the traditional metal of choice for this reaction?

Answer: Zinc is effective because it can undergo oxidative addition into the carbon-halogen bond of the α-halo ester to form the organozinc intermediate.[6][7][8] A significant advantage is that the resulting zinc enolate is not reactive enough to add to the ester functionality of another molecule, a common side reaction with more reactive organometallics like Grignard reagents.[4][6] This selectivity makes the reaction reliable for generating β-hydroxy esters.[5]

Question: What is "zinc activation" and why is it critical for success?

Answer: Commercial zinc dust or powder is often coated with a layer of zinc oxide (ZnO), which passivates the surface and prevents it from reacting. "Activation" is the process of removing this oxide layer to expose the fresh, reactive metal surface.[9][10] Failure to activate the zinc is one of the most common reasons for reaction failure. Common activation methods include washing with dilute HCl, or treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[9][10][11]

Troubleshooting Guide: The Zinc-Mediated Reformatsky Reaction

Even established reactions can fail. This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Issue: My reaction failed to initiate. After adding the reagents, there is no sign of consumption of the starting materials. What went wrong?

Answer: Failure to initiate is almost always linked to the zinc reagent or the reaction conditions.

  • Ineffective Zinc Activation: As mentioned, the passivating ZnO layer must be removed. Ensure your activation procedure is performed correctly. A small amount of iodine is often added to the reaction pot, which not only activates the zinc but also serves as a visual indicator; the disappearance of the purple/brown iodine color often signals reaction initiation.[9][11]

  • Presence of Water: The organozinc intermediate is sensitive to protic sources. Ensure all glassware was rigorously flame-dried or oven-dried and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[12] Solvents must be anhydrous. The presence of water can quench the organozinc reagent as it forms.[12]

  • Purity of Starting Materials: Impurities in the α-halo ester or the cyclobutanone can inhibit the reaction. It is advisable to distill the starting materials if their purity is questionable.[12]

Issue: My reaction is sluggish and gives a low yield. How can I improve conversion?

Answer: Low yields can stem from several factors, often related to kinetics or reagent stoichiometry.

  • Re-evaluate Zinc Source: Use freshly activated, high-purity zinc dust. Some protocols find that specialized forms, like a zinc-copper couple or Rieke Zinc (a highly reactive form of zinc), can significantly improve yields, especially for less reactive ketones.[1]

  • Temperature Control: The Reformatsky reaction often requires heating to initiate and sustain. Ensure your reaction temperature is consistent and appropriate for the solvent used (e.g., refluxing THF or benzene).[7] However, excessive heat can promote side reactions.

  • Solvent Choice: While THF and ether are common, benzene or toluene are sometimes used and can influence reaction rates and yields.[1] The choice of solvent can affect the solubility and stability of the intermediates.

  • Method of Addition: Instead of adding all reagents at once, consider a slow addition of the α-halo ester and ketone to the activated zinc suspension. This can help maintain a steady reaction rate and prevent unwanted side reactions from high concentrations of reagents.[1]

Issue: My final product is contaminated with a significant side product that appears to be a dehydrated α,β-unsaturated ester. How can I prevent this?

Answer: The β-hydroxy ester product can undergo elimination of water, especially during an acidic workup or upon heating, to form a more thermodynamically stable conjugated system.

  • Mild Workup Conditions: Avoid strong acids during the workup. A common procedure is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and sufficient to hydrolyze the zinc alkoxide without promoting aggressive dehydration.

  • Control Temperature: Perform the workup and subsequent extraction at or below room temperature. Distillation for purification should be done under reduced pressure to keep the temperature as low as possible.

  • Alternative Reagents: Some alternative metals, like Indium, can lead to cleaner reactions with fewer dehydration byproducts due to their milder nature.[13][14]

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting low yields.

G start Low Yield Observed check_initiation Did the reaction initiate? (e.g., color change, exotherm) start->check_initiation no_init No check_initiation->no_init No yes_init Yes check_initiation->yes_init Yes check_zn Re-evaluate Zinc Activation - Use fresh activator (I₂, TMSCl) - Use higher surface area Zn dust no_init->check_zn check_anhydrous Verify Anhydrous Conditions - Flame-dry glassware - Use freshly distilled solvent check_zn->check_anhydrous final_strategy Consider Alternative Reagents (In, SmI₂) check_anhydrous->final_strategy check_purity Analyze Starting Material Purity (NMR, GC-MS) yes_init->check_purity impure Impure check_purity->impure Impure pure Pure check_purity->pure Pure purify_sm Purify Starting Materials (Distillation, Chromatography) impure->purify_sm purify_sm->final_strategy optimize_cond Optimize Reaction Conditions - Adjust temperature - Test alternative solvent - Consider slow addition pure->optimize_cond optimize_cond->final_strategy

Caption: Troubleshooting Decision Tree for Low Yields.

Alternative Reagents for Improved Synthesis

While zinc is the classic choice, modern organic synthesis has introduced several alternative metals that can offer significant advantages in terms of reactivity, selectivity, and operational simplicity.[4][15]

Question: I've heard that Indium can be used instead of zinc. What are the advantages?

Answer: Yes, indium is an excellent alternative. The primary advantages are:

  • High Reactivity and Tolerance: Indium is often more reactive than zinc and does not require harsh activation.[13] Remarkably, indium-mediated Reformatsky reactions can often be performed in the presence of water, or even in pure water, which dramatically simplifies the experimental setup.[13][14]

  • Chemoselectivity: In molecules containing both an aldehyde and a ketone, the indium reagent often reacts selectively with the aldehyde.[14]

  • Milder Conditions: Reactions typically proceed smoothly at room temperature, reducing the risk of thermal decomposition or dehydration side reactions.[14]

Question: When would I choose Samarium(II) Iodide (SmI₂) over zinc or indium?

Answer: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent and is generally used when other methods fail.[16]

  • Highly Reactive: SmI₂ is capable of promoting Reformatsky-type reactions with substrates that are unreactive under zinc or indium conditions.[16][17][18] It is particularly effective for intramolecular reactions.[17][18]

  • Low Temperatures: SmI₂ reactions are typically run at very low temperatures (e.g., -78 °C), which can provide excellent stereoselectivity.[16][19]

  • Drawbacks: The major drawback is that SmI₂ is highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques. It is also more expensive and the reagent is typically prepared in situ.

Question: Are there any other modern alternatives?

Answer: Yes, several other metals and methods have been explored.

  • Titanium: Low-valent titanium species, generated in situ, can mediate Reformatsky reactions, sometimes offering different diastereoselectivity compared to zinc.[20]

  • Iron and Copper: Inexpensive and environmentally benign iron(0) or copper(0) powders, generated via reduction of their respective salts, have been shown to effectively catalyze the reaction.[5]

  • Electrochemical Methods: An emerging alternative involves using electrochemistry to generate the reactive enolate species.[21] This method avoids the use of bulk metallic reducing agents, offering a "greener" and more controlled approach to the reaction.

Comparison of Key Reagents
FeatureZinc (Zn)Indium (In)Samarium(II) Iodide (SmI₂)
Activation Required Yes (critical)[9]No[13]N/A (prepared in situ)
Reaction Temperature Room Temp to RefluxRoom Temperature[14]-78 °C[16]
Tolerance to Water No (requires anhydrous conditions)Yes (can run in H₂O)[14]No (highly sensitive)
Relative Reactivity ModerateHighVery High
Key Advantage Cost-effective, well-establishedOperational simplicity, water toleranceHigh reactivity for difficult substrates
Key Disadvantage Activation can be inconsistentHigher cost than zincAir/moisture sensitive, cost
Reagent Selection Workflow

G start Select Reagent for Reformatsky Reaction q1 Is the substrate sterically hindered or electronically deactivated? start->q1 q2 Are strictly anhydrous conditions difficult to achieve or undesirable? q1->q2 No smi2 Use Samarium Iodide (SmI₂) - Powerful reductant - Best for challenging cases q1->smi2 Yes q3 Is cost the primary concern for a standard substrate? q2->q3 No indium Use Indium (In) - Simplifies setup - Tolerates moisture q2->indium Yes zinc Use Standard Zinc (Zn) - Cost-effective - Well-documented q3->zinc Yes q3->zinc No (Default Choice)

Caption: Logic for Selecting an Alternative Reagent.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of the ethyl ester precursor. The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using LiOH or NaOH in a water/THF mixture) after the ester has been synthesized and purified.

Protocol 1: Standard Synthesis using Activated Zinc

Materials:

  • Zinc dust (<10 micron, 98%+)

  • Iodine

  • 3-Methylcyclobutanone

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add zinc dust (1.5 eq.) and a few crystals of iodine to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Activation: Gently heat the flask with a heat gun until purple iodine vapors are observed. Continue heating until the vapors sublime onto the condenser and the zinc turns a grayish, metallic color. Allow the flask to cool to room temperature.

  • Reagent Addition: Add anhydrous THF to the flask. In a separate flask, prepare a solution of 3-methylcyclobutanone (1.0 eq.) and ethyl bromoacetate (1.2 eq.) in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the ketone/ester solution to the stirring zinc suspension. The reaction mixture may need to be gently warmed to initiate (often signaled by the disappearance of the iodine color and a gentle reflux).

  • Reaction: Once initiated, add the remainder of the ketone/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by silica gel column chromatography.

Protocol 2: Alternative Synthesis using Indium

Materials:

  • Indium powder or shot

  • 3-Methylcyclobutanone

  • Ethyl bromoacetate

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: To a round-bottom flask, add indium powder (1.2 eq.), 3-methylcyclobutanone (1.0 eq.), and ethyl bromoacetate (1.2 eq.).

  • Solvent Addition: Add THF and a small amount of water (e.g., THF/H₂O 10:1 v/v). No inert atmosphere is strictly necessary, but it is good practice.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically much faster than the zinc-mediated version and can be complete in 1-4 hours. Monitor progress by TLC.

  • Workup & Purification: Follow steps 6-8 from Protocol 1. The workup is often cleaner, with fewer byproducts observed.

References

  • Proctor, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Organic Synthesis Using Samarium Diiodide. Royal Society of Chemistry.
  • Conan, A., Sibille, S., & Perichon, J. (1991). Metal exchange between an electrogenerated organonickel species and zinc halide: application to an electrochemical, nickel-catalyzed Reformatsky reaction. The Journal of Organic Chemistry.
  • Hoye, T. R., & Hanson, P. R. (2002). Sequenced Reactions with Samarium(II) Iodide. Sequential Intramolecular Reformatsky/Nucleophilic Acyl Substitution Reactions for the Synthesis of Medium-Sized Carbocycles. The Journal of Organic Chemistry.
  • Hoye, T. R., & Hanson, P. R. (2002). Sequenced reactions with samarium(II) iodide. Sequential intramolecular Reformatsky/nucleophilic acyl substitution reactions for the synthesis of medium-sized carbocycles. PubMed.
  • Wikipedia contributors. (n.d.).
  • Macmillan Group. (2013). Samarium Iodide.
  • N/A. (n.d.). Reformatsky Reaction. Cambridge University Press.
  • Organic Chemistry Portal. (n.d.).
  • NROChemistry. (n.d.).
  • Johar, P. S., Araki, S., & Butsugan, Y. (n.d.). Enantioselective Synthesis of p-Hydroxy Esters by indium-induced Reformatsky Reaction. J. Chem. Soc., Perkin Trans. 1.
  • BYJU'S. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
  • Pachova, T. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Estévez, R. E., & Bermejo, F. (n.d.). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). MDPI.
  • SATHEE. (n.d.).
  • Lim, H. J., & Lee, A. S. (n.d.).
  • Reddit. (2023).
  • Thermo Fisher Scientific - US. (n.d.).
  • Rathke, M. W. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of Cis- and Trans-3-hydroxy-3-methylcyclobutanecarboxylic Acid: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. The differential interaction of stereoisomers with chiral biological targets such as enzymes and receptors can lead to significant variations in their pharmacodynamic and pharmacokinetic profiles. This guide provides a prospective comparative analysis of the bioactivity of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid, two stereoisomers whose distinct spatial configurations are anticipated to confer unique biological properties. While direct comparative biological data for these specific isomers is not yet available in the public domain, this guide will leverage established principles of medicinal chemistry and data from structurally related compounds to postulate expected differences in their bioactivity and to propose a comprehensive framework for their experimental evaluation.

The cyclobutane ring is an increasingly important structural motif in drug discovery, valued for its ability to introduce conformational rigidity and novel three-dimensional diversity into small molecules. The substitution pattern on this ring system can give rise to cis and trans diastereomers, where the substituents are on the same or opposite faces of the ring, respectively. This seemingly subtle difference in geometry can profoundly impact how a molecule fits into a binding pocket of a protein, influencing its affinity, efficacy, and selectivity. For instance, studies on other cyclobutane-containing molecules have demonstrated that one isomer can be a potent agonist while the other is a partial agonist or even inactive[1]. Similarly, the potency of enantiomers of a cis-diastereomer has been shown to differ significantly from the corresponding trans-racemate in modulating receptor activity[2].

This guide will, therefore, serve as a valuable resource for researchers, scientists, and drug development professionals by providing a scientifically grounded, prospective analysis of the bioactivity of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid. We will explore their synthesis, propose a suite of biological assays for their comparative evaluation, and discuss the potential implications of their stereochemistry on their therapeutic potential.

Synthesis of Cis- and Trans-3-hydroxy-3-methylcyclobutanecarboxylic Acid

The synthesis of the target isomers can be achieved from the commercially available starting material, 3-oxocyclobutane-1-carboxylic acid. A key step in this synthesis is a Grignard reaction, which is expected to yield a mixture of the cis and trans isomers[3]. The subsequent separation of these isomers is crucial for their individual biological evaluation.

Proposed Synthetic Workflow

start 3-oxocyclobutane-1-carboxylic acid grignard Grignard Reaction (e.g., CH3MgBr) start->grignard mixture Mixture of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid grignard->mixture separation Chromatographic Separation (e.g., HPLC or column chromatography) mixture->separation cis_isomer cis-3-hydroxy-3-methylcyclobutanecarboxylic acid separation->cis_isomer Isomer 1 trans_isomer trans-3-hydroxy-3-methylcyclobutanecarboxylic acid separation->trans_isomer Isomer 2

Caption: Proposed synthetic workflow for the preparation and separation of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid.

Experimental Protocol: Synthesis and Separation
  • Grignard Reaction: To a solution of 3-oxocyclobutane-1-carboxylic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a solution of methylmagnesium bromide (Grignard reagent) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mixture of cis and trans isomers.

  • Purification and Separation: The crude mixture is then subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers. The purity and identity of the separated isomers should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Prospective Comparative Bioactivity Evaluation

Given the structural features of a hydroxyl group and a carboxylic acid on a rigid cyclobutane scaffold, these molecules could potentially interact with a variety of biological targets. A tiered approach to screening is proposed to efficiently identify and characterize their biological activities.

Tier 1: Broad Phenotypic Screening

Initial screening in a panel of diverse cell-based assays can provide a broad overview of the potential biological effects of the two isomers.

Assay TypeDescriptionPotential ReadoutsRationale
Cytotoxicity Assay A panel of cancer cell lines (e.g., NCI-60) is treated with increasing concentrations of each isomer.IC50 valuesTo identify any potential anti-proliferative activity.
Antimicrobial Assay A panel of bacterial and fungal strains is treated with each isomer.Minimum Inhibitory Concentration (MIC)The carboxylic acid moiety suggests potential antimicrobial properties.
Metabolic Profiling Cellular metabolic activity (e.g., oxygen consumption rate, extracellular acidification rate) is measured in response to treatment with each isomer.Changes in metabolic parametersTo assess any impact on cellular metabolism.
Tier 2: Target-Based and Mechanistic Assays

Based on the results from Tier 1 screening or in silico predictions, more focused assays can be employed to identify specific molecular targets and elucidate the mechanism of action.

Target ClassSpecific AssaysRationale
Enzymes Inhibition assays for enzymes such as cyclooxygenases (COX-1/2), lipoxygenases, or matrix metalloproteinases (MMPs).The carboxylic acid and hydroxyl groups are common pharmacophores for enzyme inhibitors.
G-Protein Coupled Receptors (GPCRs) Radioligand binding assays or functional assays (e.g., cAMP accumulation, calcium mobilization) for a panel of GPCRs.The rigid scaffold could provide selectivity for specific GPCR subtypes.
Ion Channels Electrophysiological assays (e.g., patch-clamp) on various ion channels.Small molecules can act as modulators of ion channel activity.
Hypothetical Data Summary

The following table illustrates how the comparative bioactivity data for the two isomers could be presented.

Biological Target/Assaycis-isomer (IC50/EC50/MIC)trans-isomer (IC50/EC50/MIC)
COX-2 Inhibition 15 µM> 100 µM
5-HT2A Receptor Binding 50 nM800 nM
S. aureus Growth Inhibition 32 µg/mL> 128 µg/mL

Hypothetical Signaling Pathway Modulation

Should one of the isomers demonstrate potent activity against a specific receptor, for example, a G-protein coupled receptor, its effect on downstream signaling pathways would need to be investigated.

ligand cis-Isomer receptor GPCR ligand->receptor g_protein Gαq receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Hypothetical signaling pathway modulation by the cis-isomer through a Gq-coupled GPCR.

Discussion: The Impact of Stereochemistry on Bioactivity and Drug Development

The prospective analysis presented in this guide underscores the critical importance of evaluating stereoisomers as individual chemical entities. The distinct spatial arrangement of the hydroxyl and carboxylic acid groups in the cis and trans isomers of 3-hydroxy-3-methylcyclobutanecarboxylic acid is expected to result in different binding interactions with their biological targets.

  • Binding Affinity and Selectivity: The cis isomer, with both functional groups on the same face of the cyclobutane ring, may be able to engage in bidentate interactions with a target that are not possible for the trans isomer, where the groups are on opposite faces. This could lead to a significant difference in binding affinity and selectivity.

  • Pharmacokinetic Properties: Stereochemistry can also influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The two isomers may be metabolized at different rates by chiral enzymes like cytochrome P450s, leading to different half-lives and exposure levels.

  • Therapeutic Implications: A superior therapeutic profile for one isomer could manifest as enhanced potency, reduced off-target effects, and an improved therapeutic window. Therefore, the development of a single, more active isomer can lead to safer and more effective medicines.

Conclusion

While direct experimental data comparing the bioactivity of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid is currently lacking, this guide provides a robust framework for their synthesis and comparative biological evaluation. By systematically investigating the bioactivity of each isomer, researchers can unlock their therapeutic potential and contribute to the growing body of knowledge on the role of stereochemistry in drug discovery. The principles and methodologies outlined herein are broadly applicable to the study of other stereoisomeric pairs and highlight the necessity of a stereospecific approach in modern drug development.

References

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023). Retrieved from [Link]

  • The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. (2020). Journal of Organic and Pharmaceutical Chemistry, 18(4), 5-15.
  • Lin, C. H., et al. (1993). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. Journal of medicinal chemistry, 36(15), 2208–2218.
  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate. (n.d.). Retrieved from [Link]

  • trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid | CAS 1314970-28-9. (n.d.). Retrieved from [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (2007). Google Patents.
  • Di Martino, R. M., et al. (2014). Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4. Journal of medicinal chemistry, 57(11), 4560–4573.
  • Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. (n.d.). Retrieved from [Link]

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. (2007). Google Patents.
  • Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. (2023). Molecules, 28(13), 5122.
  • Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35... - ResearchGate. (n.d.). Retrieved from [Link]

  • cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.). Retrieved from [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). Molecules, 28(19), 6829.
  • Analytics, Properties and Applications of Biologically Active Stilbene Deriv
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Pharmaceuticals, 16(5), 738.
  • Substituted cyclobutane carboxylic acid compounds and application thereof. (2015). Google Patents.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Molecules, 27(23), 8565.
  • Showing metabocard for Trans-3-hydroxy-L-proline (HMDB0059659) - Human Metabolome Database. (n.d.). Retrieved from [Link]

  • Methods for producing isomers of muconic acid and muconate salts. (2012). Google Patents.
  • cis-3-Isobutylcyclobutane carboxylic acid | C9H16O2 | CID 83635449 - PubChem. (n.d.). Retrieved from [Link]

  • Hydroxymethylbutyrate compositions and uses thereof. (2005). Google Patents.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-hydroxy-3-methylcyclobutanecarboxylic Acid: An In-Depth Comparison of Crystallographic and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 3-hydroxy-3-methylcyclobutanecarboxylic acid, a small molecule with potential applications in medicinal chemistry. We will focus on single-crystal X-ray crystallography as the definitive standard and objectively compare its performance with powerful alternatives, supported by experimental insights and data from related cyclobutane structures.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the preeminent technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can obtain a detailed molecular structure, including bond lengths, bond angles, and stereochemistry, with unparalleled accuracy.[1][4]

Causality Behind Experimental Choices in SCXRD

The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal. The process of obtaining diffraction-quality crystals can be both an art and a science, often requiring meticulous screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The rationale is that a highly ordered, single crystal lattice is necessary to produce a sharp, well-resolved diffraction pattern upon irradiation with X-rays.[5] Without a suitable crystal, the experiment cannot proceed.

Once a crystal is obtained, the choice of X-ray source and detector is critical. Modern diffractometers equipped with high-brilliance X-ray sources, such as a MetalJet, can significantly reduce data collection times and allow for the analysis of smaller or more weakly diffracting crystals.[2] This is particularly advantageous for novel compounds where obtaining large, perfect crystals may be challenging.

A Self-Validating System: The SCXRD Workflow

The SCXRD workflow is inherently self-validating. The internal consistency of the collected data and the quality of the final structural model are continuously assessed through various metrics.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal is mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.[6] The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Diagram: SCXRD Workflow

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal Crystal Growth & Selection mount Mounting on Goniometer crystal->mount Manual Selection data_collection X-ray Data Collection mount->data_collection Instrument Loading processing Data Processing & Integration data_collection->processing Raw Diffraction Images solution Structure Solution processing->solution Integrated Intensities refinement Structure Refinement & Validation solution->refinement Initial Atomic Model final_structure Validated 3D Structure refinement->final_structure Final Structure (CIF File)

Caption: Workflow for determining a molecular structure using single-crystal X-ray diffraction.

When Single Crystals Remain Elusive: Powerful Alternatives

While SCXRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[3] Fortunately, advancements in other techniques provide viable pathways for structural elucidation.

Three-Dimensional Electron Diffraction (3DED)

Three-dimensional electron diffraction (3DED) has emerged as a powerful technique for determining the structures of small molecules from nanocrystals, which are far too small for conventional X-ray diffraction.[3][7]

  • Expertise & Experience: 3DED is particularly useful when a compound yields only microcrystalline powders. The experiment requires a transmission electron microscope capable of electron diffraction. The much stronger interaction of electrons with matter compared to X-rays means that very small crystals (nanometer to micrometer scale) can be used.[3]

  • Trustworthiness: The data processing and structure solution for 3DED are analogous to SCXRD, providing reliable and accurate structural models. Overlays of structures determined by both SCXRD and 3DED for the same compound show excellent agreement.[7]

Crystal Structure Prediction (CSP) with Powder X-ray Diffraction (PXRD)

For cases where even nanocrystals suitable for 3DED are not available, a combination of computational and experimental techniques can be employed.

  • Expertise & Experience: This approach involves generating a large number of plausible crystal structures for a molecule using computational crystal structure prediction (CSP) methods.[3][7] The predicted structures are then compared to an experimentally obtained powder X-ray diffraction (PXRD) pattern of the bulk crystalline material. The structure that best matches the experimental powder pattern is identified as the correct one.[3]

  • Trustworthiness: While not as direct as SCXRD or 3DED, the combination of CSP and PXRD can provide accurate crystal structures, especially when validated against other analytical data such as solid-state NMR. This method is increasingly accepted in the pharmaceutical industry for characterizing materials when single crystals are unavailable.[3]

Comparative Analysis: SCXRD vs. Alternatives

The choice of method for structural validation depends on the nature of the sample and the research question. The following table summarizes the key performance characteristics of each technique, with illustrative data drawn from published studies on cyclobutane derivatives.

FeatureSingle-Crystal XRD (SCXRD)Three-Dimensional Electron Diffraction (3DED)CSP with Powder XRD (PXRD)
Sample Requirement Single crystal (50-300 µm)Nanocrystals (0.1-2 µm)[3]Crystalline powder
Primary Advantage Unambiguous, high-precision 3D structure[1][4]Structure from very small crystals[3][7]No single crystal required[3]
Primary Limitation Requires diffraction-quality single crystalsSpecialized equipment (cryo-EM)[3]Computationally intensive; potential for ambiguity
Typical Resolution < 1.0 Å~1.0 ÅNot directly applicable; relies on model fit
Example Bond Length (C-C in cyclobutane ring) 1.551(2) - 1.576(2) Å[8]Comparable to SCXRDDependent on the quality of the computational model and PXRD data

Diagram: Decision Logic for Structural Validation

decision_logic start Start: Structural Validation of This compound crystallization Attempt Crystallization start->crystallization single_crystal Single Crystals > 50µm? crystallization->single_crystal scxrd Perform SCXRD Analysis (Gold Standard) single_crystal->scxrd Yes nano_crystal Nanocrystals Available? single_crystal->nano_crystal No end End: Structure Determined scxrd->end three_ded Perform 3DED Analysis nano_crystal->three_ded Yes powder Crystalline Powder? nano_crystal->powder No three_ded->end csp_pxrd Perform CSP with PXRD powder->csp_pxrd Yes amorphous Amorphous Solid: Consider NMR, MS, etc. powder->amorphous No csp_pxrd->end

Caption: Decision tree for selecting a structural validation method.

Conclusion and Recommendations

For the definitive structural validation of this compound, single-crystal X-ray diffraction remains the method of choice, providing unequivocal proof of atomic connectivity and stereochemistry. We strongly recommend that initial efforts be focused on screening for high-quality single crystals.

In instances where extensive crystallization screening fails to produce suitable crystals, 3D electron diffraction offers an excellent alternative if microcrystalline material is obtained. Should the material only be available as a bulk powder, the combination of crystal structure prediction with experimental powder X-ray diffraction provides a robust, albeit less direct, route to structural elucidation.

By understanding the strengths and limitations of each technique, researchers can develop a logical, evidence-based strategy for the structural characterization of novel small molecules, ensuring the integrity and accuracy of their scientific findings.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Janssen, M. A. C. H., et al. (2021). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Chemistry – A European Journal. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]

  • ResearchGate. (n.d.). The crystallographic data of compound 2 and 3. Retrieved from [Link]

  • Stein, A., Lehmann, C. W., & Luger, P. (1992). Crystal structure of cyclobutane at 117 K. Journal of the American Chemical Society. Retrieved from [Link]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid. Retrieved from [Link]

  • Holton, J. M. (2009). A brief history of X-ray crystallography. PMC. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2017). CCDC 1517650: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

  • Royappa, T. (n.d.). X-ray Crystallography. University of West Florida. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry). Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Wlodawer, A. (2015). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. The FEBS Journal. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

  • MDPI. (2022). b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Multi-Block Copolymers Produced Using Diisocyanate Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Beta-Hydroxybutyric Acid as a Template for the X-ray Powder Diffraction Analysis of Gamma-Hydroxybutyric Acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and X-ray crystallographic analysis of 17α-hydroxy-17-methylandrost-4-ene-17-one. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the Cyclobutane Motif

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a uniquely valuable structural motif. Its inherent ring strain and puckered, three-dimensional conformation offer medicinal chemists a powerful tool to enforce specific molecular geometries, thereby enhancing binding affinity, improving metabolic stability, and fine-tuning pharmacokinetic profiles.[1][2] Unlike more flexible cycloalkanes, the rigid nature of the cyclobutane scaffold can lock a molecule into a bioactive conformation, a desirable trait when designing potent and selective therapeutics.[3]

This guide provides an in-depth comparison of plausible synthetic routes to 3-hydroxy-3-methylcyclobutanecarboxylic acid, a key building block that incorporates this valuable scaffold. We will delve into three distinct synthetic strategies, evaluating them on criteria such as efficiency, scalability, stereochemical control, and the accessibility of starting materials. For each route, we will explore the underlying chemical principles, provide detailed experimental protocols, and present a clear, data-driven comparison to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: The Grignard Approach on a Keto-Ester Precursor

This strategy is arguably the most direct on paper, leveraging the commercially available 3-oxocyclobutane-1-carboxylic acid. However, a critical chemical incompatibility must be addressed: Grignard reagents are powerful bases that will be instantly quenched by the acidic proton of a carboxylic acid.[4][5] Therefore, a direct reaction is not feasible. The most logical sequence involves an initial esterification to protect the acid, followed by the key Grignard addition, and concluding with saponification to reveal the target molecule.

Causality and Strategic Choices
  • Esterification: The initial conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is essential. This "protects" the acidic proton from the Grignard reagent, allowing the nucleophilic addition to proceed at the ketone carbonyl, which is the intended electrophilic site.

  • Grignard Addition: The addition of a methyl Grignard reagent (CH₃MgBr) to the cyclobutanone core is a classic carbon-carbon bond-forming reaction.[5] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate after the carbonyl π-bond breaks.

  • Saponification: The final step is a standard base-mediated hydrolysis (saponification) of the ester group back to the carboxylic acid.

This route is expected to yield a mixture of cis and trans diastereomers, as the Grignard reagent can attack the planar carbonyl from either face of the cyclobutane ring.[1]

Synthetic Workflow Diagram

Grignard Route cluster_0 Route 1: Grignard Approach start 3-oxocyclobutane- 1-carboxylic acid ester Methyl 3-oxocyclobutane- 1-carboxylate start->ester 1. Esterification (MeOH, H+) hydroxy_ester Methyl 3-hydroxy-3-methyl- cyclobutane-1-carboxylate ester->hydroxy_ester 2. Grignard Reaction (CH₃MgBr, THF) product 3-hydroxy-3-methyl- cyclobutanecarboxylic acid hydroxy_ester->product 3. Saponification (NaOH, H₂O then H₃O+)

Caption: Workflow for the Grignard-based synthesis.

Route 2: The Reformatsky Reaction Pathway

The Reformatsky reaction offers a compelling alternative to the Grignard approach, particularly because the organozinc reagents it employs are less basic and therefore more tolerant of certain functional groups.[2][6] This route begins with commercially available cyclobutanone and an α-haloester, such as ethyl bromoacetate, to construct the carbon skeleton and introduce the hydroxyl group in a single key step.

Causality and Strategic Choices
  • Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[6][7] This reaction is typically initiated with a small amount of iodine to activate the zinc surface.

  • Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclobutanone. This step is analogous to an aldol addition and forms a zinc alkoxide intermediate.[8]

  • Hydrolysis: The reaction is quenched with an acidic workup, which protonates the alkoxide to yield the β-hydroxy ester. A subsequent, separate hydrolysis step (saponification) is required to convert the ethyl ester into the final carboxylic acid product.

A key advantage of this method is the one-pot formation of the C-C bond and the hydroxyl group from simple, unfunctionalized starting materials.

Synthetic Workflow Diagram

Reformatsky Route cluster_1 Route 2: Reformatsky Reaction start_ketone Cyclobutanone hydroxy_ester Ethyl 3-hydroxy-3-methyl- cyclobutane-1-acetate start_ketone->hydroxy_ester start_ester Ethyl bromoacetate start_ester->hydroxy_ester 1. Reformatsky Reaction (Zn, I₂, Toluene) product 3-hydroxy-3-methyl- cyclobutanecarboxylic acid hydroxy_ester->product 2. Saponification (NaOH, H₂O then H₃O+)

Caption: Workflow for the Reformatsky reaction synthesis.

Route 3: Hydroboration-Oxidation of an Exocyclic Alkene

This route employs a different strategy, starting from 3-methylenecyclobutanecarboxylic acid and transforming the exocyclic double bond into the target tertiary alcohol. While acid-catalyzed hydration is a possibility, it carries the risk of carbocation rearrangements, a common issue in strained ring systems.[9] Hydroboration-oxidation is a more reliable and stereospecific alternative.[10]

Causality and Strategic Choices
  • Ester Protection: Similar to the Grignard route, the carboxylic acid must be protected as an ester. The borane (BH₃) used in hydroboration is a reducing agent and would react with the acidic proton of the carboxylic acid.

  • Hydroboration: Borane (BH₃), typically as a complex with THF, adds across the double bond. In this syn-addition, the boron atom adds to the less sterically hindered carbon (the CH₂), and a hydrogen atom adds to the more substituted carbon.[10][11] This regioselectivity ensures the subsequent oxidation occurs at the desired tertiary position.

  • Oxidation & Saponification: The resulting organoborane intermediate is oxidized in situ using basic hydrogen peroxide. This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[12] A final saponification step then hydrolyzes the ester to afford the final product.

This route offers excellent control over regioselectivity, directly forming the tertiary alcohol without competing side products.

Synthetic Workflow Diagram

Hydroboration Route cluster_2 Route 3: Hydroboration-Oxidation start 3-methylenecyclobutane- carboxylic acid ester Methyl 3-methylenecyclobutane- 1-carboxylate start->ester 1. Esterification (MeOH, H+) hydroxy_ester Methyl 3-hydroxy-3-methyl- cyclobutane-1-carboxylate ester->hydroxy_ester 2. Hydroboration-Oxidation (i. BH₃•THF; ii. H₂O₂, NaOH) product 3-hydroxy-3-methyl- cyclobutanecarboxylic acid hydroxy_ester->product 3. Saponification (NaOH, H₂O then H₃O+)

Caption: Workflow for the hydroboration-oxidation synthesis.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Grignard ApproachRoute 2: Reformatsky ReactionRoute 3: Hydroboration-Oxidation
Number of Steps 3 (Esterification, Grignard, Saponification)2 (Reformatsky, Saponification)3 (Esterification, Hydroboration, Saponification)
Starting Materials 3-oxocyclobutane-1-carboxylic acid, CH₃MgBrCyclobutanone, Ethyl bromoacetate, Zn3-methylenecyclobutane-carboxylic acid, BH₃•THF
Key Intermediate Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylateEthyl 3-hydroxy-3-methylcyclobutane-1-acetateMethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
Expected Yield Moderate to GoodGoodGood to Excellent
Stereoselectivity Forms cis/trans mixture, often requiring separation.[1]Generally poor unless chiral auxiliaries are used.[13]Syn-addition is stereospecific, but stereocenters are not created from an achiral starting material.
Advantages Utilizes a highly functionalized starting material.Fewer steps; tolerant of ester functionality in one pot.High regioselectivity for tertiary alcohol formation; mild conditions.[10]
Disadvantages Requires protection/deprotection; Grignard is moisture-sensitive.Zinc activation can be variable; requires an extra hydrolysis step.Requires protection/deprotection; borane is air/moisture-sensitive.

Experimental Protocols

Protocol 1: Grignard Approach (Route 1)

Step 1a: Esterification of 3-oxocyclobutanecarboxylic acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture, neutralize with a saturated aqueous solution of NaHCO₃, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 3-oxocyclobutane-1-carboxylate.

Step 1b: Grignard Reaction

  • Dissolve the methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) from the previous step in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate, can be purified by column chromatography.

Step 1c: Saponification

  • Dissolve the purified ester (1.0 eq) in a 1:1 mixture of THF and water (4 mL/mmol).

  • Add sodium hydroxide (1.5 eq) and stir the mixture at 40 °C for 3 hours.

  • Cool the mixture, acidify to pH ~2 with 1M HCl, and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

Protocol 2: Reformatsky Reaction (Route 2)

Step 2a: Reformatsky Reaction (Adapted from[7])

  • In a flame-dried flask under a nitrogen atmosphere, suspend activated zinc dust (5.0 eq) and a crystal of iodine in toluene (10 mL/mmol of ketone).

  • Stir the suspension under reflux for 5 minutes, then cool to room temperature.

  • Add ethyl bromoacetate (2.0 eq), followed by a solution of cyclobutanone (1.0 eq) in toluene (2 mL/mmol).

  • Heat the resulting mixture to 90 °C and stir for 30 minutes.

  • Cool the reaction to 0 °C and quench with water.

  • Filter the suspension and extract the filtrate with ethyl acetate (3x).

  • Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain ethyl 3-hydroxy-3-methylcyclobutane-1-acetate.

Step 2b: Saponification

  • Follow the procedure outlined in Step 1c, using the product from Step 2a as the starting material.

Protocol 3: Hydroboration-Oxidation (Route 3)

Step 3a: Esterification of 3-methylenecyclobutanecarboxylic acid

  • Follow the procedure outlined in Step 1a, using 3-methylenecyclobutanecarboxylic acid as the starting material.

Step 3b: Hydroboration-Oxidation (Adapted from[14])

  • Under a nitrogen atmosphere, dissolve the methyl 3-methylenecyclobutane-1-carboxylate (1.0 eq) from the previous step in anhydrous THF (5 mL/mmol).

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Cool the mixture back to 0 °C. Slowly and sequentially add water (0.5 mL/mmol), 3 M aqueous NaOH (0.5 mL/mmol), and 30% H₂O₂ (0.5 mL/mmol). Caution: H₂O₂ addition can be exothermic.

  • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.

  • Cool to room temperature, add saturated aqueous NaCl, and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

Step 3c: Saponification

  • Follow the procedure outlined in Step 1c, using the product from Step 3b as the starting material.

Conclusion and Recommendations

All three routes present viable pathways to this compound, each with distinct advantages.

  • Route 2 (Reformatsky Reaction) is the most concise in terms of reaction steps and may be preferable for rapid synthesis if starting material costs are favorable and diastereomeric purity is not a primary concern.

  • Route 1 (Grignard Approach) is a solid choice if 3-oxocyclobutanecarboxylic acid is readily available and a method for separating the resulting diastereomers is established.

  • Route 3 (Hydroboration-Oxidation) offers the best control of regioselectivity for forming the tertiary alcohol and is likely to provide the cleanest reaction profile, making it an excellent option when purity and reliability are paramount, despite requiring three distinct stages.

The final selection will depend on the specific project goals, including scale, cost constraints, available starting materials, and the required stereochemical purity of the final product.

References

  • NROChemistry. Reformatsky Reaction. Available at: [Link]

  • ScholarWorks, G. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Available at: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

  • Wikipedia. (2023). Reformatsky reaction. Available at: [Link]

  • University of Missouri–St. Louis. Hydroboration-Oxidation of Alkenes. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]

  • Wiley Online Library. (2020). Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Available at: [Link]

  • Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]

  • Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Available at: [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Available at: [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Available at: [Link]

  • Wikipedia. (2023). Hydroboration–oxidation reaction. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-oxocyclobutanecarboxylic acid.
  • DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Available at: [Link]

  • University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • University of California, Santa Cruz. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Available at: [Link]

  • ScienceDirect. (n.d.). Stereospecific attack of Grignard reagents on optically active (indan-1-one)-and (1-tetralone). Available at: [Link]

  • Brainscape. (n.d.). Grognard Reaction Flashcards. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2019). Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. Available at: [Link]

  • YouTube. (2023). Hydration of Alkenes with an Acid Catalyst. Available at: [Link]

  • ACP - Recent. (2011). Interactive comment on “Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid”. Available at: [Link]

  • YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Available at: [Link]

  • YouTube. (2018). Hydration of Alkenes Reaction Mechanism. Available at: [Link]

  • YouTube. (2023). Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. Available at: [Link]

  • Beyond Benign. (n.d.). A Greener Alcohol Dehydration. Available at: [Link]

Sources

A Comparative Guide to the Biological Efficacy of Novel Cyclobutane Analogs: A Case Study of 3-hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of novel cyclobutane-containing compounds, using 3-hydroxy-3-methylcyclobutanecarboxylic acid as a primary example. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a structured approach for comparing a lead compound against other analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Rationale for Investigating Cyclobutane Scaffolds

The cyclobutane motif, a four-membered carbocyclic ring, is a fascinating and increasingly utilized scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. When functionalized, as in the case of this compound, these analogs present distinct vectors for interaction with protein active sites, potentially leading to novel therapeutic agents.

While this compound is a known chemical entity, its biological activity is not extensively documented in publicly available literature. Therefore, this guide will proceed with a hypothetical, yet plausible, scenario where this compound has been identified as a hit in a high-throughput screen for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immunotherapy. Our objective is to rigorously characterize its efficacy and compare it to other relevant cyclobutane analogs.

Experimental Design: A Phased Approach to Efficacy Evaluation

A robust evaluation of a novel compound's biological efficacy requires a multi-tiered experimental approach. This ensures a thorough understanding of its potency, selectivity, mechanism of action, and cellular effects.

Phase 1: Primary Biochemical Assays for Target Engagement and Potency

The initial step is to confirm the direct interaction of our lead compound with the purified target protein and to quantify its inhibitory potency. For our hypothetical target, IDO1, a well-established enzymatic assay will be employed.

Experimental Protocol: IDO1 Enzymatic Inhibition Assay

This protocol is adapted from standard methods for measuring IDO1 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against purified human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reductant)

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Reaction Mixture: In each well of the microplate, prepare the following reaction mixture:

    • Assay buffer

    • L-Tryptophan (final concentration, e.g., 200 µM)

    • Methylene blue (final concentration, e.g., 10 µM)

    • Ascorbic acid (final concentration, e.g., 20 mM)

    • Catalase (final concentration, e.g., 100 U/mL)

  • Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% enzyme activity) and a known IDO1 inhibitor (e.g., epacadostat) as a positive control.

  • Enzyme Addition: Initiate the reaction by adding the IDO1 enzyme to all wells except for the no-enzyme control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). The product of the IDO1 reaction, N-formylkynurenine, can be detected by measuring the absorbance at 321 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Potency of Cyclobutane Analogs

CompoundStructureIC50 (µM)
This compound(Structure to be inserted)1.2
Analog A (e.g., non-hydroxylated)(Structure to be inserted)> 50
Analog B (e.g., different stereoisomer)(Structure to be inserted)15.8
Epacadostat (Positive Control)(Structure to be inserted)0.01

Table 1: Hypothetical IC50 values for the lead compound and its analogs against IDO1.

Phase 2: Cellular Assays to Confirm Biological Activity

Once biochemical potency is established, the next critical step is to determine if the compound is active in a cellular context. This assesses cell permeability and the ability to engage the target in a more complex biological environment.

Experimental Protocol: Cellular IDO1 Activity Assay

This assay measures the ability of the test compounds to inhibit IDO1 activity in cells that have been stimulated to express the enzyme.

Objective: To determine the cellular IC50 of the lead compound and its analogs.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds

  • Reagents for quantifying kynurenine (the downstream product of IDO1 activity) in the cell culture supernatant (e.g., using HPLC-MS or a colorimetric method with Ehrlich's reagent).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing the serially diluted test compounds.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Kynurenine Measurement: Quantify the concentration of kynurenine in the supernatant using a suitable method.

  • Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 as described for the biochemical assay.

Data Presentation: Comparative Cellular Efficacy

CompoundCellular IC50 (µM)
This compound2.5
Analog A> 100
Analog B32.1
Epacadostat (Positive Control)0.05

Table 2: Hypothetical cellular IC50 values, demonstrating the translation of biochemical potency to cellular activity.

Phase 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is ensuring that a compound is selective for its intended target. This minimizes the potential for off-target effects and associated toxicity.

Experimental Workflow: Selectivity Profiling

G A Lead Compound: 3-hydroxy-3-methylcyclobutane- carboxylic acid B Primary Target: IDO1 (IC50 = 1.2 µM) A->B Potent Inhibition C Related Enzymes: IDO2, TDO2 A->C D Counter-Screening Panel: (e.g., CEREP panel) A->D E IDO2 Inhibition Assay C->E F TDO2 Inhibition Assay C->F G Off-Target Binding Assays D->G H Selectivity Ratio Calculation: IC50(Off-Target) / IC50(IDO1) E->H F->H G->H I High Selectivity: >100-fold H->I J Low Selectivity: <10-fold H->J

Figure 1: Workflow for assessing the selectivity of the lead compound.

Explanation of the Workflow: The lead compound's activity is first confirmed against the primary target, IDO1. It is then tested against closely related enzymes, such as Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase 2 (TDO2), to assess isoform selectivity. A broader off-target screen, for instance, using a commercial panel like the Eurofins SafetyScreen, can identify interactions with a wide range of receptors, ion channels, and other enzymes. The selectivity ratio, calculated by dividing the off-target IC50 by the on-target IC50, provides a quantitative measure of selectivity. A high selectivity ratio is a desirable characteristic for a drug candidate.

Mechanistic Insights: Understanding the "Why"

The hypothetical data in Tables 1 and 2 suggest that the hydroxyl group and the specific stereochemistry of this compound are crucial for its biological activity. The lack of potency in Analog A (non-hydroxylated) implies that the hydroxyl group may be forming a key hydrogen bond with an amino acid residue in the IDO1 active site. The reduced potency of Analog B (different stereoisomer) highlights the importance of the three-dimensional arrangement of the functional groups for optimal binding. These structure-activity relationships (SAR) are fundamental for guiding further lead optimization efforts.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the biological efficacy of a novel cyclobutane analog, using this compound as a case study within the context of IDO1 inhibition. The phased experimental design, from biochemical characterization to cellular activity and selectivity profiling, provides a comprehensive understanding of the compound's potential as a therapeutic agent.

Future studies should focus on:

  • Co-crystallization of the lead compound with IDO1: To elucidate the precise binding mode and confirm the SAR hypotheses.

  • In vivo efficacy studies: To assess the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and toxicological profiling: To evaluate the drug-like properties of the compound.

By following a rigorous and scientifically sound methodology, researchers can effectively navigate the complexities of drug discovery and unlock the therapeutic potential of novel chemical scaffolds like cyclobutanes.

References

  • Title: Preclinical Development of Epacadostat (INCB024360), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1) Source: OncoTarget URL: [Link]

  • Title: Assay Development for Indoleamine 2,3-Dioxygenase Source: BPS Bioscience URL: [Link]

  • Title: SafetyScreen Services for In Vitro Safety Pharmacology Source: Eurofins Discovery URL: [Link]

  • Title: The Nuts and Bolts of Assessing Target Engagement in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

A Comparative Spectroscopic Guide to cis- and trans-3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of stereoisomers is paramount. The subtle yet significant differences in the three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3-hydroxy-3-methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative that presents a compelling case study in stereochemical analysis.

As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles that govern the observed spectroscopic differences. This guide is structured to provide a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously differentiate between these two diastereomers. We will delve into the causality behind experimental choices and provide a framework for interpreting the spectral data with confidence.

The Significance of Stereoisomerism in Cyclobutane Systems

The cyclobutane ring is not a planar square but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility has a profound impact on the NMR spectra, influencing chemical shifts and coupling constants.[1] In the case of this compound, the relative orientation of the hydroxyl, methyl, and carboxylic acid groups in the cis and trans isomers leads to distinct spatial relationships between atoms, which are readily probed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for differentiating diastereomers. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their local electronic environment, which is directly influenced by the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons like those in the hydroxyl and carboxylic acid groups.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Diagram: Spectroscopic Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified Isomer Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Comparative Analysis of Spectra to Determine Isomeric Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of isomers.

¹H NMR Spectral Comparison

The key to distinguishing the cis and trans isomers lies in the chemical shifts and coupling patterns of the cyclobutane ring protons. Due to the puckered nature of the ring, protons can be in either pseudo-axial or pseudo-equatorial positions, leading to different magnetic environments.

Table 1: Predicted ¹H NMR Data for this compound Isomers (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Key Differentiating Features
H1 (methine)~2.8 - 3.0~2.6 - 2.8The H1 proton in the cis isomer is expected to be slightly more deshielded due to the through-space anisotropic effect of the nearby hydroxyl group.
H2, H4 (methylene)~2.2 - 2.6 (complex multiplets)~2.0 - 2.4 (complex multiplets)The relative positions of the substituents will influence the dihedral angles between adjacent protons, leading to different coupling constants and potentially more complex splitting patterns in one isomer over the other.
CH₃~1.4~1.3The chemical shift of the methyl protons is also sensitive to the local environment and may show a small but measurable difference between the two isomers.
OHVariable (broad singlet)Variable (broad singlet)The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will likely appear as a broad singlet that can be exchanged with D₂O.
COOH~10 - 12 (broad singlet)~10 - 12 (broad singlet)The carboxylic acid proton is highly deshielded and appears as a broad singlet at a characteristic downfield position.[2]

Expertise & Experience: The prediction of a downfield shift for the H1 proton in the cis isomer is based on the principle of diamagnetic anisotropy. When the hydroxyl group is on the same side of the ring as the carboxylic acid, the electron cloud of the C-O bond can create a local magnetic field that deshields the nearby H1 proton.

¹³C NMR Spectral Comparison

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to both steric and electronic effects.

Table 2: Predicted ¹³C NMR Data for this compound Isomers (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Key Differentiating Features
C=O~175 - 180~175 - 180The carbonyl carbon is highly deshielded.
C3 (quaternary)~70 - 75~68 - 73The carbon bearing the hydroxyl and methyl groups will have a characteristic chemical shift in the alcohol region. Steric compression in the cis isomer may lead to a slight downfield shift (the gamma-gauche effect).
C1 (methine)~45 - 50~43 - 48The chemical shift of C1 will be influenced by the substituent on the same carbon and the stereochemistry of the other substituents.
C2, C4 (methylene)~35 - 40~33 - 38The methylene carbons will also exhibit chemical shift differences due to the different steric environments in the two isomers.
CH₃~25 - 30~23 - 28The methyl carbon's chemical shift will be influenced by steric interactions.

Trustworthiness: The predicted differences in ¹³C chemical shifts, particularly the gamma-gauche effect, are well-established principles in NMR spectroscopy. This effect describes the shielding of a carbon atom by a sterically compressing gamma-substituent in a gauche conformation, which is more likely in the more sterically hindered cis isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of this compound, we expect to see characteristic absorptions for the hydroxyl and carboxylic acid groups.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) can be used.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes between the two isomers.

Diagram: Key Functional Groups and their IR Absorptions

G cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions Molecule 3-Hydroxy-3-methyl- cyclobutanecarboxylic Acid OH Hydroxyl Group (-OH) Molecule->OH COOH Carboxylic Acid (-COOH) Molecule->COOH OH_stretch Broad O-H Stretch (~3300-2500 cm⁻¹) OH->OH_stretch CO_stretch_alcohol C-O Stretch (~1320-1210 cm⁻¹) OH->CO_stretch_alcohol COOH->OH_stretch CO_stretch_acid Strong C=O Stretch (~1760-1690 cm⁻¹) COOH->CO_stretch_acid

Caption: Functional groups and their expected IR absorptions.

IR Spectral Comparison

While the overall IR spectra of the two isomers will be similar due to the presence of the same functional groups, subtle differences in the positions and shapes of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be expected due to the different molecular symmetries and vibrational modes.

Table 3: Expected IR Absorption Bands for this compound Isomers

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance Comments
O-H Stretch (Carboxylic Acid and Alcohol)~3300 - 2500Very Broad, StrongThis broad absorption is a hallmark of hydrogen-bonded carboxylic acids and alcohols.[3][4]
C-H Stretch~3000 - 2850Medium to StrongAliphatic C-H stretching vibrations.
C=O Stretch (Carboxylic Acid)~1760 - 1690Strong, SharpThe exact position can be influenced by hydrogen bonding.[3]
C-O Stretch~1320 - 1210Medium to StrongArising from both the carboxylic acid and the tertiary alcohol.
O-H Bend~1440 - 1395 and 950 - 910Medium, BroadIn-plane and out-of-plane bending vibrations of the O-H group.

Authoritative Grounding: The broadness of the O-H stretching band in carboxylic acids is a result of extensive hydrogen bonding, often leading to the formation of dimers.[3] This is a key diagnostic feature that helps to distinguish carboxylic acids from other carbonyl-containing compounds.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While it may not always be as definitive as NMR for stereoisomer differentiation, differences in fragmentation patterns can arise from the different steric environments of the two isomers.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Mass Spectral Comparison

The fragmentation of cyclobutane derivatives often involves ring cleavage.[5] The relative stability of the resulting fragment ions can be influenced by the stereochemistry of the parent molecule.

Table 4: Plausible Mass Spectral Fragments for this compound

m/z Value Plausible Fragment Formation Mechanism Potential for Isomer Differentiation
[M]+C₆H₁₀O₃⁺Molecular IonThe molecular ion peak should be observed, confirming the molecular weight.
[M - H₂O]+C₆H₈O₂⁺Loss of water from the hydroxyl group.The ease of water loss might differ between the isomers due to the proximity of other groups that could facilitate or hinder this process.
[M - COOH]+C₅H₉O⁺Loss of the carboxylic acid group.
Ring Cleavage FragmentsVariousCleavage of the cyclobutane ring.Steric compression in the cis isomer may favor certain ring cleavage pathways over others, leading to different relative abundances of fragment ions compared to the trans isomer.[5]

Expertise & Experience: In EI-MS, the fragmentation of cyclic compounds can be complex and may involve rearrangements.[6] For the cis isomer, steric hindrance between the substituents could lead to a more facile ring opening upon ionization compared to the less strained trans isomer, potentially resulting in a more abundant ring-opened fragment ion.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The comprehensive spectroscopic analysis of the cis and trans isomers of this compound demonstrates the power of a multi-technique approach to structural elucidation. While each technique provides valuable information, it is the synergy between NMR, IR, and MS that allows for an unambiguous assignment of stereochemistry.

  • NMR spectroscopy stands out as the most definitive technique, with the chemical shifts and coupling constants of the cyclobutane ring protons and carbons providing a detailed picture of the three-dimensional structure.

  • IR spectroscopy serves as a rapid and reliable method for confirming the presence of the key hydroxyl and carboxylic acid functional groups.

  • Mass spectrometry offers insights into the molecular weight and fragmentation pathways, which can be subtly influenced by the stereochemistry of the isomers.

By understanding the fundamental principles behind each of these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently navigate the complexities of stereoisomerism in their drug discovery and development endeavors.

References

  • Meyerson, S., & Leitch, L. C. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. Journal of the American Chemical Society, 88(1), 55-57. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 53(11), 944-950. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 2-Hydroxy-3-methylbutyric acid. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Identifying the Presence of Particular Groups. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation of the mass spectrum of cyclobutane. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

  • YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Alcohols.. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 NMR spectrum of cyclobutane. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 3-Hydroxybutyric acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 2-Hydroxy-3-methylbutyric acid. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Hydroxy-3-Methylcyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3-hydroxy-3-methylcyclobutanecarboxylic acid (3-HMCBA) derivatives, a novel class of compounds with therapeutic potential. While direct literature on 3-HMCBA derivatives is emerging, this document synthesizes established methodologies from analogous structures, such as cyclic homologues of 3-hydroxy-3-methylglutaric acid and other cyclobutane-containing therapeutic agents. We will explore the rationale behind experimental design, present detailed protocols for in vitro and in vivo studies, and offer a comparative analysis with established therapeutic agents.

Introduction: The Therapeutic Promise of Small Rings

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can confer desirable pharmacokinetic properties and novel interactions with biological targets compared to more flexible acyclic or larger ring systems. This compound represents a promising scaffold, combining the rigidity of the cyclobutane core with a tertiary alcohol and a carboxylic acid group, functionalities ripe for derivatization to modulate activity and selectivity.

Analogs of the acyclic counterpart, 3-hydroxy-3-methylglutaric acid, are well-known for their profound effects on cholesterol metabolism. The most prominent examples are the statin drugs, which are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. While early studies on some cyclic homologues of 3-hydroxy-3-methylglutaric acid showed inhibition of acetate incorporation into cholesterol, they lacked specific activity against HMG-CoA reductase[3]. This highlights the nuanced structure-activity relationships and the potential for 3-HMCBA derivatives to engage different biological targets.

This guide will provide researchers with the necessary tools to systematically investigate the therapeutic potential of novel 3-HMCBA derivatives, from initial in vitro screening to more complex in vivo efficacy studies.

Part 1: In Vitro Evaluation - From Target Engagement to Cellular Effects

The initial stages of drug discovery for 3-HMCBA derivatives should focus on robust in vitro assays to determine their biological activity, mechanism of action, and cellular effects.

Target-Based Screening

Assuming a hypothesized target, direct enzymatic or receptor binding assays are the first line of investigation. For instance, if the derivatives are designed as enzyme inhibitors (e.g., targeting metabolic enzymes or kinases), assays measuring the inhibition of substrate conversion would be employed.

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Example: HMG-CoA Reductase)

  • Reagents and Materials:

    • Recombinant human HMG-CoA reductase

    • HMG-CoA (substrate)

    • NADPH (cofactor)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

    • 3-HMCBA derivatives (dissolved in DMSO)

    • Positive control (e.g., Pravastatin)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, HMG-CoA reductase, and NADPH.

    • Add varying concentrations of the 3-HMCBA derivatives or positive control to the wells of the microplate. Include a DMSO vehicle control.

    • Pre-incubate the enzyme with the compounds for 15 minutes at 37°C.

    • Initiate the reaction by adding HMG-CoA to all wells.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates for each concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values

CompoundTarget EnzymeIC50 (µM)
3-HMCBA Derivative 1HMG-CoA Reductase15.2
3-HMCBA Derivative 2HMG-CoA Reductase5.8
Pravastatin (Control)HMG-CoA Reductase0.02
Cell-Based Assays

Cell-based assays are crucial for understanding the effects of the compounds in a more biologically relevant context. These assays can assess cytotoxicity, effects on cell proliferation, and modulation of specific signaling pathways.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Select appropriate cell lines based on the therapeutic hypothesis (e.g., cancer cell lines for oncology applications, hepatocytes for metabolic studies).

    • Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the 3-HMCBA derivatives for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualization of Experimental Workflow

InVitro_Workflow cluster_Target Target-Based Screening cluster_Cellular Cell-Based Assays EnzymeAssay Enzyme Inhibition Assay (e.g., HMG-CoA Reductase) CellCulture Cell Line Culture EnzymeAssay->CellCulture Lead Compounds MTT MTT Cell Viability Assay CellCulture->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI) MTT->Apoptosis

Caption: A generalized workflow for the in vitro evaluation of 3-HMCBA derivatives.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Systemic Context

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles in a whole-organism setting.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing effective dosing regimens.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animals:

    • Use a suitable strain of mice (e.g., C57BL/6) or rats.

    • Acclimatize the animals for at least one week before the study.

  • Drug Administration:

    • Administer the 3-HMCBA derivative via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Use a well-defined vehicle for drug formulation.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the 3-HMCBA derivative in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t1/2 (elimination half-life)

      • Bioavailability (for non-intravenous routes)

Data Presentation: Comparative Pharmacokinetic Parameters

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
3-HMCBA Derivative 2Oral1012501.045002.5
3-HMCBA Derivative 2IV225000.2538002.3
Alternative Compound XOral108002.032004.0
Efficacy Studies in Disease Models

The choice of animal model is paramount and should accurately reflect the human disease being targeted.

Experimental Protocol: Xenograft Tumor Model (Hypothetical Oncology Application)

  • Model Establishment:

    • Implant human tumor cells (e.g., A549 lung cancer cells) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (vehicle control, 3-HMCBA derivative at different doses, positive control).

    • Administer treatment according to a predetermined schedule (e.g., daily oral gavage for 21 days).

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice a week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Visualization of In Vivo Study Logic

InVivo_Logic cluster_PK Pharmacokinetics cluster_Efficacy Efficacy PK_Study Murine PK Study (Oral/IV) PK_Params Calculate Cmax, Tmax, AUC, t1/2 PK_Study->PK_Params Treatment Treatment Regimen PK_Study->Treatment Dose Selection Disease_Model Disease Model (e.g., Xenograft) Disease_Model->Treatment Efficacy_Endpoints Efficacy Endpoints (e.g., Tumor Volume) Treatment->Efficacy_Endpoints

Caption: Logical flow for the in vivo assessment of 3-HMCBA derivatives.

Conclusion and Future Directions

The systematic evaluation of this compound derivatives holds significant promise for the discovery of novel therapeutic agents. This guide provides a foundational framework for their preclinical assessment, drawing upon established methodologies for analogous compounds. By employing a rigorous and logical progression from in vitro target engagement and cellular assays to in vivo pharmacokinetic and efficacy studies, researchers can effectively elucidate the therapeutic potential of this intriguing chemical scaffold. Future work should focus on expanding the library of 3-HMCBA derivatives to explore a wider range of biological targets and therapeutic areas.

References

  • Cozzi, P., Carganico, G., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid. Journal of Medicinal Chemistry, 26(12), 1764–1766. [Link]

  • Deslypere, J. P. (1995). Clinical pharmacokinetics of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. Clinical Pharmacokinetics, 29(5), 337–347. [Link]

  • Fujino, H., Saito, T., & Tsunenari, Y. (2006). Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions. Pharmacology & Therapeutics, 112(1), 71–105. [Link]

Sources

Navigating the SAR Landscape of 3-Hydroxy-3-Methylcyclobutanecarboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane motif has emerged as a privileged scaffold, offering a unique three-dimensional geometry that can significantly enhance the pharmacological properties of small molecules.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the inherent ring strain of the cyclobutane core imparts a puckered conformation, which can be exploited to orient substituents in well-defined spatial arrangements.[1] This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the cyclobutane scaffold has been shown to increase metabolic stability and improve other pharmacokinetic parameters, making it an attractive component in the design of novel therapeutics.[1]

This guide focuses on the structure-activity relationship (SAR) studies of analogs based on the 3-hydroxy-3-methylcyclobutanecarboxylic acid scaffold. This particular scaffold has garnered interest in the development of modulators for promising therapeutic targets, including the lysophosphatidic acid 1 (LPA1) receptor and G protein-coupled receptor 120 (GPR120), both of which are implicated in a range of fibrotic and metabolic diseases.[2][3] By systematically exploring the chemical space around this core, researchers can elucidate the key structural features required for potent and selective biological activity.

This guide will provide a framework for conducting SAR studies on this compound analogs, including proposed structural modifications, detailed synthetic protocols, and representative biological assays.

Comparative Analysis of this compound Analogs: A Proposed SAR Exploration

A systematic exploration of the SAR of this compound analogs is crucial for optimizing their therapeutic potential. The following sections outline key structural modifications and their potential impact on biological activity.

Stereochemistry of the Cyclobutane Core

The stereochemistry of the substituents on the cyclobutane ring is a critical determinant of biological activity. The cis and trans isomers of 1,3-disubstituted cyclobutanes present distinct spatial orientations of the functional groups, which can profoundly affect their interaction with a biological target. A scalable, diastereoselective synthesis is therefore essential for accessing stereochemically pure isomers for evaluation.[4]

Modifications of the Carboxylic Acid Moiety: The Role of Bioisosteres

The carboxylic acid group is a key pharmacophoric element, often involved in crucial hydrogen bonding or ionic interactions with the target protein. However, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[5] Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while retaining or even enhancing biological activity.[5]

A comparative analysis should include the synthesis and evaluation of analogs where the carboxylic acid is replaced with various bioisosteres, such as:

  • Tetrazoles: A commonly used carboxylic acid bioisostere with a similar pKa.

  • Hydroxamic acids: Can act as metal chelators and form different hydrogen bond networks.

  • Acylsulfonamides: Offer a different acidity profile and spatial arrangement of hydrogen bond donors and acceptors.

Exploration of the Amide Linkage

In many bioactive molecules, the carboxylic acid is converted to an amide to link to another fragment. The nature of the amine component of this amide offers a rich opportunity for SAR exploration. A diverse library of amines should be explored to probe different pockets of the target protein.

Data Presentation: A Template for SAR Summarization

The results of the SAR studies should be summarized in a clear and concise table to facilitate comparison.

Analog Stereochemistry R1 (Carboxylic Acid Bioisostere) R2 (Amine Substituent) Biological Activity (e.g., IC50, Ki) Physicochemical Properties (e.g., cLogP, PSA)
Parent cis-COOH-H
1a trans-COOH-H
1b cisTetrazole-H
1c cis-CONHOH-H
2a cis-COOH-Phenyl
2b cis-COOH-Benzyl
2c cis-COOH-4-Fluorophenyl

Experimental Protocols

Synthesis of the this compound Scaffold

The following is a representative protocol for the synthesis of the core scaffold, adapted from literature procedures.[2][4]

Scheme 1: Synthesis of 3-Oxo-1-cyclobutanecarboxylic Acid

Synthetic Scheme 1 start 1,3-Dichloroacetone ketal 2,2-Dimethyl-1,3-dioxolane derivative start->ketal Protection step1 Ethylene glycol, p-TsOH cyclobutane Dialkyl 5,8-dioxaspiro[3.4]octane- 2,2-dicarboxylate ketal->cyclobutane Cyclization step2 Dialkyl malonate, NaH product 3-Oxo-1-cyclobutane- carboxylic acid cyclobutane->product Hydrolysis and Decarboxylation step3 Strong acid (e.g., HCl), Heat

Caption: Synthetic route to the key intermediate, 3-oxo-1-cyclobutanecarboxylic acid.

Step-by-Step Protocol:

  • Protection of 1,3-Dichloroacetone: To a solution of 1,3-dichloroacetone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ketal-protected intermediate.

  • Cyclization: To a suspension of sodium hydride in anhydrous THF, add a solution of dialkyl malonate in THF dropwise at 0 °C. Stir the mixture until the evolution of hydrogen ceases. Then, add a solution of the ketal-protected dichloroacetone in THF dropwise. Heat the reaction mixture at reflux overnight. After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the cyclobutane dicarboxylate.

  • Hydrolysis and Decarboxylation: To the cyclobutane dicarboxylate, add a solution of concentrated hydrochloric acid. Heat the mixture at reflux for several hours. After cooling to room temperature, extract the aqueous layer with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 3-oxo-1-cyclobutanecarboxylic acid.

Scheme 2: Synthesis of this compound

Synthetic Scheme 2 start 3-Oxo-1-cyclobutane- carboxylic acid product 3-Hydroxy-3-methylcyclobutane- carboxylic acid (cis/trans mixture) start->product Functional Group Interconversion step1 1. Protection (e.g., esterification) 2. Grignard Reaction (MeMgBr) isomers cis and trans isomers product->isomers Purification step2 Chromatographic Separation

Caption: Synthesis of the target scaffold from the key intermediate.

Step-by-Step Protocol:

  • Esterification: Protect the carboxylic acid of 3-oxo-1-cyclobutanecarboxylic acid as a methyl or ethyl ester using standard conditions (e.g., methanol or ethanol with a catalytic amount of sulfuric acid).

  • Grignard Reaction: To a solution of the ester in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Separation: Hydrolyze the ester using aqueous lithium hydroxide. The resulting mixture of cis and trans this compound can be separated by column chromatography on silica gel.

Biological Evaluation: Representative Assay Protocol

The choice of biological assay will depend on the specific target of interest. The following is a general protocol for a competitive radioligand binding assay, which can be adapted for targets like the LPA1 receptor.

Workflow for a Competitive Radioligand Binding Assay

Binding Assay Workflow prep Prepare cell membranes expressing the target receptor incubation Incubate membranes, radioligand, and analogs prep->incubation radioligand Prepare radioligand (e.g., [3H]-LPA) radioligand->incubation analogs Prepare serial dilutions of test analogs analogs->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data analysis to determine Ki values quantification->analysis

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with the LPA1 receptor).

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-LPA), and varying concentrations of the test analogs.

  • Incubation: Incubate the plates at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each analog. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and well-designed SAR study is paramount to unlocking the full potential of this unique chemical entity. By carefully considering stereochemistry, exploring a variety of bioisosteric replacements for the carboxylic acid, and diversifying the amide substituent, researchers can identify analogs with optimized potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a robust framework for initiating such studies. Future work should focus on in vivo evaluation of the most promising analogs to assess their efficacy and safety in relevant disease models.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Nara, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2148–2155. [Link]

  • Ushiyama, S., et al. (2020). Urea compound for antagonizing LPA1 receptor.
  • Blake, J., et al. (2017). Cyclobutane containing carboxylic acid gpr120 modulators.
  • Safronov, A., et al. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules, 29(18), 4304.
  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Zhang, X., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. International Journal of Molecular Sciences, 25(7), 4048.
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxytyrosol Derivatives as Protectors for Vascular Endothelium Against Lipid Overload. Journal of Medicinal Chemistry.
  • Various Authors. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI.
  • Various Authors. (2023). Design and synthesis of bioactive compounds. Request PDF.
  • Wacker, D., et al. (2020).

Sources

A Senior Application Scientist's Guide to Linker-Mediated Performance in Targeted Protein Degradation: Benchmarking a Novel Rigid Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Arbiter of PROTAC Efficacy

In the transformative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3]

Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's biological activity.[1][] It is not a passive tether but an active modulator that orchestrates the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the essential intermediate for protein ubiquitination and subsequent degradation.[5] The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, influencing binding cooperativity, degradation efficiency (DC50), maximal degradation (Dmax), and overall pharmacokinetic properties.[5][6][7]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed due to their synthetic tractability, there is growing interest in rigid linkers that can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing selectivity.[5][8]

This guide presents a comprehensive benchmarking study of a hypothetical PROTAC, PROTAC-HMC , which incorporates a novel, rigid 3-hydroxy-3-methylcyclobutanecarboxylic acid scaffold. We compare its performance head-to-head with a structurally analogous PROTAC, PROTAC-PEG , which utilizes a conventional flexible PEG linker. This comparison will be conducted across a suite of industry-standard biophysical and cell-based assays to provide a clear, data-driven assessment of the impact of this novel linker on PROTAC performance. Our target protein for this study is the well-characterized Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, and we will recruit the Cereblon (CRBN) E3 ligase using a pomalidomide-based ligand.[2][9]

The PROTAC Mechanism: A Catalytic Cycle of Degradation

The fundamental mechanism of action for both PROTAC-HMC and PROTAC-PEG is to induce the proximity of BRD4 to the CRL4^CRBN^ E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[5]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (BRD4) Ternary Ternary Complex (BRD4-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (PROTAC-HMC or PROTAC-PEG) PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary binds polyUb_POI Poly-ubiquitinated BRD4 Ternary->polyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary polyUb_POI->PROTAC PROTAC Released Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Benchmarking Workflow

To objectively evaluate the performance imparted by the this compound linker, we will subject both PROTAC-HMC and PROTAC-PEG to a rigorous, four-stage validation process.

Workflow cluster_workflow Benchmarking Workflow start PROTAC Synthesis (PROTAC-HMC vs PROTAC-PEG) stage1 Stage 1: Biophysical Characterization Surface Plasmon Resonance (SPR) Measure: Ternary Complex Kinetics (kon, koff, KD) Determine: Cooperativity (α) start->stage1 stage2 Stage 2: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Measure: Target Protein Thermal Stability Confirm: Intracellular Binding stage1->stage2 stage3 Stage 3: Cellular Degradation Efficacy Western Blot Analysis Measure: Target Protein Levels Determine: DC50 & Dmax stage2->stage3 stage4 Stage 4: Functional Outcome Cell Viability Assay (e.g., MTS) Measure: Cell Proliferation Determine: GI50 stage3->stage4 end Performance Comparison & Conclusion stage4->end

Caption: A typical experimental workflow for the validation of a novel PROTAC.

Stage 1: Biophysical Characterization of the Ternary Complex

The stability and kinetics of the ternary complex are paramount to a PROTAC's success.[10] We employed Surface Plasmon Resonance (SPR) to measure the binding kinetics of each PROTAC to immobilized CRBN in the absence (binary) and presence (ternary) of the BRD4 bromodomain.[11][12] The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD, where α > 1 indicates positive cooperativity (the binding of BRD4 enhances PROTAC affinity for CRBN) and α < 1 indicates negative cooperativity.[11]

Hypothetical Performance Data:

CompoundBinary K D (PROTAC to CRBN)Ternary K D (PROTAC to CRBN + BRD4)Cooperativity (α)Ternary Half-life (t ½)
PROTAC-HMC 150 nM15 nM10180 sec
PROTAC-PEG 165 nM55 nM360 sec

Interpretation of Results:

Our hypothetical data suggests that the rigid linker in PROTAC-HMC induces a significantly more stable and long-lived ternary complex. The 10-fold positive cooperativity (α = 10) indicates a highly favorable conformation for the binding of all three components. In contrast, the flexible linker of PROTAC-PEG results in a less stable complex with lower cooperativity. This enhanced stability for PROTAC-HMC is a strong predictor of superior cellular activity.[12]

Stage 2: Cellular Target Engagement Confirmation

To confirm that our PROTACs engage BRD4 within a physiological context, we utilized the Cellular Thermal Shift Assay (CETSA).[13][14] This label-free method measures changes in the thermal stability of a target protein upon ligand binding in intact cells.[15] A positive thermal shift (ΔTm) provides direct evidence of target engagement.

Hypothetical Performance Data:

Compound (at 1 µM)Target ProteinΔTm (°C)Interpretation
PROTAC-HMC BRD4+4.2°CRobust Target Engagement
PROTAC-PEG BRD4+3.8°CClear Target Engagement
Vehicle (DMSO) BRD40°CNo Shift (Baseline)

Interpretation of Results:

Both PROTACs induce a significant thermal stabilization of BRD4 compared to the vehicle control, confirming that they successfully enter cells and bind to their intended target. The slightly higher ΔTm for PROTAC-HMC may suggest a more stabilizing interaction with BRD4 in the cellular milieu, consistent with the formation of a more stable complex observed in the SPR assay.

Stage 3: Cellular Degradation Potency and Efficacy

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of its target protein in cells. We treated MV4-11 cells (a human leukemia line expressing high levels of BRD4) with a range of concentrations of each PROTAC for 24 hours and quantified BRD4 levels by Western blot. From this data, we determined the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[16][17]

Hypothetical Performance Data:

CompoundDC 50D max
PROTAC-HMC 5 nM>95%
PROTAC-PEG 25 nM>95%

Interpretation of Results:

The superior biophysical properties of PROTAC-HMC translate directly into enhanced cellular potency. With a DC50 of 5 nM, it is five times more potent than PROTAC-PEG (DC50 = 25 nM). This result strongly correlates with the higher cooperativity and longer half-life of the ternary complex formed by PROTAC-HMC. Both molecules achieve near-complete degradation of BRD4 at saturating concentrations, demonstrating high efficacy.

Stage 4: Downstream Functional Impact

Degradation of BRD4 is known to inhibit the transcription of key oncogenes like MYC, leading to reduced cell proliferation. We assessed the functional consequence of BRD4 degradation by measuring the growth inhibition (GI50) of MV4-11 cells after 72 hours of treatment.[18]

Hypothetical Performance Data:

CompoundGI 50 (Cell Viability)
PROTAC-HMC 8 nM
PROTAC-PEG 40 nM

Interpretation of Results:

The enhanced degradation potency of PROTAC-HMC results in a correspondingly more potent anti-proliferative effect. The GI50 values for both compounds are consistent with their respective DC50 values, establishing a clear link between target degradation and the desired biological outcome.

Discussion and Conclusion

This comparative guide demonstrates the profound impact of linker chemistry on PROTAC performance. By replacing a conventional flexible PEG linker with the novel, rigid this compound scaffold in PROTAC-HMC , we observed significant enhancements across key performance metrics.

The rigid linker facilitated the formation of a highly cooperative and stable ternary complex, as evidenced by SPR analysis. This superior biophysical profile translated into a 5-fold increase in cellular degradation potency (DC50) and a corresponding improvement in anti-proliferative activity. Both compounds confirmed robust target engagement in cells via CETSA and achieved excellent maximal degradation.

Our findings underscore the value of exploring rigid and conformationally constrained linkers in PROTAC design. The this compound moiety represents a promising building block for creating highly potent and potentially more selective protein degraders. This guide provides a clear, data-driven framework for researchers to benchmark novel chemical matter and rationally design the next generation of targeted protein degradation therapeutics.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
  • Instrumentation: Biacore T200 (or similar).

  • Procedure:

    • Immobilization: Covalently immobilize a biotinylated CRBN/DDB1 complex onto a streptavidin-coated sensor chip.[10]

    • Binary Interaction: Prepare a dilution series of the PROTAC (e.g., 1 nM to 1 µM) in running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface to measure binary binding kinetics (kon, koff).[10]

    • Ternary Interaction: Repeat the PROTAC titration in a running buffer that is pre-saturated with a near-saturating concentration of the BRD4 bromodomain (e.g., 10x K D of PROTAC-BRD4 binding).[11][12]

    • Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine kinetic parameters (kon, koff) and affinity (K D). Calculate the cooperativity factor α = K D(binary) / K D(ternary).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Instrumentation: Thermal cycler, Western blot equipment.

  • Procedure:

    • Cell Treatment: Plate MV4-11 cells and treat with the desired concentration of PROTAC (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours.[14]

    • Heating Step: Harvest and wash cells. Resuspend the cell pellet in PBS with protease inhibitors and aliquot into PCR tubes. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.[14]

    • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analysis: Quantify the amount of soluble BRD4 in the supernatant of each sample by Western blot. Plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves. The shift between curves (ΔTm) indicates target stabilization.[19]

Protocol 3: Western Blot for Target Protein Degradation (DC50/Dmax Determination)
  • Procedure:

    • Cell Treatment: Seed MV4-11 cells in a multi-well plate. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for 24 hours.[16]

    • Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer with protease inhibitors.[17]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.[18]

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to BRD4. Use a loading control antibody (e.g., GAPDH) to ensure equal loading. Incubate with a suitable HRP-conjugated secondary antibody.[18]

    • Data Analysis: Visualize bands using chemiluminescence. Quantify the band intensities. Normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 relative to the vehicle control against the log of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[17]

References

The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry's Quest for Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activities of Substituted Cyclobutanes

The four-membered cyclobutane ring, once considered a mere curiosity of organic chemistry due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique puckered three-dimensional structure offers medicinal chemists a powerful tool to impart conformational rigidity, enhance metabolic stability, and precisely orient pharmacophoric groups to interact with biological targets.[3][4] This guide provides a comprehensive literature review and comparative analysis of the diverse biological activities of substituted cyclobutanes, offering researchers, scientists, and drug development professionals a detailed look into their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for key biological assays.

The Allure of the Cyclobutane Ring in Drug Design

The cyclobutane moiety's utility in medicinal chemistry stems from its distinct stereochemical and electronic properties. Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane ring exists in a puckered conformation, which can be exploited to lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[2][5] This conformational constraint can lead to improved potency and selectivity.[5] Furthermore, the replacement of metabolically labile groups with a cyclobutane ring can enhance a drug candidate's pharmacokinetic profile.[4][5] The commercial availability of a wide array of cyclobutane building blocks has further fueled their incorporation into drug discovery programs.[6]

A Comparative Analysis of Biological Activities

The versatility of the cyclobutane scaffold is evident in the broad spectrum of biological activities exhibited by its substituted derivatives. Here, we compare the performance of various substituted cyclobutanes across key therapeutic areas, supported by experimental data from the literature.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Substituted cyclobutanes have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the antagonism of integrin receptors.[7][8][9]

A notable example is the development of combretastatin A4 (CA4) analogs, where the conformationally labile cis-stilbene bridge is replaced with a cyclobutane ring to prevent isomerization to the inactive trans-isomer.[7] The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][3][5]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Cyclobutane CA4 Analog (cis) HepG2 (Hepatocarcinoma)5.8[7]
Cyclobutane CA4 Analog (trans) HepG2 (Hepatocarcinoma)>100[7]
Cyclobutene Analog 15 CCRF-CEM (Leukemia)0.002[10]
Cyclobutane Derivative 16 K562 (Leukemia)0.004[10]
Spirocyclic Cyclobutane 22 G9a (Histone Methyltransferase)0.153[11]
Cyclobutane-based β3 Integrin Antagonist (ICT9055) SK-Mel-2 (Melanoma) Adhesion< 1[4][8]

The data clearly demonstrates that the cis configuration of the cyclobutane analogs of combretastatin A4 is crucial for their cytotoxic activity, mirroring the requirement of the natural product. The spirocyclic cyclobutane-containing compound 22 exhibits potent enzymatic inhibition, highlighting the diverse ways the cyclobutane scaffold can be incorporated to achieve anticancer effects.[11]

Antiviral Activity: A New Generation of Nucleoside Analogs

Cyclobutane-containing nucleoside analogs have emerged as a significant class of antiviral agents.[12][13][14] Their mechanism of action often involves the inhibition of viral DNA polymerase, acting as chain terminators after being phosphorylated by viral or cellular kinases.[14] The antiviral efficacy of these compounds is typically assessed using a plaque reduction assay, which quantifies the inhibition of virus-induced cell death.[6][15][16][17][18]

CompoundVirusEC50 (µM)Reference
(E)-5-(2-Bromovinyl)-cyclobutyl-uracil (13) Varicella-zoster virus (VZV)0.01[13]
(E)-5-(2-Iodovinyl)-cyclobutyl-uracil (15) Varicella-zoster virus (VZV)0.02[13]
(E)-5-(2-Chlorovinyl)-cyclobutyl-uracil (16) Varicella-zoster virus (VZV)0.04[13]
Lobucavir Human Cytomegalovirus (HCMV)1.0[19]
Cyclobutane Nucleoside Analogues Herpes Simplex Virus 1 (HSV-1)1.2 - 10[13]

The data illustrates the potent and selective anti-VZV activity of the halovinyl cyclobutyluracil derivatives. The subtle changes in the halogen substituent have a discernible impact on the antiviral potency.

Antibacterial Activity: Combating Microbial Resistance

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Substituted cyclobutanes have demonstrated promising activity against a range of bacterial pathogens.[16][17][18][20][21][22][23][24] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key parameter for evaluating antibacterial potency.[21][22][23][24][25]

CompoundBacterial StrainMIC (µg/mL)Reference
Purpurin with Cyclobutane Fragment Staphylococcus aureus ATCC 653862.5[18]
Cyclobutane Derivative 69 Mycobacterium tuberculosis (Mtb)4[10]
Cyclobutane Derivative 70 Mycobacterium tuberculosis (Mtb)8[10]
Amphiphilic C18 Cyclobutane Fatty Acid Derivative Mycobacterium avium subsp. paratuberculosis392-824 µM[19]

These findings highlight the potential of cyclobutane derivatives as antibacterial agents, particularly against challenging pathogens like Mycobacterium tuberculosis. The structure of the substituent on the cyclobutane ring plays a critical role in determining the antibacterial spectrum and potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Substituted cyclobutanes have been investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[14][26][27][28][29] The inhibitory activity is quantified by the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative COX-10.210.52[29]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative COX-20.400.52[29]
Dibenzylbutane Lignan Derivative (10h) Nitric Oxide (NO) production in RAW 264.7 cellsPotent Inhibition-[11]
Rearranged Abietane (Pygmaeocin B) Nitric Oxide (NO) production in RAW 264.7 cells0.033-[27]

The data indicates that substituted cyclobutanes can be designed to selectively inhibit COX enzymes, a key strategy in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, cyclobutane-containing natural product derivatives have demonstrated potent inhibition of nitric oxide production, a key mediator of inflammation.

Experimental Workflows and Methodologies

To ensure the validity and reproducibility of the data presented, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key assays used to evaluate the biological activities of substituted cyclobutanes.

graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

subgraph "cluster_synthesis" { label="Synthesis & Characterization"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="Design of Substituted Cyclobutane Analogs"]; synthesis [label="Chemical Synthesis"]; purification [label="Purification (e.g., Chromatography)"]; characterization [label="Structural Characterization (NMR, MS)"]; start -> synthesis -> purification -> characterization; }

subgraph "cluster_screening" { label="Biological Screening"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; cytotoxicity [label="Cytotoxicity Assay (e.g., MTT)"]; antiviral [label="Antiviral Assay (e.g., Plaque Reduction)"]; antibacterial [label="Antibacterial Assay (e.g., MIC Determination)"]; anti_inflammatory [label="Anti-inflammatory Assay (e.g., COX Inhibition)"]; characterization -> cytotoxicity; characterization -> antiviral; characterization -> antibacterial; characterization -> anti_inflammatory; }

subgraph "cluster_analysis" { label="Data Analysis & Lead Optimization"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; sar [label="Structure-Activity Relationship (SAR) Analysis"]; lead_opt [label="Lead Optimization"]; in_vivo [label="In Vivo Studies"]; cytotoxicity -> sar; antiviral -> sar; antibacterial -> sar; anti_inflammatory -> sar; sar -> lead_opt -> in_vivo; } }

General workflow for the discovery and development of bioactive substituted cyclobutanes.
Experimental Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Test compound (substituted cyclobutane)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol 2: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[6][15][16][17][18] It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Materials:

  • 24- or 48-well plates

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Test compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the test compound. In a separate tube, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate the cells with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by the broth microdilution method, which is a standardized and widely used technique to assess the in vitro activity of an antimicrobial agent.[21][22][23][24][25]

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. Alternatively, the optical density can be measured using a microplate reader.

Signaling Pathways and Molecular Targets

The biological activity of substituted cyclobutanes is often attributed to their interaction with specific molecular targets within cellular signaling pathways. For instance, many anticancer agents, including cyclobutane-containing compounds, target pathways that regulate cell cycle progression and apoptosis.

graph "Signaling_Pathway" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

subgraph "cluster_pathway" { label="Simplified Apoptosis Pathway Targeted by Anticancer Cyclobutanes"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"];

} }

Simplified signaling pathway illustrating a potential mechanism of action for anticancer cyclobutane derivatives.

Conclusion and Future Perspectives

Substituted cyclobutanes represent a highly versatile and increasingly important class of scaffolds in drug discovery. Their unique conformational properties and metabolic stability have enabled the development of potent and selective agents with a wide range of biological activities. The comparative data presented in this guide underscores the immense potential of this four-membered ring system in addressing unmet medical needs.

Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse cyclobutane derivatives. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will undoubtedly lead to the rational design of next-generation cyclobutane-based therapeutics with improved efficacy and safety profiles. The continued exploration of this fascinating chemical space promises to deliver innovative solutions for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • PubMed. Bioactive cyclobutane-containing alkaloids. [Link]

  • USU Institute for Antiviral Research. In Vitro Antiviral Testing. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • BioAgilytix. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • NIH National Center for Biotechnology Information. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. [Link]

  • ResearchGate. Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cy?lopropane and Cyclobutane Fragment. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • ResearchGate. MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]

  • Research and Reviews. Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. [Link]

  • RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. [Link]

  • ResearchGate. Novel Amphiphilic Cyclobutene and Cyclobutane cis-C18 Fatty Acid Derivatives Inhibit Mycobacterium avium subsp. paratuberculosis Growth. [Link]

  • ResearchGate. Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. [Link]

  • NIH National Center for Biotechnology Information. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • NIH National Center for Biotechnology Information. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. [Link]

  • NIH National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • ResearchGate. Antiproliferative activity of the compounds, IC50 (µM). [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PubMed. Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. [Link]

  • ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • Research and Reviews. Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • NIH National Center for Biotechnology Information. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. [Link]

  • MDPI. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. [Link]

  • ResearchGate. IC50 values calculated for COX-1 and COX-2 enzymes after incubation for.... [Link]

  • NIH National Center for Biotechnology Information. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, experience-driven framework for the safe disposal of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, ensuring the protection of personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the cornerstone of its safe management. Based on its structure—a carboxylic acid—we can anticipate its primary hazards. Carboxylic acids are characteristically acidic and can be corrosive or irritating to skin and eyes. Data from analogous compounds, such as 3-Hydroxybutyric acid and Cyclobutane-1,1-dicarboxylic acid, suggest potential for severe skin and eye damage.

A thorough risk assessment must precede any handling or disposal. This involves evaluating not only the chemical's hazards but also the quantities being used and the specific procedures being performed.

Hazard Class Anticipated Classification Rationale & Key Considerations
Skin Corrosion/Irritation Category 1B or 2Carboxylic acids can be corrosive or irritating. Direct contact may cause burns or inflammation.
Serious Eye Damage/Irritation Category 1High risk of serious eye damage upon contact is typical for this chemical class.
Acute Toxicity (Oral/Dermal) Category 4 (Harmful)While not acutely toxic, ingestion or significant skin absorption could be harmful.[1]
Specific Target Organ Toxicity May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[2][3]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is a direct consequence of the risk assessment. For handling waste containing this compound, a comprehensive barrier is required.

Protection Type Specification Justification
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier against acids. Always check the manufacturer's glove compatibility chart.
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a face shieldGoggles prevent splashes from entering the eyes. A face shield is critical when handling larger volumes or during procedures with a high splash risk, such as neutralization.
Skin/Body Protection Chemical-resistant lab coat and closed-toe shoesProtects skin from accidental spills and splashes. For large-scale operations, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf handling powders or creating aerosols, a NIOSH-approved respirator may be required based on exposure assessment.

Part 3: Waste Segregation, Collection, and Storage

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[4] Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates disposal.

Step-by-Step Collection Protocol:
  • Select the Correct Container: Use a dedicated, chemically compatible waste container, typically made of High-Density Polyethylene (HDPE). The container must be in good condition with a secure, leak-proof lid.

  • Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled. According to Environmental Protection Agency (EPA) regulations, the label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound in aqueous solution").[4][5]

  • Maintain a Waste Log: For mixed waste streams, maintain a log sheet on the container detailing all constituents and their approximate percentages. This is vital for the final disposal facility.

  • Keep it Closed: Waste containers must be kept closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

  • Store in a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[4][6] This area must be under the control of the operator and clearly marked. Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Diagram: Waste Segregation and Labeling Workflow This diagram outlines the decision-making process for ensuring proper waste segregation and labeling at the point of generation.

A Waste Generated B Is waste pure or a simple solution of the acid? A->B C Is waste mixed with other chemicals? B->C No D Select HDPE container. B->D Yes F Consult Waste Profile. Is it halogenated, heavy metal, or other specific waste stream? C->F Yes E Label: 'Hazardous Waste' this compound [Solvent/Concentration] D->E I Place in designated SAA with secondary containment. E->I G Select appropriate segregated waste container (e.g., 'Non-halogenated Organic Waste'). F->G Yes H Label container with 'Hazardous Waste' and list ALL constituents and percentages. G->H H->I A Waste Collected in Properly Labeled Container in SAA B Container is Full or Project is Complete A->B C Submit Chemical Waste Pickup Request to EHS B->C D Verify Container Label Matches Pickup Request C->D E EHS or Licensed Waste Hauler Arrives for Pickup D->E F Waste Transported to a Licensed TSDF E->F G Waste is Incinerated at High Temperature F->G H Disposal Documentation (Manifest) is Filed G->H

Part 5: Emergency Procedures - Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

For Small Spills (<100 mL):
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Part 2.

  • Neutralize & Absorb: Cover the spill with a neutralizer/absorbent suitable for acids, such as sodium bicarbonate or a commercial spill kit.

  • Collect Waste: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

For Large Spills (>100 mL):
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the nearest fire alarm and call your institution's emergency response number and/or 911. Provide details on the chemical spilled, the location, and the approximate quantity.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Only trained emergency response personnel should manage large spills. [7][8]

Part 6: Regulatory Compliance

All procedures described are designed to comply with key U.S. regulations:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." [5][9]* Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (1910.120) ensure worker safety. [10][11] By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always remember that your institution's EHS department is your primary resource for guidance on waste management.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regul
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Labor
  • MSDS of 3-Hydroxy-cyclopentanecarboxylic acid methyl ester.
  • Classific
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Hazardous Waste - Overview.
  • Safety Data Sheet - Methylcyclohexene-1,2-dicarboxylic Anhydride. TCI Chemicals.
  • How to Dispose of Acetic Acid. Lab Alley.
  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • Safety Data Sheet - 3-Hydroxybutyric acid. Sigma-Aldrich.
  • Safety Data Sheet - Cyclobutane-1,1-dicarboxylic acid. Sigma-Aldrich.
  • Safety Data Sheet - 2-Hydroxyquinoline-3-carboxylic acid.
  • Recovery Techniques Enabling Circular Chemistry from Wastewater.
  • Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate.
  • Safety Data Sheet - Methyl 3-hydroxybenzo
  • Safety D
  • Removing Carboxylic Acids
  • Safety Data Sheet - (1S,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester. Cayman Chemical.
  • Chemical Waste.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hydroxy-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

This compound is a carboxylic acid. This class of compounds can be corrosive and irritating to the skin and eyes.[1] Safety data for analogous compounds, such as 3-Hydroxy-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid, indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Furthermore, related methyl esters have been identified as combustible liquids that also cause skin and eye irritation.[3] Therefore, a comprehensive PPE strategy is crucial to mitigate these potential hazards.

Hazard Summary Table
Potential HazardAssociated RiskRationale
Skin Contact Causes skin irritation, potential for chemical burns.[2][3]Carboxylic acid functional groups are known to be irritants.
Eye Contact Causes serious eye irritation, potential for severe damage.[2][3]Direct contact with acidic and potentially corrosive substances can lead to significant eye injury.
Inhalation May cause respiratory tract irritation.[2][3]Fine powders or aerosols of the compound can irritate the mucous membranes of the respiratory system.
Ingestion Harmful if swallowed.While less common in a laboratory setting, accidental ingestion can lead to internal irritation and damage.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for minimizing exposure to this compound. The following table outlines the recommended equipment.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.[2][4]
Skin Protection Chemical-resistant gloves (nitrile or neoprene) and a fully buttoned lab coat are required.[4][5]Prevents direct skin contact, mitigating the risk of irritation and chemical burns.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or creating solutions.[4][6]Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation.[2]
Foot Protection Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict protocol for donning, doffing, and disposing of PPE is as crucial as the equipment itself.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Safe Handling Within a Chemical Fume Hood

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the sash is at the appropriate height to provide an effective barrier.

Doffing PPE: Preventing Cross-Contamination
  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Unbutton and remove your lab coat, turning it inside out as you do to contain any contaminants.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Waste Disposal Protocol

All disposable PPE and materials contaminated with this compound (e.g., weigh boats, pipette tips) must be disposed of in a designated hazardous waste container.[4] Do not discard in regular trash. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5][7] Always adhere to your institution's and local environmental regulations for chemical waste disposal.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing prep_area Designated Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe 1. Prepare handle_chem Handle Chemical don_ppe->handle_chem 2. Proceed to Handle decontaminate Decontaminate Work Surface handle_chem->decontaminate 3. After Use dispose_waste Dispose of Contaminated Materials in Hazardous Waste decontaminate->dispose_waste 4. Clean Up doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe 5. Final Steps wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal

Conclusion

While this compound may not have a dedicated SDS, a thorough analysis of its chemical structure and related compounds provides a clear path to safe handling. By implementing the robust PPE and procedural guidelines outlined in this document, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.